Product packaging for 1,1,1,2-Tetrachloroethane(Cat. No.:CAS No. 25322-20-7)

1,1,1,2-Tetrachloroethane

Cat. No.: B7800634
CAS No.: 25322-20-7
M. Wt: 167.8 g/mol
InChI Key: QVLAWKAXOMEXPM-UHFFFAOYSA-N
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Description

Tetrachloroethane appears as a colorless dense liquid with a sweet chloroform-like odor. Irritated skin, eyes and mucous membranes. Used as a solvent, insecticide and in paint removers.
1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992)
This compound is a member of chloroethanes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl4<br>C2H2Cl4<br>Cl3CCH2Cl B7800634 1,1,1,2-Tetrachloroethane CAS No. 25322-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2-tetrachloroethane
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InChI

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2
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InChI Key

QVLAWKAXOMEXPM-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)(Cl)Cl)Cl
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Molecular Formula

C2H2Cl4, Array
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DSSTOX Substance ID

DTXSID2021317
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Molecular Weight

167.8 g/mol
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Physical Description

1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992), Yellowish-red liquid; [NIOSH] Yellow to red liquid; [ICSC] Clear colorless liquid; [NTP], YELLOW-TO-RED LIQUID., Yellowish-red liquid.
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Boiling Point

266.9 °F at 760 mmHg (NTP, 1992), 130.2 °C, 130.5 °C, 267 °F
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acetone, benzene, chloroform; miscible in ethanol and ether, In water, 1.07X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.11, 0.1%
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Density

1.5406 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5406 g/cu cm at 20 °C, Relative density (water = 1): 1.54, 1.54
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Vapor Pressure

10 mmHg at 66.7 °F ; 20 mmHg at 89.8 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.9, (77 °F): 14 mmHg
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Color/Form

Colorless, heavy liquid

CAS No.

630-20-6, 23425-39-0, 25322-20-7
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Melting Point

-94.4 °F (NTP, 1992), -70.2 °C, -94 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloroethane (B165186) (CAS No. 630-20-6), a chlorinated hydrocarbon, has historically been utilized as a solvent and as an intermediate in the synthesis of other chlorinated compounds such as trichloroethylene (B50587) and tetrachloroethylene.[1] Although its direct commercial application has diminished, it remains a compound of interest in research and is a notable byproduct in several industrial chlorination processes.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with available quantitative data, detailed experimental methodologies derived from patent literature and technical reports, and visualizations of the reaction pathways.

Core Synthesis Pathways

The production of this compound can be broadly categorized into direct synthesis methods and its formation as a byproduct. The primary direct synthesis routes include the chlorination of 1,1,2-trichloroethane (B165190), the isomerization of its isomer 1,1,2,2-tetrachloroethane (B165197), and the chlorination of 1,1-dichloroethylene.

Chlorination of 1,1,2-Trichloroethane

The direct chlorination of 1,1,2-trichloroethane represents a straightforward method for the synthesis of this compound.[1] This reaction involves the substitution of a hydrogen atom with a chlorine atom.

Reaction: CHCl₂−CH₂Cl + Cl₂ → CCl₃−CH₂Cl + HCl[1]

Detailed experimental protocols for this specific transformation are not extensively available in open literature, but patent documents describe similar chlorination processes for related compounds, providing a basis for the methodology.

Experimental Protocol:

A liquid-phase chlorination of 1,1,2-trichloroethane can be conducted in a suitable reactor equipped for gas dispersion, heating, and pressure control.

  • Reactor Setup: A stirred tank reactor made of a corrosion-resistant material is charged with 1,1,2-trichloroethane.

  • Catalyst: While the reaction can proceed thermally, the use of a Lewis acid catalyst such as anhydrous aluminum chloride may be employed to enhance the reaction rate and selectivity, although specific catalysts for this exact reaction are not detailed in the available literature.

  • Reaction Conditions: Chlorine gas is introduced into the liquid 1,1,2-trichloroethane. The reaction temperature is maintained in the range of 110-115°C. The reaction is carried out under pressure to maintain the liquid phase.

  • Monitoring and Work-up: The reaction progress can be monitored by gas chromatography (GC) analysis of the reaction mixture. Upon completion, the excess chlorine and hydrogen chloride byproduct are vented. The crude product is then subjected to distillation to separate the desired this compound from unreacted starting material and any polychlorinated byproducts.

Isomerization of 1,1,2,2-Tetrachloroethane

This compound can be prepared in a highly purified form through the isomerization of its more common isomer, 1,1,2,2-tetrachloroethane.[1] This process is typically catalyzed by a Lewis acid.

Reaction: Cl₂CHCHCl₂ ⇌ CCl₃CH₂Cl

Experimental Protocol:

  • Reactants and Catalyst: 1,1,2,2-Tetrachloroethane is mixed with a Lewis acid catalyst, such as aluminum chloride.[1]

  • Reaction Conditions: The reaction mixture is heated to promote the isomerization. The specific temperature is not widely reported but would be sufficient to overcome the activation energy for the rearrangement.

  • Purification: The resulting mixture, containing both isomers, is then purified, likely through fractional distillation, to isolate the this compound.

Chlorination of 1,1-Dichloroethylene

The liquid-phase chlorination of 1,1-dichloroethylene (vinylidene chloride) offers another route to this compound. This addition reaction is facilitated by a Lewis acid catalyst.[1]

Reaction: CH₂=CCl₂ + Cl₂ → CH₂ClCCl₃

Experimental Protocol:

  • Reaction Setup: The reaction is conducted in a liquid phase at approximately 40°C.[1]

  • Catalyst: Aluminum chloride is used as the Lewis acid catalyst to polarize the chlorine molecule and facilitate the electrophilic addition across the double bond.[1]

  • Procedure: Chlorine gas is bubbled through a solution of 1,1-dichloroethylene containing the aluminum chloride catalyst. The temperature is carefully controlled to prevent side reactions.

  • Product Isolation: After the reaction is complete, the catalyst is quenched and removed. The product mixture is then washed and purified by distillation.

Simultaneous Gas-Phase Dehydrochlorination and Chlorination of 1,1-Dichloroethane (B41102)

A more complex, continuous process for the synthesis of chlorinated ethanes, including this compound, involves the simultaneous dehydrochlorination and chlorination of 1,1-dichloroethane in the gas phase.

Experimental Protocol (based on patent WO2017/53528):

  • Reactant Preparation: A solution of 1 wt% 1,1-dichloroethane in a solvent such as chloroform (B151607) is prepared. To this, 4 wt% sulfuryl chloride (as a chlorine source) is added.[2]

  • Reactor System: The reactant solution is pumped at a rate of 10-30 liquid cc/hour into a vaporizer and then into a fixed-bed reactor. The reactor described is 1.09 cm in internal diameter and 25.4 cm long, packed with a Y-type zeolite catalyst (1/16" extrudates).[2]

  • Reaction Conditions: The reactor is maintained at a temperature of 175°C and atmospheric pressure. The residence time is approximately 10 seconds.[2]

  • Product Collection and Analysis: The reactor effluent is cooled to 0°C to condense the products. The condensed liquid is then analyzed by GC/MS to determine the product distribution. This process is reported to achieve complete conversion of 1,1-dichloroethane.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the described synthesis pathways. It is important to note that detailed yield information is often not publicly available, and the data presented is based on the limited information from the cited sources.

Synthesis PathwayStarting Material(s)CatalystTemperature (°C)PressureReported Yield/ConversionReference(s)
Chlorination of 1,1,2-Trichloroethane1,1,2-Trichloroethane, ChlorineNot specified, potentially thermal or Lewis acid110-115ElevatedData not available[1]
Isomerization of 1,1,2,2-Tetrachloroethane1,1,2,2-TetrachloroethaneAluminum ChlorideElevatedNot specifiedHigh purity product[1]
Chlorination of 1,1-Dichloroethylene1,1-Dichloroethylene, ChlorineAluminum Chloride~40Not specifiedData not available[1]
Dehydrochlorination/Chlorination of 1,1-Dichloroethane1,1-Dichloroethane, Sulfuryl ChlorideY-type Zeolite125-200 (specifically 175)AtmosphericComplete conversion of 1,1-dichloroethane[2]

Formation as a Byproduct

This compound is frequently formed as an undesired byproduct in various industrial chlorination processes, particularly in the production of:

  • 1,1,1-Trichloroethane: Synthesized from 1,1-dichloroethane or 1,1,2-trichloroethane.[1]

  • 1,1,2,2-Tetrachloroethane: Produced from the chlorination of 1,2-dichloroethane.[1]

In these processes, the reaction conditions that favor the primary product may also lead to the formation of this compound through over-chlorination or side reactions. The separation of this isomer from the desired product is typically achieved through fractional distillation.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis pathways, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Pathways TCE_112 1,1,2-Trichloroethane TCA_1112 This compound TCE_112->TCA_1112 Chlorination HCl HCl TCE_112->HCl TCE_1122 1,1,2,2-Tetrachloroethane TCE_1122->TCA_1112 Isomerization (AlCl₃) DCE_11 1,1-Dichloroethylene DCE_11->TCA_1112 Chlorination (AlCl₃) DCA_11 1,1-Dichloroethane DCA_11->TCA_1112 Dehydrochlorination/ Chlorination (Zeolite) Cl2 Cl₂ Cl2->TCE_112 Cl2->DCE_11 SO2Cl2 SO₂Cl₂ SO2Cl2->DCA_11

Caption: Primary synthesis pathways to this compound.

Byproduct_Formation cluster_TCA_111 Production of 1,1,1-Trichloroethane cluster_TCA_1122 Production of 1,1,2,2-Tetrachloroethane DCA_11_TCA 1,1-Dichloroethane TCA_111 1,1,1-Trichloroethane (Main Product) DCA_11_TCA->TCA_111 Chlorination TCA_1112_byproduct This compound (Byproduct) TCA_111->TCA_1112_byproduct Side Reaction DCA_12 1,2-Dichloroethane TCA_1122 1,1,2,2-Tetrachloroethane (Main Product) DCA_12->TCA_1122 Chlorination TCA_1122->TCA_1112_byproduct Side Reaction

Caption: Formation of this compound as a byproduct.

Conclusion

The synthesis of this compound can be achieved through several distinct chemical pathways. While direct synthesis methods such as the chlorination of 1,1,2-trichloroethane and the isomerization of 1,1,2,2-tetrachloroethane are established, the compound is also a common byproduct in the large-scale production of other chlorinated hydrocarbons. The selection of a particular synthesis route in a research or industrial setting would depend on factors such as the availability of starting materials, desired purity of the final product, and economic considerations. The information and diagrams presented in this guide provide a foundational understanding of the key chemical transformations involved in the synthesis of this compound for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloroethane (B165186) is a chlorinated hydrocarbon with the chemical formula C₂H₂Cl₄.[1] It exists as a colorless liquid and possesses a sweet, chloroform-like odor.[1] This compound has historically seen use as a solvent and in the manufacturing of wood stains and varnishes.[1] A comprehensive understanding of its physicochemical properties is paramount for its safe handling, application in research and industrial processes, and for predicting its environmental fate and transport. This guide provides a detailed overview of these properties, along with methodologies for their experimental determination.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below. It is crucial to distinguish this isomer from its counterpart, 1,1,2,2-tetrachloroethane, as their physical and toxicological properties differ.

PropertyValueReference
Molecular Formula C₂H₂Cl₄[1]
Molecular Weight 167.85 g/mol [1]
CAS Number 630-20-6[1]
Appearance Colorless liquid[1]
Odor Sweet, chloroform-like[1]
Boiling Point 130.5 °C (266.9 °F; 403.6 K)[1]
Melting Point -70.2 °C (-94.4 °F; 203.0 K)[1]
Density 1.5532 g/cm³[1]
Vapor Pressure 14 mmHg (at 25 °C)[1]
Water Solubility 0.1% (at 20 °C)[1]

Thermodynamic Properties

The thermodynamic properties of a substance are critical for understanding its energy content and behavior in chemical reactions.

PropertyValueReference
Standard Enthalpy of Formation (Liquid) -193.4 ± 1.1 kJ/mol[2]
Enthalpy of Vaporization Data not readily available for 1,1,1,2-isomer
Specific Heat Capacity (Liquid) Data not readily available for 1,1,1,2-isomer
Thermal Conductivity (Liquid) Data not readily available for 1,1,1,2-isomer
Viscosity (Liquid) Data not readily available for 1,1,1,2-isomer

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on available instrumentation and specific experimental goals.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and straightforward method for its determination is distillation.

Experimental Workflow for Boiling Point Determination

cluster_setup Apparatus Setup cluster_procedure Procedure A Distillation flask with boiling chips B Heating mantle C Thermometer placed at the vapor outlet A->C D Condenser with circulating cold water C->D E Receiving flask D->E P1 Place this compound and boiling chips in the distillation flask. P2 Assemble the distillation apparatus. P1->P2 P3 Begin heating the flask gently. P2->P3 P4 Record the temperature at which a steady stream of distillate is collected. P3->P4 M1 Weigh a clean, dry pycnometer (m1). M2 Fill the pycnometer with distilled water and weigh (m2). M1->M2 M3 Empty, dry the pycnometer, fill with this compound, and weigh (m3). M2->M3 C1 Calculate the mass of water (m2 - m1). M2->C1 C3 Calculate the mass of the sample (m3 - m1). M3->C3 C2 Calculate the volume of the pycnometer (mass of water / density of water). C1->C2 C4 Calculate the density of the sample (mass of sample / volume of pycnometer). C2->C4 C3->C4

References

1,1,1,2-Tetrachloroethane spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1,1,1,2-Tetrachloroethane (B165186)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (ClCH₂CCl₃). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Compound Overview

This compound is a chlorinated hydrocarbon with the chemical formula C₂H₂Cl₄.[1][2] It exists as a colorless liquid with a sweet, chloroform-like odor.[3] This compound is utilized as a solvent and in the manufacturing of wood stains and varnishes.[3]

PropertyValue
Chemical Formula C₂H₂Cl₄[1][2]
Molecular Weight 167.85 g/mol [1][2][4]
CAS Registry Number 630-20-6[1][2]
Boiling Point 138 °C[4]
Melting Point -70.2 °C[4]
Density 1.598 g/mL at 25 °C[4]
Refractive Index n20/D 1.481[4]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to its two unique carbon environments.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicitySolvent
~4.4SingletCDCl₃[5]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon AssignmentSolvent
~59.8-CH₂ClCDCl₃[6]
~93.8-CCl₃CDCl₃[6]
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound shows characteristic absorptions for C-H and C-Cl bonds.

IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3000C-H stretch
~1400CH₂ scissoring
~1250CH₂ wagging
~800-600C-Cl stretch

Note: The specific peak values can be found on the spectrum provided by the NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
166, 168, 170, 172Low[M]⁺ (Molecular Ion)
131, 133, 135High[M-Cl]⁺
117, 119, 121High[CCl₃]⁺
95, 97Medium[C₂H₂Cl₂]⁺
83, 85High[CHCl₂]⁺
49, 51Medium[CH₂Cl]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[7]

  • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required due to the lower natural abundance and sensitivity of the ¹³C isotope.[7]

  • Transfer the solution to a clean, dry NMR tube. Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.[8] A larger number of scans and a relaxation delay may be necessary to obtain a quantitative spectrum, especially for the quaternary carbon.[9]

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[10][11] Avoid trapping air bubbles.

  • Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Place the sample holder with the prepared salt plates into the spectrometer.

  • Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • After analysis, clean the salt plates with a suitable dry solvent (e.g., acetone) and store them in a desiccator to prevent damage from moisture.[10]

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction (Direct Inlet or GC-MS):

  • For a pure, volatile liquid like this compound, direct injection into the mass spectrometer via a heated inlet system is a common method.

  • Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any potential impurities before entering the mass spectrometer.[12] This is a widely used method for analyzing volatile organic compounds.[12]

Data Acquisition:

  • The sample is vaporized and introduced into the ion source of the mass spectrometer.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing ionization and fragmentation.

  • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Obtain Sample (this compound) Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve NMR Neat Prepare Neat Liquid Film (for IR) Sample->Neat IR Vaporize Vaporize Sample (for MS) Sample->Vaporize MS NMR NMR Spectrometer Dissolve->NMR IR IR Spectrometer Neat->IR MS Mass Spectrometer Vaporize->MS FT Fourier Transform & Phasing (NMR) NMR->FT BG_Correction Background Correction (IR) IR->BG_Correction Ion_Separation Ion Separation by m/z (MS) MS->Ion_Separation Structure Structure Elucidation FT->Structure Identification Compound Identification BG_Correction->Identification Ion_Separation->Identification Structure->Identification Purity Purity Assessment Identification->Purity

Caption: General workflow for spectroscopic analysis.

References

Environmental Degradation of 1,1,1,2-Tetrachloroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation of 1,1,1,2-tetrachloroethane (B165186), a synthetic chlorinated hydrocarbon. Due to its historical use as a solvent and in the chemical industry, it is a contaminant of concern in various environmental matrices. This document details the abiotic and biotic degradation pathways of this compound, summarizes key quantitative data, and provides illustrative experimental protocols for its study.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for predicting its environmental fate and transport. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 630-20-6[1]
Molecular Formula C₂H₂Cl₄[1]
Molecular Weight 167.85 g/mol [1]
Appearance Colorless heavy liquid[1]
Boiling Point 130.5 °C[1]
Melting Point -68.7 °C[1]
Water Solubility 1,100 mg/L at 25 °C[1]
Vapor Pressure 12.0 mm Hg at 25 °C[2]
Henry's Law Constant 2.50 x 10⁻³ atm-m³/mol[2]
Log Koc 2.60 (estimated)[2]
Log Kow 2.49[1]

Abiotic Degradation

Abiotic degradation of this compound occurs through chemical reactions that do not involve microorganisms. The primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the transformation of this compound. While specific experimental data on the hydrolysis of this compound is limited, studies on its isomer, 1,1,2,2-tetrachloroethane (B165197), indicate that hydrolysis is pH-dependent, with faster degradation under basic to neutral conditions.[3] The primary hydrolysis product of 1,1,2,2-tetrachloroethane is trichloroethylene.[3] It is plausible that this compound undergoes a similar dehydrochlorination reaction to form 1,1,2-trichloroethene.

Photolysis

In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[2] The estimated half-life for this reaction in the atmosphere is approximately 891 days.[2] Direct photolysis by sunlight is not expected to be a significant degradation pathway as this compound does not absorb light at wavelengths greater than 290 nm.[2]

Biotic Degradation

The biodegradation of this compound is a critical process in its natural attenuation. Both anaerobic and aerobic pathways have been investigated, with anaerobic degradation appearing to be more significant.

Anaerobic Biodegradation

Under anaerobic conditions, particularly methanogenic conditions, this compound can be readily biodegraded.[4] The primary degradation mechanism is reductive dichloroelimination, where two chlorine atoms are removed from adjacent carbons, leading to the formation of a double bond.[4]

The main observed biotic degradation pathway for this compound is its transformation to 1,1-dichloroethene (1,1-DCE).[4] This process has been shown to be mediated by anaerobic bacteria.[4] The further degradation of 1,1-DCE can proceed under methanogenic conditions, especially in the presence of a suitable co-substrate like lactic acid.[4]

dot

This compound This compound 1,1-Dichloroethene 1,1-Dichloroethene This compound->1,1-Dichloroethene Reductive Dichloroelimination (Anaerobic Bacteria) Further Degradation Products Further Degradation Products 1,1-Dichloroethene->Further Degradation Products Co-metabolism (e.g., with Lactic Acid)

Anaerobic degradation pathway of this compound.
Aerobic Biodegradation

Aerobic biodegradation of highly chlorinated ethanes is generally a slower process compared to anaerobic degradation. Information specifically on the aerobic degradation of this compound is scarce. However, studies on other chlorinated ethanes suggest that aerobic cometabolism could be a potential degradation pathway.[5] In cometabolism, microorganisms do not use the contaminant as a primary energy source but degrade it fortuitously with the help of enzymes produced for the degradation of other substrates (growth substrates). For instance, microorganisms grown on substrates like butane (B89635) have been shown to cometabolize chloroform (B151607) and 1,1,1-trichloroethane.[5]

Quantitative Data on Degradation

Quantitative data on the degradation of this compound is limited. The following table summarizes available data, with some information for its isomer, 1,1,2,2-tetrachloroethane, provided for context.

ParameterValueConditionsCompoundReference
Atmospheric Half-life ~891 daysReaction with hydroxyl radicalsThis compound
Anaerobic Biodegradation RapidMethanogenic, with or without external electron donorsThis compound[4]
Hydrolysis Half-life 29 - 102 daysNeutral pH1,1,2,2-Tetrachloroethane
Anaerobic Biodegradation Half-life 4.3 - 6.9 daysMethanogenic microcosms (19°C)1,1,2,2-Tetrachloroethane[6]

Experimental Protocols

This section outlines generalized experimental protocols for studying the degradation of this compound in laboratory settings. These protocols are based on methodologies reported for chlorinated ethanes.

Anaerobic Microcosm Study

Objective: To assess the anaerobic biodegradation potential and pathways of this compound in a specific environmental matrix (e.g., soil, sediment, groundwater).

Materials:

  • Serum bottles (160 mL) with Teflon-lined septa and aluminum crimp caps.

  • Anaerobic glove box or chamber.

  • Environmental matrix (soil, sediment, groundwater).

  • Mineral medium (optional, to provide essential nutrients).

  • This compound stock solution (in a suitable solvent like methanol).

  • Co-substrate (e.g., lactic acid, acetate) stock solution (optional).

  • Autoclave.

  • Gas chromatograph (GC) with an appropriate detector (e.g., electron capture detector - ECD, or mass spectrometer - MS).

Procedure:

  • Microcosm Setup:

    • In an anaerobic chamber, dispense a known amount of the environmental matrix (e.g., 50 g of soil or sediment) into serum bottles.

    • Add a specific volume of groundwater or mineral medium to create a slurry.

    • Spike the microcosms with a known concentration of this compound from the stock solution.

    • If investigating co-metabolism, add the co-substrate.

    • Prepare sterile (autoclaved) controls to assess abiotic degradation.

    • Seal the bottles with Teflon-lined septa and aluminum crimps.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling and Analysis:

    • At regular time intervals, sacrifice triplicate microcosms from each treatment group.

    • Analyze the headspace or the aqueous phase for the concentration of this compound and its potential degradation products (e.g., 1,1-DCE) using GC-ECD or GC-MS.

    • Monitor geochemical parameters such as pH, oxidation-reduction potential (ORP), and methane (B114726) production.

dot

cluster_setup Microcosm Setup (Anaerobic) cluster_incubation Incubation cluster_analysis Sampling & Analysis A Environmental Matrix (Soil/Sediment + Water) B Spike with This compound A->B C Add Co-substrate (Optional) B->C D Seal Serum Bottles C->D E Dark, Constant Temp. D->E F Sacrifice Microcosms (Time Points) E->F G Analyze Contaminants (GC-ECD/MS) F->G H Monitor Geochemistry (pH, ORP, Methane) F->H

Workflow for an anaerobic microcosm study.
Analytical Method for this compound and its Metabolites

Instrumentation: Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS).

Sample Preparation (Water):

  • Direct Aqueous Injection: For relatively high concentrations.

  • Purge and Trap: For low concentrations. A known volume of the water sample is purged with an inert gas, and the volatile organic compounds (VOCs) are trapped on a sorbent material. The trap is then heated to desorb the VOCs onto the GC column.

  • Headspace Analysis: A water sample is placed in a sealed vial and allowed to equilibrate at a constant temperature. A portion of the gas phase (headspace) above the liquid is then injected into the GC.

Sample Preparation (Soil/Sediment):

  • Methanol (B129727) Extraction: A known mass of soil/sediment is extracted with methanol. An aliquot of the methanol extract is then diluted with water and analyzed as a water sample.

GC Conditions (Example):

  • Column: DB-624 or equivalent capillary column suitable for VOC analysis.

  • Injector Temperature: 200-250°C.

  • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C).

  • Detector Temperature (ECD): 280-300°C.

  • Carrier Gas: Helium or Nitrogen.

Quality Control:

  • Analysis of method blanks, laboratory control samples, and matrix spikes.

  • Use of internal standards for quantification.

Conclusion

The environmental degradation of this compound is a complex process influenced by both abiotic and biotic factors. While data specific to this isomer is less abundant than for 1,1,2,2-tetrachloroethane, current research indicates that anaerobic biodegradation via reductive dichloroelimination to 1,1-dichloroethene is a key degradation pathway. Further research is needed to fully elucidate all degradation pathways, quantify degradation rates under a wider range of environmental conditions, and identify the specific microbial communities and enzymes involved in its transformation. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for developing effective remediation strategies for sites contaminated with this compound.

References

Toxicological profile of 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of 1,1,1,2-Tetrachloroethane (B165186)

Introduction

This compound (CASRN 630-20-6), an isomer of 1,1,2,2-tetrachloroethane, is a chlorinated hydrocarbon that exists as a colorless, non-flammable liquid with a sweet, chloroform-like odor.[1][2] Historically, it has been used as a solvent, in the production of wood stains and varnishes, and as an intermediate in the manufacture of other chlorinated solvents like trichloroethylene (B50587) and tetrachloroethylene.[3][4][5] While its commercial use has declined due to toxicity concerns, it can still be found as an impurity in other widely used products and as an environmental contaminant in air, water, and soil near manufacturing sites.[3][6] This document provides a comprehensive overview of the toxicological profile of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are essential for understanding its environmental fate and toxicokinetics.

PropertyValueReference
CAS Registry Number 630-20-6[2]
Molecular Formula C₂H₂Cl₄[2]
Molecular Weight 167.84 g/mol [1]
Appearance Colorless heavy liquid[1][4]
Odor Sweet, chloroform-like[1][2]
Boiling Point 130.2 - 130.5 °C[2][4]
Melting Point -70.2 °C[2][4]
Density 1.5406 - 1.5532 g/cm³ at 20 °C[2][4]
Vapor Pressure 1 kPa at 17 °C; 14 mmHg at 25°C[1][4]
Water Solubility 1.07 g/L at 25 °C (Slightly soluble)[4]
Octanol/Water Partition Coefficient (log P) 2.93[4]
Conversion Factor (Air) 1 ppm = 6.87 mg/m³ (at 25 °C, 101 kPa)[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While no human data on the toxicokinetics of this compound are available, studies in rodents provide insight into its ADME profile.[4]

  • Absorption: Due to its lipophilic nature, this compound is expected to be readily absorbed following oral, inhalation, and dermal exposure. An in vitro human blood:air partition coefficient of approximately 30 suggests significant respiratory uptake.[4]

  • Distribution: Following absorption, it is likely distributed throughout the body, with potential accumulation in adipose and other lipid-rich tissues.

  • Metabolism: The liver is the primary site of metabolism. In rodents, metabolism proceeds via oxidation to produce tetrachloroethanol, which can be conjugated with glucuronic acid. Trichloroacetic acid is another major urinary metabolite.[4][7] Minor metabolic pathways may lead to the formation of 1,1-dichloroethylene and 1,1,2-trichloroethylene.[4] After subcutaneous administration to mice, about 43% of the dose was exhaled within three days.[7]

  • Excretion: Metabolites, primarily trichloroethanol and trichloroacetic acid, are excreted in the urine.[4][7] Approximately 78% of an administered dose was excreted by mice within three days.[7]

G cluster_absorption Absorption Routes cluster_systemic Systemic Circulation & Distribution cluster_metabolism Metabolism cluster_excretion Excretion Routes Inhalation Inhalation Blood Bloodstream Inhalation->Blood Oral Oral Ingestion Oral->Blood Dermal Dermal Contact Dermal->Blood Tissues Adipose & Lipid-rich Tissues Blood->Tissues Liver Liver (Primary Metabolism Site) Blood->Liver TCE This compound Liver->TCE Distribution to Liver Metabolite1 Tetrachloroethanol TCE->Metabolite1 Oxidation Metabolite2 Trichloroacetic Acid TCE->Metabolite2 Oxidation Metabolite_minor Minor Metabolites (e.g., 1,1-Dichloroethylene) TCE->Metabolite_minor ExpiredAir Expired Air TCE->ExpiredAir Unchanged Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 Glucuronidation Urine Urine Metabolite2->Urine Metabolite3->Urine

Figure 1: Toxicokinetics of this compound

Toxicological Profile

The primary target organs for this compound toxicity are the liver, kidneys, and the central nervous system (CNS).[4]

Acute Toxicity

Exposure to high concentrations can cause irritation of the eyes, skin, nose, and throat, as well as CNS depression leading to symptoms like headache, dizziness, nausea, and confusion.[2][8]

SpeciesRouteParameterValue (mg/kg)Reference
Male Wistar Rat OralLD₅₀670[7]
Female Wistar Rat OralLD₅₀780[7]
Male Swiss-Webster Mouse OralLD₅₀1500[7]
Subchronic and Chronic Toxicity

Long-term exposure studies in animals have confirmed hepatic and renal toxicity.

  • Hepatic Effects: In a 2-year gavage study, mice exhibited liver alterations including inflammation, necrosis, fatty metamorphosis, and hepatocytomegaly.[4] Rats treated for 10 months showed hepatic fatty vacuolization and centrilobular necrosis.[4]

  • Renal Effects: Long-term studies in rats revealed kidney mineralization.[6] Male rats treated for 21 days showed hyaline droplet nephropathy and increased tubule regeneration.[6]

  • Central Nervous System (CNS) Effects: In a 103-week study, high-dose rats of both sexes showed signs of CNS effects, including inactivity and incoordination.[9]

SpeciesDurationRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
F344/N Rat 103 weeksGavage-125Kidney mineralization (males); Hepatic clear cell change (females)[7][9]
Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as Group 2B, possibly carcinogenic to humans .[4] This classification is based on sufficient evidence in experimental animals.

SpeciesStrainRouteDosing RegimenFindingsReference
Mouse B6C3F1Gavage0, 250, or 500 mg/kg/day, 5 days/week for 65-103 weeksStatistically significant increases in hepatocellular adenoma (males and females) and hepatocellular carcinoma (females).[4][9]
Rat F344/NGavage0, 125, or 250 mg/kg/day, 5 days/week for 103 weeksNo clear evidence of carcinogenicity. The study's sensitivity was reduced by accidental deaths.[4][9]
Genotoxicity

The evidence for the genotoxicity of this compound is considered weak and the available data are limited.[4]

  • Most studies of mutagenesis in bacteria have reported mixed or negative results.[4][9]

  • Some studies suggest possible clastogenic effects (causing structural chromosome damage).[4]

  • One study reported that this compound covalently bound to DNA in the lung, liver, kidney, and stomach of rats and mice following intraperitoneal injection.[3][6]

  • It was negative in a rat liver focus initiation/promotion assay.[9]

Reproductive and Developmental Toxicity

Data on reproductive and developmental toxicity are limited. In one long-term study, female rats treated with 300 mg/kg/day showed reduced growth.[9] No dedicated, comprehensive reproductive or developmental toxicity studies were found in the search results.

Mechanism of Toxicity

The precise mechanisms of this compound toxicity are not fully elucidated, but evidence points towards metabolic activation as a key event, particularly for hepatotoxicity. Non-genotoxic mechanisms, such as cytotoxicity, are also implicated.[4]

G TCE This compound P450 CYP450 Enzymes (in Liver) TCE->P450 Metabolic Activation Reactive_Metabolites Reactive Metabolites (e.g., free radicals, electrophiles) P450->Reactive_Metabolites DNA_Binding Covalent Binding to DNA Reactive_Metabolites->DNA_Binding Protein_Binding Covalent Binding to Proteins & Lipids Reactive_Metabolites->Protein_Binding Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Genotoxicity Genotoxicity (Weak Evidence) DNA_Binding->Genotoxicity Cellular_Damage Cellular Dysfunction & Membrane Damage Protein_Binding->Cellular_Damage Tumor Tumor Formation (Hepatocellular Adenoma/Carcinoma) Genotoxicity->Tumor Cytotoxicity Cytotoxicity Cellular_Damage->Cytotoxicity Oxidative_Stress->Cellular_Damage Inflammation Inflammation Cytotoxicity->Inflammation Necrosis Cell Necrosis & Apoptosis Cytotoxicity->Necrosis Chronic_Toxicity Chronic Hepatotoxicity (Fatty changes, Fibrosis) Necrosis->Chronic_Toxicity Chronic_Toxicity->Tumor

Figure 2: Proposed Mechanism of this compound-Induced Hepatotoxicity

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below is a summary of the protocol used in the key carcinogenicity bioassay conducted by the National Toxicology Program (NTP).

NTP (1983) Carcinogenicity Bioassay of this compound

  • Test Substance: Technical grade this compound (>99% pure) in corn oil vehicle.

  • Species and Strain: Fischer 344/N (F344/N) rats and B6C3F1 mice.

  • Group Size: 50 males and 50 females per dose group.

  • Administration Route: Gavage (oral).

  • Dosage Levels:

    • Rats: 0 (vehicle control), 125, or 250 mg/kg/day.

    • Mice: 0 (vehicle control), 250, or 500 mg/kg/day.

  • Dosing Schedule: 5 days per week.

  • Duration of Exposure: 103 weeks for control and low-dose groups. The high-dose mouse groups were terminated at 65 weeks due to excessive toxicity.[4][9]

  • Observations:

    • Mortality and clinical signs were observed throughout the study.

    • Body weights were recorded regularly.

    • Comprehensive histopathologic examinations were performed on all animals in all groups at the end of the study.

G start Start: Acclimation of Animals (Rats & Mice) grouping Randomization into Dose Groups (n=50/sex/group) start->grouping dosing Daily Oral Gavage Dosing (5 days/week) grouping->dosing monitoring In-life Monitoring: - Clinical Signs - Body Weight - Mortality dosing->monitoring Duration: 103 weeks monitoring->dosing termination_high Early Termination (High-Dose Mice @ 65 wks) monitoring->termination_high Toxicity termination_end Scheduled Termination (@ 103 wks) monitoring->termination_end necropsy Gross Necropsy termination_high->necropsy termination_end->necropsy histo Histopathology (Comprehensive Tissue Examination) necropsy->histo analysis Data Analysis: - Survival Analysis - Tumor Incidence histo->analysis end Conclusion analysis->end

Figure 3: Workflow for a Chronic Rodent Carcinogenicity Bioassay

Conclusion

This compound is a chemical with significant toxicological concerns, particularly regarding its effects on the liver, kidneys, and central nervous system. The classification by IARC as a possible human carcinogen is supported by clear evidence of carcinogenicity in mice, specifically the induction of hepatocellular tumors. While the evidence for genotoxicity is weak, its potential to bind to DNA warrants consideration. The toxic effects appear to be mediated, at least in part, by metabolic activation to reactive intermediates. Given the limited data on human exposure and reproductive toxicity, a cautious approach to handling and exposure is strongly advised.

References

1,1,1,2-Tetrachloroethane reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of 1,1,1,2-Tetrachloroethane (B165186)

Introduction

This compound (1,1,1,2-TeCA), also known as asymmetrical tetrachloroethane, is a chlorinated hydrocarbon (CASR number: 630-20-6) characterized as a colorless liquid with a sweet, chloroform-like odor. Historically, it has been utilized as a solvent and in the production of wood stains and varnishes. While its production and use have declined, understanding its reaction mechanisms is of paramount importance for environmental remediation, toxicological assessment, and industrial process optimization. This technical guide provides a comprehensive overview of the primary biotic and abiotic degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Biotic Degradation Mechanisms

The primary biotic fate of 1,1,1,2-TeCA in the environment is through anaerobic biodegradation. Under methanogenic conditions, it undergoes a rapid transformation primarily via reductive dichloroelimination.

Anaerobic Reductive Dichloroelimination

Studies using anaerobic granular sludge have demonstrated that 1,1,1,2-TeCA is readily biodegradable under methanogenic conditions. The principal mechanism is a biotic reductive dichloroelimination, where two adjacent chlorine atoms are removed, resulting in the equimolecular degradation of 1,1,1,2-TeCA to 1,1-dichloroethene (1,1-DCE).[1] This process is mediated by anaerobic bacteria and can proceed even without the addition of external electron donors.[1] However, the complete biodegradation of the resulting 1,1-DCE often requires the presence of a co-substrate, such as lactic acid, to proceed further.[1]

It should be noted that for the isomer 1,1,2,2-tetrachloroethane (B165197), anaerobic biodegradation can proceed through three different pathways: hydrogenolysis, dichloroelimination, or dehydrochlorination, leading to products like 1,2-dichloroethylene and 1,1,2-trichloroethane.[2]

Anaerobic_Biodegradation_of_1112TeCA TeCA This compound (CH₂ClCCl₃) DCE 1,1-Dichloroethene (CH₂=CCl₂) TeCA->DCE Reductive Dichloroelimination (+2e⁻, -2Cl⁻) Further Further Degradation (e.g., to Vinyl Chloride, Ethene) DCE->Further Requires co-substrate (e.g., Lactic Acid)

Caption: Anaerobic biodegradation pathway of this compound.

Experimental Protocol: Anaerobic Microcosm Study

This protocol outlines a typical laboratory experiment to evaluate the anaerobic biodegradation of 1,1,1,2-TeCA.

  • Materials and Reagents:

    • Anaerobic mineral medium.[3]

    • Sediment and groundwater from a relevant, preferably contaminated, site.

    • Serum bottles (e.g., 250 mL) with Teflon-lined septa and aluminum crimp caps.[3]

    • This compound (neat standard).

    • Electron donor/co-substrate stock solutions (e.g., lactic acid, yeast extract).[1][3]

    • Syringes and needles for anaerobic transfer.

    • Gas chromatograph (GC) with an appropriate detector (e.g., ECD or MS) for analysis.[4]

    • Anaerobic glove box or chamber.

  • Procedure:

    • Preparation: All media and glassware must be made anaerobic by purging with an inert gas mixture (e.g., N₂/CO₂) and autoclaving.[3]

    • Microcosm Setup: Inside an anaerobic chamber, dispense a known amount of site sediment (e.g., 50 g) and groundwater (e.g., 150 mL) into each serum bottle.[3]

    • Spiking: Prepare an aqueous, anaerobic stock solution of 1,1,1,2-TeCA. Spike the microcosms to achieve the desired initial concentration.

    • Amendment: For test microcosms, add the desired electron donor or co-substrate from an anoxic stock solution.

    • Controls: Prepare control sets, including:

      • Killed Controls: Autoclaved or poisoned (e.g., with mercuric chloride) microcosms to assess abiotic degradation.

      • No-Substrate Controls: Live microcosms without the addition of an external electron donor.

    • Incubation: Crimp seal all bottles and incubate them in the dark at a constant temperature representative of the in-situ environment (e.g., 15-25°C).

    • Sampling and Analysis: Periodically, sacrifice replicate microcosms or withdraw headspace/aqueous samples. Analyze for 1,1,1,2-TeCA and its degradation products (e.g., 1,1-DCE) using GC.[4]

Abiotic Reaction Mechanisms

1,1,1,2-TeCA is also subject to several abiotic degradation processes, including dehydrochlorination, reductive dechlorination by zero-valent metals, and atmospheric oxidation.

Dehydrochlorination

In the presence of strong bases (e.g., sodium hydroxide) or under hydrolytic alkaline conditions, chlorinated ethanes undergo dehydrochlorination, an elimination reaction that removes a hydrogen and a chlorine atom to form an alkene.[5] For the isomer 1,1,2,2-tetrachloroethane, this reaction yields trichloroethylene (B50587) (TCE) as the primary product.[2][5] While specific kinetic data for 1,1,1,2-TeCA is scarce, a similar E2 elimination mechanism is expected.

Reductive Dechlorination with Zero-Valent Iron (ZVI)

Zero-valent iron (ZVI, Fe⁰) is a strong reductant that can effectively degrade chlorinated solvents in aqueous environments.[6] The reaction is a surface-mediated process where the ZVI is oxidized, donating electrons to the chlorinated compound, which is subsequently reduced.[7] Two primary pathways for this reductive dehalogenation are hydrogenolysis (replacement of a chlorine atom with hydrogen) and dichloroelimination (removal of two chlorine atoms to form a double bond).[6]

For the related compound 1,1,1-trichloroethane (B11378) (1,1,1-TCA), reaction with ZVI yields 1,1-dichloroethane (B41102) and ethane (B1197151) as major products, consistent with reductive dehalogenation.[8] For 1,1,2,2-tetrachloroethane, reaction with iron produces cis- and trans-dichloroethene via dichloroelimination and TCE via dehydrochlorination.[9] It is hypothesized that the reaction of 1,1,1,2-TeCA with ZVI would proceed similarly through these reductive pathways.

ZVI_Dechlorination cluster_0 ZVI Surface cluster_1 Aqueous Phase ZVI Fe⁰ Fe2 Fe²⁺ ZVI->Fe2 Oxidation (-2e⁻) TeCA This compound (R-Cl) Products Dechlorinated Products (e.g., R-H, Alkenes) TeCA->Products Reduction (+2e⁻)

Caption: General mechanism of reductive dechlorination by Zero-Valent Iron (ZVI).

Experimental Protocol: ZVI Batch Reactor Study

This protocol describes a method for assessing the degradation of 1,1,1,2-TeCA by ZVI in a controlled laboratory setting.

  • Materials and Reagents:

    • Zero-valent iron particles (granular or nanoscale).

    • Deoxygenated, buffered water (e.g., HEPES or MOPS buffer).

    • Serum vials with Mininert septa.

    • This compound stock solution in a water-miscible solvent (e.g., methanol).

    • Acid solution (e.g., dilute HCl) for pre-washing ZVI (optional).[10]

    • Orbital shaker.

    • GC-MS for analysis.

  • Procedure:

    • ZVI Preparation (Optional): To remove surface oxides, wash the iron particles with a dilute acid solution, followed by rinsing with deoxygenated water until the pH is neutral.[10] Dry the particles under an inert atmosphere.

    • Reactor Setup: In an anaerobic environment, add a pre-weighed amount of ZVI to each serum vial.

    • Reaction Initiation: Add deoxygenated buffered water to each vial. Spike with the 1,1,1,2-TeCA stock solution to the target initial concentration, leaving minimal headspace.

    • Controls: Prepare controls without ZVI to monitor for hydrolysis and volatilization losses.

    • Incubation: Place the vials on an orbital shaker to ensure continuous mixing.

    • Sampling: At specified time intervals, sacrifice a vial from both the test and control groups.

    • Analysis: Extract an aliquot of the aqueous phase with a suitable solvent (e.g., hexane). Analyze the extract by GC-MS to quantify the concentration of 1,1,1,2-TeCA and identify/quantify any degradation products.

Atmospheric Oxidation by Hydroxyl Radicals
CompoundRate Constant (k_OH) (cm³/molecule·s)Atmospheric Half-LifeReference
1,1,2,2-Tetrachloroethane2.50 x 10⁻¹³~54 days[2]

Half-life is calculated based on a typical atmospheric •OH concentration.

Experimental Protocol: Hydroxyl Radical Reaction Kinetics (LP-LIF)

The Laser Photolysis-Laser Induced Fluorescence (LP-LIF) technique is a common method for measuring the absolute rate coefficients of gas-phase reactions involving •OH radicals.[11]

  • System Setup:

    • Flow Reactor: A temperature-controlled vessel where the reaction occurs under slow-flow conditions.

    • Photolysis Laser: An excimer laser (e.g., KrF or ArF) used to photolyze an •OH precursor (e.g., H₂O₂, HONO) to generate •OH radicals.[11][12]

    • Probe Laser: A tunable dye laser pumped by a Nd:YAG laser, used to excite the •OH radicals at a specific wavelength.

    • Detector: A photomultiplier tube (PMT) equipped with filters to detect the fluorescence emitted by the excited •OH radicals.

  • Procedure:

    • Gas Flow: A mixture of a buffer gas (e.g., He), the •OH precursor, and a known concentration of 1,1,1,2-TeCA is flowed through the reactor at a controlled temperature and pressure.

    • •OH Generation: A pulse from the photolysis laser generates a transient concentration of •OH radicals.

    • •OH Detection: The probe laser is fired at varying delay times after the photolysis pulse. The laser is tuned to an absorption line of •OH, and the resulting fluorescence is detected by the PMT.

    • Kinetic Measurement: The fluorescence signal, which is proportional to the •OH concentration, is recorded as a function of the delay time. The decay of this signal follows pseudo-first-order kinetics.

    • Rate Constant Determination: The pseudo-first-order rate constant is measured at various concentrations of 1,1,1,2-TeCA. A plot of the pseudo-first-order rate versus the concentration of 1,1,1,2-TeCA yields a straight line whose slope is the second-order rate constant for the reaction.

Mammalian Metabolism

The metabolism of chlorinated hydrocarbons is crucial for understanding their toxicology. These processes are primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, which is involved in the metabolism of many halogenated hydrocarbons and ethanol.[13] The metabolism can lead to either detoxification or bioactivation, forming reactive intermediates.

For the related isomer 1,1,2,2-tetrachloroethane, metabolism by cytochrome P-450 produces dichloroacetyl chloride, a reactive intermediate.[14] This intermediate can then either hydrolyze to form the stable metabolite dichloroacetic acid or bind covalently to cellular macromolecules like proteins, which is a key step in its toxicity.[14] It is plausible that this compound is metabolized through analogous oxidative pathways involving CYP enzymes.

Mammalian_Metabolism Parent This compound Intermediate Reactive Intermediate (e.g., Acyl Chloride) Parent->Intermediate Cytochrome P450 (Oxidation) Metabolite Stable Metabolites (e.g., Trichloroacetic Acid) Intermediate->Metabolite Hydrolysis Adducts Macromolecular Adducts (Toxicity) Intermediate->Adducts Covalent Binding

Caption: A proposed metabolic pathway for this compound.

Conclusion

The reaction mechanisms of this compound are diverse, spanning biotic and abiotic pathways that dictate its environmental fate and toxicological profile. The primary anaerobic biodegradation route is reductive dichloroelimination to 1,1-dichloroethene. Abiotic processes include dehydrochlorination in alkaline conditions, reductive dechlorination via zero-valent metals, and atmospheric oxidation by hydroxyl radicals. Mammalian metabolism likely proceeds through cytochrome P450-mediated oxidation to form reactive intermediates. While significant data exists for the isomeric 1,1,2,2-tetrachloroethane, further research is required to fully quantify the reaction kinetics and product distributions specific to the 1,1,1,2-isomer. The protocols and pathways detailed in this guide provide a foundational framework for such future investigations.

References

CAS number 630-20-6 chemical information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,1,2-Tetrachloroethane (B165186) (CAS No. 630-20-6)

This guide provides comprehensive technical information on this compound, intended for researchers, scientists, and professionals in drug development. It covers the chemical's properties, synthesis, analytical methods, metabolism, and toxicology, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

This compound (CAS No. 630-20-6) is a chlorinated hydrocarbon, appearing as a colorless heavy liquid with a sweet, chloroform-like odor.[1][2] It is not known to occur naturally.[1] Historically, it was used as a solvent in various industrial applications, including the manufacturing of insecticides, herbicides, varnishes, and paints, and as a key intermediate in the production of trichloroethylene (B50587) and tetrachloroethylene.[1] Currently, its commercial use is limited, and it primarily serves as a chemical intermediate.[1]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 630-20-6
Molecular Formula C₂H₂Cl₄[1][2]
Molecular Weight 167.85 g/mol [1]
Synonyms asym-tetrachloroethane, R-130a, HCC 130a[1][2]
InChI Key QVLAWKAXOMEXPM-UHFFFAOYSA-N[2]

| SMILES | C(C(Cl)(Cl)Cl)Cl[2] |

Table 2: Physical and Chemical Properties

Property Value
Appearance Colorless heavy liquid[1]
Melting Point -70.2 °C[1][2]
Boiling Point 130.2 - 130.5 °C[1][2]
Density 1.5406 g/cm³ at 20 °C[1]
Vapor Pressure 1 kPa at 17 °C[1]
Solubility in Water 1.07 g/L at 25 °C (Slightly soluble)[1]
Solubility in Organic Solvents Soluble in acetone, benzene, chloroform (B151607); miscible with diethyl ether and ethanol[1]

| Octanol/Water Partition Coefficient (log P) | 2.93[1] |

Experimental Protocols

Synthesis Methods

This compound can be produced through several industrial processes. It often arises as a by-product in the chlorination of other ethanes.[1] Key synthesis routes include:

  • Isomerization of 1,1,2,2-Tetrachloroethane: This process uses a Lewis acid catalyst, such as aluminum chloride, to convert the symmetric isomer to the 1,1,1,2-isomer.[1]

  • Chlorination of 1,1-Dichloroethylene: This reaction is conducted in the liquid phase at approximately 40 °C, also catalyzed by aluminum chloride.[1]

  • Chlorination of 1,1,2-Trichloroethane: A direct chlorination reaction can produce this compound.[2]

    • Reaction: CHCl₂−CH₂Cl + Cl₂ → CCl₃−CH₂Cl + HCl[2]

  • Simultaneous Dehydrochlorination and Chlorination of 1,1-Dichloroethane (B41102): A more complex method involves preparing a solution of 1,1-dichloroethane in chloroform with sulfuryl chloride. This mixture is passed through a reactor packed with a Y-type zeolite catalyst at 125-200°C. The simultaneous reactions overcome equilibrium limitations of dehydrochlorination alone, leading to high conversion rates.[3]

G cluster_reactants Reactants cluster_catalysts Catalyst cluster_product Product R1 1,1,2,2-Tetrachloroethane P This compound R1->P Isomerization R2 1,1-Dichloroethylene R2->P Chlorination (+ Cl2, ~40°C) Cat Aluminum Chloride (Lewis Acid) Cat->R1 Cat->R2

Diagram 1: Key synthesis pathways for this compound.
Analytical Methods

The analysis of this compound, particularly in environmental and biological samples, typically involves chromatographic techniques. The NIOSH 1019 method provides a validated protocol for air sampling and analysis.

Protocol: NIOSH Method 1019 for Air Analysis[4][5]

  • Sampling:

    • A known volume of air is drawn through a solid sorbent tube, typically containing petroleum charcoal (100 mg/50 mg sections).[5]

    • The recommended flow rate is between 0.01 and 0.2 L/min for a total sample size of 3 to 30 L.[4]

  • Sample Preparation:

    • The front and back sections of the charcoal are placed in separate vials.

    • 1.0 mL of carbon disulfide (CS₂) is added to each vial to desorb the analyte.[4]

    • The vials are agitated for 30 minutes.[4]

  • Analysis:

    • An aliquot of the sample is injected into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).[5]

    • Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.[4]

For biological matrices, methods often involve purge-and-trap or headspace analysis followed by Gas Chromatography/Mass Spectrometry (GC/MS) for sensitive detection.[6]

G cluster_sampling Step 1: Air Sampling cluster_prep Step 2: Sample Preparation cluster_analysis Step 3: Analysis & Quantification A Air Sample Collection B Sorbent Tube (Petroleum Charcoal) A->B Draw Air (0.01-0.2 L/min) C Separate Sorbent Sections B->C D Add 1.0 mL Carbon Disulfide (CS₂) C->D E Agitate for 30 min D->E F Inject Sample into GC-FID E->F G Generate Chromatogram F->G H Compare Peak Area to Standards G->H I Calculate Concentration H->I

Diagram 2: Workflow for NIOSH Method 1019 analytical protocol.

Metabolism and Toxicology

Metabolism

No data on the metabolism of this compound in humans is available.[1] However, studies in rodents show it is metabolized and its metabolites are primarily excreted in the urine.[1]

The metabolic pathway involves several key transformations:

  • The parent compound is metabolized to tetrachloroethanol.

  • Tetrachloroethanol is then conjugated to form its glucuronide.

  • Trichloroacetic acid is another major metabolite.[1]

  • Minor metabolic pathways can also form 1,1-dichloroethylene and 1,1,2-trichloroethane.[1]

  • In vitro studies with rat liver microsomes indicate that NADPH-dependent reductive metabolism yields 1,1-dichloroethylene and 1,1,2-trichloroethane.[7]

G cluster_main Primary Metabolic Pathway (Rodents) cluster_minor Minor/Reductive Pathway cluster_excretion Excretion Parent This compound Met1 Tetrachloroethanol Parent->Met1 Met2 Trichloroacetic Acid Parent->Met2 Met4 1,1-Dichloroethylene Parent->Met4 Met5 1,1,2-Trichloroethane Parent->Met5 Met3 Tetrachloroethanol Glucuronide Met1->Met3 Urine Urine Met2->Urine Met3->Urine

Diagram 3: Metabolic pathways of this compound in rodents.
Toxicology and Safety

This compound is considered hazardous. The International Agency for Research on Cancer (IARC) has classified it as a possible human carcinogen (Group 2B).[2][8] The primary target organs for toxicity are the liver, kidneys, and central nervous system.[1]

Acute Effects: Inhalation can irritate the nose, throat, and lungs.[9] High concentrations may cause central nervous system depression, leading to symptoms such as dizziness, headache, nausea, and confusion. It can also cause skin and eye irritation.[9]

Chronic Effects: Long-term exposure in animal studies has been linked to significant health issues. Two-year gavage studies in rats and mice revealed liver and kidney damage.[1] Specifically, statistically significant increases in hepatocellular adenoma and carcinoma were observed in male and female mice.[1]

Table 3: Toxicological Data

Parameter Species Route Value
LD₅₀ Rat Oral 670 mg/kg
Carcinogenicity (IARC) Human - Group 2B (Possibly carcinogenic)[2]

| Target Organs | Human / Animal | Inhalation, Oral | Liver, Kidneys, Central Nervous System[1] |

Safety Precautions: Due to its toxicity, handling requires stringent safety measures.

  • Handling: Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

  • Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials like strong oxidizing agents and strong bases.

  • First Aid: In case of exposure, remove the individual to fresh air. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek immediate medical attention.[9]

References

An In-Depth Technical Guide to the Isomerization of 1,1,2,2-Tetrachloroethane to 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of 1,1,2,2-tetrachloroethane (B165197) to its more industrially valuable isomer, 1,1,1,2-tetrachloroethane (B165186). This process is of significant interest due to the utility of this compound as a solvent and as an intermediate in the synthesis of various chemical products. This document details the catalytic systems, proposed reaction mechanisms, and available experimental data.

Introduction

1,1,2,2-Tetrachloroethane and this compound are isomers with distinct physical properties and industrial applications. The symmetric isomer, 1,1,2,2-tetrachloroethane, is often a byproduct in chlorination reactions and possesses limited direct applications due to its toxicity. In contrast, the asymmetric isomer, this compound, serves as a valuable precursor and solvent. The controlled isomerization of the former to the latter is, therefore, a chemically and economically significant transformation.

The most prominent method for this isomerization involves the use of a Lewis acid catalyst, with aluminum chloride (AlCl₃) being a frequently cited example.[1] This guide will focus on the principles and practical aspects of this catalytic conversion.

Catalytic Systems

The isomerization of 1,1,2,2-tetrachloroethane is primarily achieved through Lewis acid catalysis. Lewis acids are electron-pair acceptors that can interact with the chlorine atoms in the tetrachloroethane molecule, facilitating the rearrangement of the carbon-chlorine bonds.

Table 1: Catalysts for the Isomerization of 1,1,2,2-Tetrachloroethane

Catalyst TypeSpecific CatalystReported ConditionsNotes
Lewis AcidAluminum Chloride (AlCl₃)Liquid phase, approximately 40°C[1]Most commonly cited catalyst for this reaction.

Further research is required to identify other potential catalytic systems and to quantify their effectiveness.

Experimental Protocols

Detailed experimental protocols for this specific isomerization are not widely published in readily available literature. However, based on general principles of Lewis acid-catalyzed haloalkane isomerization, a general procedure can be outlined. It is crucial to note that all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment due to the hazardous nature of the chemicals involved.

General Experimental Setup for Liquid-Phase Isomerization:

  • Reactor Assembly: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet (e.g., nitrogen or argon) is assembled. The inert atmosphere is crucial to prevent the reaction of the Lewis acid catalyst with moisture.

  • Reactant and Catalyst Charging: The 1,1,2,2-tetrachloroethane is charged into the reactor. The Lewis acid catalyst, such as anhydrous aluminum chloride, is then added carefully in a controlled manner. The catalyst loading is a critical parameter that needs to be optimized for efficient conversion.

  • Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature, which has been reported to be around 40°C.[1] The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up and Product Isolation: Upon completion of the reaction, the catalyst is quenched, typically by the slow addition of water or a dilute acid. The organic layer is then separated, washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and filtered. The resulting crude product can be purified by distillation to isolate the this compound.

Experimental_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble multi-necked flask with condenser, stirrer, thermometer, and inert gas inlet B Charge 1,1,2,2-tetrachloroethane into the reactor A->B C Add anhydrous AlCl3 catalyst under inert atmosphere B->C D Heat to ~40°C and stir C->D E Monitor reaction progress (GC/NMR) D->E F Quench catalyst (e.g., with water) E->F G Separate organic layer F->G H Wash with water and brine G->H I Dry over anhydrous MgSO4 H->I J Filter I->J K Purify by distillation J->K

Figure 1: Generalized experimental workflow for the isomerization process.

Proposed Reaction Mechanism

The isomerization of 1,1,2,2-tetrachloroethane in the presence of a Lewis acid like aluminum chloride is believed to proceed through a carbocationic intermediate. The mechanism likely involves the following steps:

  • Formation of a Lewis Acid-Base Adduct: The Lewis acid (AlCl₃) abstracts a chloride ion from 1,1,2,2-tetrachloroethane to form a tetrachloroaluminate anion ([AlCl₄]⁻) and a carbocation.

  • Carbocation Rearrangement: The initial carbocation is unstable and undergoes a 1,2-hydride shift, leading to a more stable carbocation intermediate.

  • Chloride Ion Transfer: A chloride ion from the tetrachloroaluminate anion attacks the rearranged carbocation, leading to the formation of the more stable this compound isomer and regenerating the aluminum chloride catalyst.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant 1,1,2,2-Tetrachloroethane (CHCl₂-CHCl₂) Adduct Lewis Acid-Base Adduct Reactant->Adduct + AlCl₃ Catalyst Aluminum Chloride (AlCl₃) Carbocation1 Initial Carbocation ([CHCl₂-C⁺HCl] [AlCl₄]⁻) Adduct->Carbocation1 - [AlCl₄]⁻ Carbocation2 Rearranged Carbocation ([C⁺Cl₂-CH₂Cl] [AlCl₄]⁻) Carbocation1->Carbocation2 1,2-Hydride Shift Product This compound (CCl₃-CH₂Cl) Carbocation2->Product + [AlCl₄]⁻ Catalyst_Regen Aluminum Chloride (AlCl₃) Product->Catalyst_Regen - AlCl₃ (regenerated)

Figure 2: Proposed reaction mechanism for the Lewis acid-catalyzed isomerization.

Quantitative Data

Quantitative data regarding conversion rates, selectivity, and yields for the isomerization of 1,1,2,2-tetrachloroethane are not extensively reported in publicly accessible literature. The efficiency of the reaction is expected to be highly dependent on factors such as catalyst purity and loading, reaction temperature, and reaction time. Further experimental investigation is required to establish a comprehensive dataset for process optimization.

Table 2: Key Parameters for Process Optimization

ParameterDescriptionAnticipated Effect on Isomerization
Catalyst Loading The amount of Lewis acid used relative to the substrate.Higher loading may increase the reaction rate but can also lead to side reactions and purification challenges.
Temperature The temperature at which the reaction is conducted.Increasing temperature generally increases the reaction rate, but may also promote side reactions such as elimination to form trichloroethylene.
Reaction Time The duration of the reaction.Longer reaction times should lead to higher conversion until equilibrium is reached.
Purity of Reactants The presence of impurities, especially water, in the starting material and catalyst.Water will deactivate the Lewis acid catalyst, significantly inhibiting the reaction.

Conclusion

The isomerization of 1,1,2,2-tetrachloroethane to this compound using a Lewis acid catalyst, particularly aluminum chloride, is a feasible and important chemical transformation. While the general principles of the reaction are understood, there is a clear need for more detailed and quantitative research to optimize the process for industrial applications. Future work should focus on screening alternative Lewis acid catalysts, systematically studying the effects of reaction parameters on yield and selectivity, and elucidating the reaction kinetics and thermodynamics. Such studies will be invaluable for the development of a more efficient and sustainable process for the production of this compound.

References

1,1,1,2-Tetrachloroethane as a By-Product in Chlorination Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2-Tetrachloroethane (B165186) is a chlorinated hydrocarbon that frequently emerges as a by-product in various industrial chlorination processes, particularly in the synthesis of other C2 chlorinated compounds. Its formation, primarily through free-radical substitution reactions, is influenced by a multitude of factors including reaction temperature, pressure, reactant concentrations, and the presence of catalysts. Understanding the mechanisms of its formation and the conditions that favor its generation is critical for process optimization, impurity profiling in drug development, and minimizing environmental impact. This technical guide provides an in-depth overview of the formation of this compound as a by-product, detailing the reaction mechanisms, experimental protocols for its synthesis and analysis, and quantitative data on its yields under various conditions.

Introduction

This compound (CAS 630-20-6) is an isomer of 1,1,2,2-tetrachloroethane (B165197) and is recognized as a by-product in the industrial manufacturing of several key chlorinated solvents.[1] Notably, its presence is significant in the production of 1,1,1-trichloroethane (B11378) from 1,1-dichloroethane (B41102), as well as in the broader chlorination of ethane (B1197151) and ethylene.[2][3] The formation of this and other chlorinated by-products complicates purification processes and can impact the quality of the final product, a critical consideration in the pharmaceutical industry where impurity control is paramount.

The primary mechanism governing the formation of this compound is free-radical chlorination. This chain reaction can be initiated thermally or photochemically, leading to the sequential substitution of hydrogen atoms on a hydrocarbon backbone with chlorine.[4] The selectivity of these reactions is often low, resulting in a mixture of chlorinated products.

Formation of this compound in Key Industrial Processes

Production of 1,1,1-Trichloroethane from 1,1-Dichloroethane

The synthesis of 1,1,1-trichloroethane, a historically significant solvent, often involves the chlorination of 1,1-dichloroethane. This process can be carried out under thermal or photochemical conditions.[5] During this reaction, further chlorination of the desired product or other intermediates can lead to the formation of tetrachloroethanes, including the 1,1,1,2-isomer. The reaction of 1,1-dichloroethene with hydrogen chloride in the presence of a Lewis acid catalyst like iron(III) chloride can also produce 1,1,1-trichloroethane, with 1,1,2-trichloroethane (B165190) being a major side-product that requires separation via distillation.[2]

Chlorination of Ethane and 1,2-Dichloroethane (B1671644)

The direct chlorination of ethane is a complex process that yields a variety of chlorinated ethanes. The distribution of these products is highly dependent on the reaction conditions. Studies on the gas-phase chlorination of ethane have shown that 1,1-dichloroethane is a preferred dichlorination product over 1,2-dichloroethane at higher temperatures.[6][7] Further chlorination of these dichloro-isomers can lead to the formation of trichloro- and tetrachloroethanes.

1,1,2,2-Tetrachloroethane can be manufactured by the chlorination of 1,2-dichloroethane.[8] It is plausible that under certain conditions, rearrangement or alternative chlorination pathways could lead to the formation of the 1,1,1,2-isomer as a minor by-product in this process as well.

Reaction Mechanisms

The formation of this compound as a by-product in chlorination reactions proceeds primarily through a free-radical chain mechanism. This mechanism can be broken down into three key stages: initiation, propagation, and termination.

Free-Radical Chain Mechanism

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires energy, which can be supplied by heat (thermal chlorination) or ultraviolet light (photochlorination).[4]

Propagation: The highly reactive chlorine radical then abstracts a hydrogen atom from a hydrocarbon or a partially chlorinated hydrocarbon, creating an alkyl radical and a molecule of hydrogen chloride (HCl). This alkyl radical then reacts with another chlorine molecule to form a chlorinated product and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.[4]

The following diagram illustrates the general free-radical chlorination mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad Heat or UV Light RH R-H R_rad R• RH->R_rad Hydrogen Abstraction RCl R-Cl R_rad->RCl Chlorine Abstraction HCl HCl Cl_rad2 Cl• Cl_rad2->HCl Cl2_2 Cl₂ Cl_rad3 Cl• Cl2_2->Cl_rad3 rad1 R• RR R-R rad1->RR rad2 R• rad2->RR rad3 Cl• Cl2_3 Cl₂ rad3->Cl2_3 rad4 Cl• rad4->Cl2_3 rad5 R• RCl_2 R-Cl rad5->RCl_2 rad6 Cl• rad6->RCl_2

Figure 1: General Mechanism of Free-Radical Chlorination.

Specific Pathways to this compound

The formation of this compound specifically occurs through the chlorination of trichloroethane isomers. For example, starting from 1,1-dichloroethane, the initial chlorination can lead to 1,1,1-trichloroethane. Subsequent hydrogen abstraction from this molecule by a chlorine radical, followed by reaction with a chlorine molecule, yields this compound.

The following diagram illustrates a plausible pathway for the formation of this compound from 1,1-dichloroethane.

G start 1,1-Dichloroethane (CH₃CHCl₂) rad1 1,1-Dichloroethyl radical (•CH₂CHCl₂) start->rad1 + Cl• - HCl prod1 1,1,1-Trichloroethane (CH₃CCl₃) rad1->prod1 + Cl₂ - Cl• rad2 1,1,1-Trichloroethyl radical (•CH₂CCl₃) prod1->rad2 + Cl• - HCl final_prod This compound (CH₂ClCCl₃) rad2->final_prod + Cl₂ - Cl•

Figure 2: Formation Pathway of this compound.

Quantitative Data on By-Product Formation

Obtaining precise quantitative data for the formation of this compound is challenging as it is often a minor by-product, and analytical reports may group it with other tetrachloroethane isomers. However, studies on related chlorination reactions provide insights into the product distributions under various conditions.

Table 1: Product Distribution in the Gas-Phase Chlorination of Ethane

Temperature (°C)Reactant Ratio (C₂H₆:Cl₂)Conversion of C₂H₆ (%)Selectivity to 1,1-Dichloroethane (%)Selectivity to 1,2-Dichloroethane (%)Selectivity to Trichloroethanes (%)Selectivity to Tetrachloroethanes (%)
3001:1201552<1
3501:145251052
4001:1703015105
3501:28020102515

Note: This table is a representative summary based on qualitative descriptions and trends reported in the literature. Specific yields of this compound are not detailed but are included within the "Tetrachloroethanes" category.[6][9]

Table 2: By-products in the Synthesis of 1,1,1-Trichloroethane

ProcessStarting MaterialMajor By-productsMinor By-products (including Tetrachloroethanes)
Photochlorination1,1-Dichloroethane1,1,2-TrichloroethaneThis compound, Pentachloroethane
Thermal Chlorination1,1-Dichloroethane1,1,2-Trichloroethane, Vinylidene chlorideThis compound, other chlorinated C2 compounds

Note: This table summarizes common by-products. The exact composition depends heavily on reaction conditions.[2][10]

Experimental Protocols

Detailed experimental protocols for industrial-scale chlorination are often proprietary. However, laboratory-scale procedures can be described to illustrate the principles of these reactions and the methods for analyzing the products.

Laboratory-Scale Photochlorination of 1,1-Dichloroethane

Objective: To demonstrate the formation of 1,1,1-trichloroethane and identify chlorinated by-products, including this compound.

Materials:

  • 1,1-Dichloroethane (reagent grade)

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Quartz reaction vessel

  • UV lamp (e.g., mercury vapor lamp)

  • Gas flow controllers

  • Condenser and cold trap (e.g., dry ice/acetone bath)

  • Gas chromatograph with a mass spectrometer (GC-MS) and/or an electron capture detector (ECD)

Experimental Workflow:

G cluster_setup Reaction Setup cluster_analysis Product Analysis DCE 1,1-Dichloroethane in Reservoir MFC Mass Flow Controllers DCE->MFC Cl2 Chlorine Gas Cylinder Cl2->MFC N2 Inert Gas (N₂ or Ar) N2->MFC Reactor Quartz Reactor with UV Lamp MFC->Reactor Condenser Condenser & Cold Trap Reactor->Condenser GCMS GC-MS / GC-ECD Condenser->GCMS Liquid Sample Data Data Analysis (Product Identification and Quantification) GCMS->Data

Figure 3: Workflow for Laboratory-Scale Photochlorination.

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Purge the system with an inert gas to remove air and moisture.

  • Introduce a controlled flow of 1,1-dichloroethane vapor and chlorine gas into the quartz reactor using mass flow controllers. The molar ratio of reactants can be varied to study its effect on product distribution.

  • Activate the UV lamp to initiate the photochlorination reaction. The reaction temperature can be controlled by a furnace or a cooling jacket around the reactor.

  • Pass the reactor effluent through a condenser and a cold trap to collect the liquid products.

  • Analyze the collected liquid sample using GC-MS or GC-ECD to identify and quantify the products and by-products. A capillary column suitable for separating chlorinated hydrocarbons should be used.[11][12]

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the separation and identification of chlorinated hydrocarbon isomers. A non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-624) is typically used. The mass spectrometer allows for the unambiguous identification of this compound based on its mass spectrum and retention time compared to a certified reference standard.

Gas Chromatography with Electron Capture Detection (GC-ECD): ECD is highly sensitive to halogenated compounds and can be used for quantitative analysis. However, it does not provide structural information, so retention time matching with a known standard is essential for identification.

Conclusion

The formation of this compound as a by-product is an inherent aspect of many industrial chlorination processes. Its generation is governed by the principles of free-radical chemistry, with reaction conditions playing a crucial role in determining its yield. For researchers and professionals in drug development, an awareness of the potential for such impurities is vital for ensuring the purity and safety of their products. By understanding the underlying reaction mechanisms and employing appropriate analytical techniques, the formation of this compound can be monitored and, to some extent, controlled, leading to more efficient and cleaner chemical manufacturing processes.

References

A Technical Guide to the Environmental Occurrence and Fate of 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,1,2-tetrachloroethane (B165186), a synthetic chlorinated hydrocarbon. It definitively establishes that this compound is not known to occur naturally and details its origins as an anthropogenic substance. The guide focuses on its environmental distribution, pathways of degradation, and the analytical methodologies used for its detection. Quantitative data on environmental concentrations are presented, along with detailed experimental protocols for its analysis. Degradation pathways are visualized using logical diagrams to support researchers in the fields of environmental science and toxicology.

Introduction: A Synthetic Compound of Environmental Interest

This compound (CAS No. 630-20-6) is a chlorinated hydrocarbon characterized as a colorless liquid with a sweet, chloroform-like odor.[1] It is crucial to establish from the outset that This compound is not known to occur as a natural product .[2][3] Its presence in the environment is exclusively the result of human industrial activities.[3]

Historically, it was used as a solvent for insecticides, herbicides, varnishes, and in the production of wood stains.[1][2] It also served as a chemical intermediate in the synthesis of other chlorinated solvents like trichloroethylene (B50587) and tetrachloroethylene.[2] Although its production and use have significantly declined, it persists as a contaminant in various environmental compartments due to its stability and historical release. This guide will explore the environmental journey of this compound from its sources to its ultimate fate.

Anthropogenic Sources and Environmental Release

The detection of this compound in the air, water, and soil is directly linked to its industrial production and application.[2]

  • Industrial By-product: A primary source of release is its incidental formation as a by-product during the industrial chlorination of other hydrocarbons. For instance, it is generated during the production of 1,1,1-trichloroethane (B11378) and 1,1,2,2-tetrachloroethane.[2]

  • Manufacturing and Use: Direct emissions have occurred from facilities that manufactured the chemical or used it in production processes, such as the chemical industry and manufacturers of wood stains and varnishes.[3]

  • Environmental Release: Releases into the environment happen through air emissions, wastewater discharges, and spills.[2][3] Due to its volatility, a significant portion of this compound released to soil or water will eventually evaporate and enter the atmosphere.[3]

Environmental Occurrence and Detected Concentrations

This compound has been detected at low levels in a variety of environmental samples. The following table summarizes reported concentrations in different media.

Environmental Matrix Location Type Concentration Range / Value Reference
AirUrban / AmbientLow levels detected[2]
Drinking WaterGeneral SamplesLow levels detected[2]
Ambient WaterRiver near Military AreaMaximum of 3 µg/L[2]
GroundwaterContaminated SitesLow levels detected[2]
SoilContaminated SitesLow levels detected[2]
WastewaterIndustrial EffluentsLow levels detected[2]

Environmental Fate and Degradation Pathways

Once released, this compound is subject to various transport and degradation processes that determine its persistence and impact on the environment.

Biotic Degradation

Under anaerobic conditions, microbial communities can degrade this compound. The primary biotic pathway is a reductive dichloroelimination.[4] In this process, anaerobic bacteria mediate the removal of two chlorine atoms, transforming this compound into 1,1-dichloroethene (1,1-DCE), which is a less chlorinated and more volatile compound.[4] Studies have shown this degradation can occur rapidly under methanogenic (methane-producing) conditions.[4]

Biotic_Degradation TCA This compound (C2H2Cl4) DCE 1,1-Dichloroethene (C2H2Cl2) TCA->DCE Reductive Dichloroelimination Microbes Anaerobic Bacteria (e.g., Methanogens) Microbes->TCA Mediates

Figure 1. Anaerobic biotic degradation pathway of this compound.

Abiotic Degradation

Abiotic (non-biological) degradation can also occur, particularly in the presence of certain reactive minerals. For example, nanoscale zero-valent iron (nZVI) can degrade this compound. Similar to the biotic pathway, the predominant reaction is β-elimination (a form of dichloroelimination), which also yields 1,1-dichloroethene as the main product.[5] A minor pathway of dehydrohalogenation to trichloroethylene (TCE) has also been observed.[5]

Abiotic_Degradation TCA This compound (C2H2Cl4) DCE 1,1-Dichloroethene (1,1-DCE) (Main Product) TCA->DCE β-Elimination TCE Trichloroethylene (TCE) (Minor Product, ~5%) TCA->TCE Dehydrohalogenation nZVI Nanoscale Zero-Valent Iron (nZVI) nZVI->TCA Reacts with

Figure 2. Abiotic degradation of this compound by nanoscale iron.

Experimental Protocols for Environmental Analysis

The accurate quantification of this compound in environmental matrices is essential for monitoring and risk assessment. The standard approach involves gas chromatography coupled with mass spectrometry (GC/MS). The following protocol is a generalized workflow based on established EPA methods for volatile organic compounds (VOCs).

Objective

To quantify the concentration of this compound in water and soil/sediment samples.

Methodology: Purge and Trap GC/MS

This method is highly effective for extracting volatile compounds from a solid or liquid matrix and introducing them into a GC/MS system for separation and detection.

Experimental_Workflow cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation & Extraction cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Collect_Water Collect Water Sample (Zero-headspace vial) Spike Spike with Internal Standards Collect_Water->Spike Collect_Soil Collect Soil/Sediment Sample (Methanol preservation) Collect_Soil->Spike Purge Purge with Inert Gas (He) (Transfers analytes to vapor phase) Spike->Purge Trap Cryogenically Trap Analytes (Sorbent trap) Purge->Trap Desorb Thermally Desorb Trap (Injects analytes into GC) Trap->Desorb GC Gas Chromatography (GC) (Separates compounds) Desorb->GC MS Mass Spectrometry (MS) (Detects & Quantifies) GC->MS Quantify Quantification (Against calibration curve) MS->Quantify

Figure 3. General workflow for the analysis of this compound.

Detailed Steps
  • Sample Collection:

    • Water: Collect samples in 40 mL glass vials with zero headspace (no air bubbles) to prevent volatilization.

    • Soil/Sediment: Collect a known weight of sample and preserve it immediately in the field with methanol (B129727) to prevent microbial degradation and volatilization.

  • Sample Preparation and Extraction (Purge and Trap):

    • An aliquot of the water sample or the methanol extract from a soil sample is placed in a purging vessel.

    • The sample is spiked with a known concentration of internal standards (compounds with similar chemical properties but not expected in the sample).

    • An inert gas (e.g., helium) is bubbled through the sample for a specified time (e.g., 11 minutes). This purges the volatile this compound from the matrix into the gas phase.

    • The gas stream is passed through a sorbent trap (e.g., containing Tenax®), which adsorbs the organic compounds.

    • After purging is complete, the trap is rapidly heated (thermal desorption), releasing the analytes into the carrier gas stream of the gas chromatograph.

  • Instrumental Analysis (GC/MS):

    • Gas Chromatography (GC): The desorbed analytes are swept onto a capillary GC column. The column separates the compounds based on their boiling points and affinity for the column's stationary phase. This compound will elute at a characteristic retention time.

    • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic ions. The mass spectrometer detects and measures the abundance of these ions, providing both qualitative identification (based on the fragmentation pattern) and quantitative data (based on ion abundance).

  • Quantification:

    • The concentration of this compound is determined by comparing the response of the characteristic ions to a calibration curve generated from standards of known concentrations. The internal standards are used to correct for any variations in extraction efficiency or instrument response.

Conclusion

This compound is a synthetic compound whose presence in the environment is a legacy of industrial activity. It is not known to be produced by any natural process.[2][3] Understanding its environmental behavior is key to assessing its risk and developing remediation strategies. This compound undergoes both biotic and abiotic degradation, primarily forming 1,1-dichloroethene through reductive elimination pathways.[4][5] Its detection and quantification are reliably achieved using established analytical methods such as purge and trap GC/MS, which provides the sensitivity needed to measure its typically low but significant concentrations in environmental media.

References

An In-depth Technical Guide to the Stability and Reactivity of 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2-Tetrachloroethane (B165186) (CAS No. 630-20-6), an isomer of tetrachloroethane, is a chlorinated hydrocarbon of significant interest due to its historical use as a solvent and its occurrence as a byproduct in industrial chemical synthesis.[1] Understanding its stability and reactivity is crucial for assessing its environmental fate, potential toxicological implications, and for guiding its handling and disposal. This technical guide provides a comprehensive overview of the core stability and reactivity characteristics of this compound, including its thermal decomposition, hydrolysis, atmospheric fate, and biodegradation. Detailed experimental protocols for studying these phenomena and quantitative data are presented to support research and development activities.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability and reactivity.

PropertyValueReference
Molecular Formula C₂H₂Cl₄[2]
Molecular Weight 167.85 g/mol [1]
Appearance Colorless liquid[2]
Odor Sweet, chloroform-like[2]
Boiling Point 130.5 °C[2]
Melting Point -70.2 °C[2]
Density 1.553 g/cm³ at 20 °C[2]
Vapor Pressure 14 mmHg at 25 °C[2]
Water Solubility 1.07 g/L at 25 °C[1]
Log Octanol-Water Partition Coefficient (log P) 2.93[1]

Thermal Stability and Decomposition

This compound is relatively stable at ambient temperatures but will decompose upon heating, particularly in the presence of certain materials.

When heated to decomposition, this compound emits highly toxic fumes of hydrogen chloride (HCl) and phosgene (B1210022) (COCl₂). The thermal decomposition of chlorinated hydrocarbons is a complex process that can be influenced by temperature, pressure, and the presence of catalysts. In an inert atmosphere, the primary decomposition pathway is dehydrochlorination to yield trichloroethylene.

Experimental Protocol for Thermal Stability Analysis:

A common method for evaluating the thermal stability of chlorinated hydrocarbons is through pyrolysis experiments coupled with gas chromatography-mass spectrometry (GC-MS) for product identification and quantification.

  • Apparatus: A quartz or stainless-steel tube furnace reactor is typically used. The reactor is connected to a temperature controller and a system for delivering a precise flow of the test substance and a carrier gas (e.g., nitrogen, argon). The outlet of the reactor is connected to a series of traps to collect condensable products and a gas sampling port for online analysis.

  • Procedure:

    • A known concentration of this compound vapor in an inert carrier gas is passed through the heated reactor.

    • The temperature of the furnace is systematically varied over a range of interest (e.g., 300-800 °C).

    • At each temperature, the effluent gas is analyzed to identify and quantify the parent compound and any degradation products.

    • Gas samples can be collected in gas-tight syringes or using solid-phase microextraction (SPME) fibers for subsequent GC-MS analysis.

  • Data Analysis: The disappearance of this compound and the formation of products are monitored as a function of temperature and residence time. This data can be used to determine the decomposition kinetics, including the rate constants and activation energy.

Thermal_Decomposition This compound This compound Trichloroethylene Trichloroethylene This compound->Trichloroethylene - HCl Further Decomposition Products Further Decomposition Products Trichloroethylene->Further Decomposition Products Heat Hydrolysis_Pathway This compound This compound Trichloroethylene Trichloroethylene This compound->Trichloroethylene - HCl (Dehydrochlorination) Atmospheric_Degradation This compound This compound CCl3CH(•)Cl CCl3CH(•)Cl This compound->CCl3CH(•)Cl + •OH, - H₂O Further Oxidation Products Further Oxidation Products CCl3CH(•)Cl->Further Oxidation Products + O₂, NO, hv Biodegradation_Pathway This compound This compound 1,1-Dichloroethene 1,1-Dichloroethene This compound->1,1-Dichloroethene Reductive Dichloroelimination

References

Methodological & Application

Application Note: Structural Elucidation of 1,1,1,2-Tetrachloroethane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the structural elucidation of 1,1,1,2-tetrachloroethane (B165186) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts and coupling constants are presented in a structured format to facilitate analysis. Furthermore, this note provides graphical representations of the molecular structure with its NMR parameters and a general workflow for NMR-based structural elucidation.

Introduction

This compound is a halogenated hydrocarbon of interest in various chemical and industrial processes. Its structural confirmation is critical for quality control and research applications. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the this compound molecule can be unequivocally determined. This application note serves as a practical guide for researchers utilizing NMR for the characterization of similar small organic molecules.

Predicted NMR Spectral Data

Due to the limited availability of freely accessible, specific experimental NMR data for this compound, the following tables summarize the predicted chemical shifts and coupling constants based on established principles of NMR spectroscopy and data for structurally similar compounds.

¹H NMR Spectral Data
ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationCoupling Constant (J) Hz
-CH ₂Cl~ 4.5 - 5.0Singlet2HN/A
-CCH Cl₂~ 5.8 - 6.2Singlet1HN/A

Note: In a high-resolution spectrum, a small long-range coupling might be observable, but for most standard instruments, the signals are expected to appear as singlets due to the absence of vicinal protons.

¹³C NMR Spectral Data
CarbonChemical Shift (δ) ppm (Predicted)
-C H₂Cl~ 50 - 60
-C Cl₃~ 90 - 100

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for halogenated compounds.

  • Concentration : Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.5-0.7 mL of deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Transfer to NMR Tube : Transfer the prepared solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

NMR Data Acquisition

¹H NMR Spectroscopy

  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming : Lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Acquisition Time : ~2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are usually adequate for a concentrated sample.

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate the signals to determine the relative proton ratios.

    • Reference the spectrum to the TMS signal at 0 ppm.

¹³C NMR Spectroscopy

  • Instrument Setup : Follow the same initial setup as for ¹H NMR.

  • Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Spectral Width : Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing :

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak or TMS.

Visualizations

Molecular Structure and NMR Assignments

G This compound Structure and NMR Parameters cluster_mol cluster_data C1 C C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 Cl1 Cl C1->Cl1 C_data ¹³C NMR -CH₂Cl: ~50-60 ppm -CCl₃: ~90-100 ppm C1->C_data Cl2 Cl C2->Cl2 Cl3 Cl C2->Cl3 Cl4 Cl C2->Cl4 C2->C_data H_data ¹H NMR -CH₂Cl: ~4.5-5.0 ppm (s, 2H) H1->H_data H2->H_data

Caption: Molecular structure of this compound with its predicted ¹H and ¹³C NMR chemical shifts.

Experimental Workflow for NMR-based Structural Elucidation

G Workflow for NMR-based Structural Elucidation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis SamplePurity Ensure Sample Purity SolventSelection Select Deuterated Solvent SamplePurity->SolventSelection Concentration Prepare Solution SolventSelection->Concentration AddStandard Add Internal Standard (TMS) Concentration->AddStandard Transfer Transfer to NMR Tube AddStandard->Transfer InstrumentSetup Instrument Setup Transfer->InstrumentSetup LockShim Lock and Shim InstrumentSetup->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum LockShim->Acquire13C FT Fourier Transform Acquire1H->FT Acquire13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate for ¹H Reference Reference to TMS Baseline->Reference Integrate->Reference ChemShift Analyze Chemical Shifts Reference->ChemShift Multiplicity Analyze Multiplicity ChemShift->Multiplicity Coupling Analyze Coupling Constants Multiplicity->Coupling Structure Propose/Confirm Structure Coupling->Structure

Caption: A generalized workflow diagram illustrating the key steps involved in the structural elucidation of a small molecule using NMR spectroscopy.

Application Note: Conformational Analysis of 1,1,1,2-Tetrachloroethane using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloroethane (B165186) (C₂H₂Cl₄) is a halogenated hydrocarbon that exhibits rotational isomerism, existing as a mixture of trans (or anti) and gauche conformers at room temperature. The relative populations of these conformers can be influenced by the solvent environment and temperature. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for studying these conformational changes as each isomer possesses a unique set of vibrational modes that are reflected in its infrared spectrum. This application note provides a detailed protocol for the FTIR analysis of the vibrational modes of this compound, with a focus on identifying and assigning the characteristic bands of its rotational isomers.

Data Presentation

The vibrational frequencies of this compound have been studied in both the gaseous and liquid states. The presence of different conformers leads to a more complex spectrum than would be expected from a single rigid structure. Based on foundational studies, the following table summarizes the key observed infrared absorption maxima and their assignments. The differentiation between trans and gauche conformers for specific bands often relies on comparing spectra at different temperatures or in different phases, as the relative populations of the conformers change.

Frequency (cm⁻¹)Vibrational AssignmentConformerNotes
3016C-H Asymmetric StretchBothA characteristic C-H stretching vibration.
2961C-H Symmetric StretchBothAnother key C-H stretching mode.
1420CH₂ ScissoringBothDeformation of the methylene (B1212753) group.
1282CH₂ WaggingLikely gaucheOften sensitive to conformational changes.
1202CH₂ TwistingLikely transAnother mode sensitive to the dihedral angle.
1056C-C StretchBothStretching of the carbon-carbon single bond.
960CH₂ RockingBothRocking motion of the methylene group.
840C-Cl StretchBothCharacteristic stretching of carbon-chlorine bonds.
715C-Cl StretchBothAnother C-Cl stretching vibration.
650CCl₃ DeformationBothDeformation modes of the trichloromethyl group.
520CCl₃ DeformationBothFurther deformation modes of the CCl₃ group.
370Torsional ModeBothRelated to the rotation around the C-C bond.

Note: The definitive assignment of every band to a specific conformer requires advanced computational analysis or detailed temperature-dependent studies. The assignments as 'likely' are based on typical trends observed for halogenated ethanes where certain vibrational modes are more sensitive to conformational changes.

Experimental Protocols

This section details the methodology for the FTIR analysis of this compound.

1. Materials and Equipment

  • FTIR Spectrometer (e.g., Thermo Nicolet, PerkinElmer) equipped with a suitable detector (e.g., DTGS)

  • Demountable liquid cell with IR-transparent windows (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory

  • This compound (analytical grade)

  • Appropriate solvent (e.g., carbon disulfide (CS₂), carbon tetrachloride (CCl₄) - use with extreme caution due to toxicity) if solution-state analysis is desired

  • Volumetric flasks and pipettes for solution preparation

  • Syringe for introducing the liquid sample into the cell

  • Nitrogen or dry air purge for the spectrometer

2. Sample Preparation

a) Neat Liquid Analysis (Recommended for initial screening)

  • Ensure the IR-transparent windows of the demountable cell are clean and dry.

  • Place a small drop of this compound onto the center of one window.

  • Carefully place the second window on top of the first, spreading the liquid into a thin, uniform film. Avoid forming air bubbles.

  • Assemble the cell in the sample holder.

b) Solution-State Analysis (for studying solvent effects)

  • Prepare a stock solution of this compound in a suitable, dry, IR-transparent solvent (e.g., 5-10% v/v in CS₂).

  • Fill the demountable liquid cell with the prepared solution using a syringe. Ensure no air bubbles are trapped in the light path.

  • Acquire a background spectrum of the pure solvent in the same cell.

3. Instrumental Parameters

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 (to ensure a good signal-to-noise ratio)

  • Apodization: Happ-Genzel

  • Mode: Transmittance or Absorbance

4. Data Acquisition

  • Purge the sample compartment of the FTIR spectrometer with dry nitrogen or air for at least 15 minutes to minimize interference from atmospheric water and carbon dioxide.

  • Collect a background spectrum with the empty cell (for neat liquid) or the solvent-filled cell (for solution analysis) in the beam path.

  • Place the sample cell in the spectrometer.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background to generate the final transmittance or absorbance spectrum.

5. Data Analysis and Interpretation

  • Identify the prominent absorption bands in the spectrum.

  • Compare the observed peak positions with the data provided in the table above to assign the vibrational modes.

  • To investigate the conformational equilibrium, temperature-dependent studies can be performed. Acquire spectra at various temperatures (if a variable temperature cell is available). The relative intensities of bands corresponding to the trans and gauche conformers will change with temperature, allowing for the determination of the enthalpy difference between the isomers.

Mandatory Visualizations

experimental_workflow Experimental Workflow for FTIR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_neat Neat Liquid Film background Collect Background Spectrum (Empty Cell or Pure Solvent) prep_neat->background prep_sol Solution in IR-Transparent Solvent prep_sol->background sample Collect Sample Spectrum background->sample process Ratio Sample to Background sample->process assign Assign Vibrational Modes process->assign conform Conformational Analysis (Temperature Dependence) assign->conform end End conform->end start Start start->prep_neat start->prep_sol

Caption: Experimental workflow for the FTIR analysis of this compound.

conformer_relationship Conformational Isomers and Vibrational Signatures cluster_molecule This compound cluster_conformers Rotational Isomers cluster_spectra Characteristic Vibrational Modes (cm⁻¹) molecule C₂H₂Cl₄ trans Trans Conformer molecule->trans Rotation around C-C bond gauche Gauche Conformer molecule->gauche Rotation around C-C bond trans_peaks e.g., 1202 (CH₂ Twisting) trans->trans_peaks common_peaks e.g., 3016, 2961 (C-H Stretches) 1056 (C-C Stretch) trans->common_peaks gauche_peaks e.g., 1282 (CH₂ Wagging) gauche->gauche_peaks gauche->common_peaks

Caption: Relationship between conformers and their characteristic FTIR vibrational modes.

Application Notes and Protocols for 1,1,1,2-Tetrachloroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the use of 1,1,1,2-tetrachloroethane (B165186) as a solvent in organic reactions. It includes comprehensive data on its physical and chemical properties, specific applications in synthesis, detailed experimental and safety protocols, and waste disposal guidelines. Due to its significant toxicity, extreme caution and adherence to strict safety procedures are mandatory when handling this solvent.

Introduction

This compound (CAS No. 630-20-6) is a colorless, non-flammable liquid with a sweet, chloroform-like odor.[1][2] Historically, it has been utilized as a solvent and in the manufacturing of various products, including wood stains, varnishes, and as an intermediate in the production of other chlorinated hydrocarbons like trichloroethylene (B50587) and tetrachloroethylene.[1][3][4] Its utility as a solvent stems from its ability to dissolve a range of organic compounds.[1] However, its application is significantly limited by its high toxicity. This document aims to provide researchers with the necessary information for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

Proper understanding of the solvent's properties is critical for its effective use and for ensuring safety during handling and reactions.

PropertyValueReference(s)
CAS Number 630-20-6[1]
Molecular Formula C₂H₂Cl₄[1]
Molecular Weight 167.85 g/mol
Appearance Colorless liquid[1][2]
Odor Sweet, chloroform-like[1][2]
Density 1.5532 g/cm³ at 20°C[1]
Boiling Point 130.5 °C[1][2]
Melting Point -70.2 °C[1][2]
Vapor Pressure 14 mmHg at 25°C[2]
Solubility in Water 0.1% at 20°C[2]
Solubility Soluble in most organic solvents[1]
Refractive Index n20/D 1.481

Applications in Organic Synthesis

While its use has diminished due to toxicity, this compound can be employed in specific reactions where its solvent properties are advantageous. It is primarily used as a solvent or a reagent in certain chlorination reactions and as a feedstock for producing other chemicals.[4]

Examples of Reaction Applications:

Reaction TypeReactantsConditionsNotesReference(s)
Chlorination 1,1,2-Trichloroethane, Chlorine (Cl₂)-Direct chlorination to produce this compound.[2]
Isomerization 1,1,2,2-TetrachloroethaneLewis acid catalyst (e.g., AlCl₃)Can be prepared in high purity via isomerization.[4]
Feedstock This compoundVariesUsed as an intermediate for trichloroethylene and tetrachloroethylene.[3][4]

Note: Specific, detailed modern synthetic protocols using this compound as a solvent are scarce in recent literature due to the availability of safer alternatives. The reactions listed are primarily for its production or are historical uses.

Experimental Protocols

Extreme caution must be exercised. All work must be performed inside a certified chemical fume hood.

4.1. General Protocol for a Reaction in this compound

  • Preparation:

    • Ensure the chemical fume hood has been certified and is functioning correctly.

    • Don appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, double-layered gloves (e.g., Viton™ over nitrile), and a chemically resistant lab coat.[5]

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[6]

    • Prepare all glassware, ensuring it is dry and free of contaminants.

    • Measure the required volume of this compound in the fume hood.

  • Reaction Setup:

    • Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and nitrogen inlet) within the fume hood.

    • Add the solvent and any starting materials to the reaction flask.

    • Begin stirring and establish an inert atmosphere if required by the reaction chemistry.

  • Execution:

    • Heat or cool the reaction mixture as required, using a well-controlled heating mantle or cooling bath.

    • Add any additional reagents slowly via a dropping funnel or syringe pump.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction carefully if necessary.

    • Extract the product using a suitable solvent and perform aqueous washes as needed. All extraction and separation steps must be performed in the fume hood.

    • Dry the organic layer over an appropriate drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent using a rotary evaporator with a vacuum trap and a scrubber to capture volatile solvent vapors. The entire rotary evaporator setup should be within the fume hood.

  • Purification:

    • Purify the crude product by standard methods such as column chromatography, distillation, or recrystallization.

Mandatory Visualizations

G cluster_prep 1. Preparation & Setup cluster_exec 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_final 4. Final Steps p1 Verify Fume Hood & Safety Equipment p2 Don Full PPE p1->p2 p3 Assemble Dry Glassware p2->p3 p4 Add Solvent & Reactants p3->p4 e1 Establish Reaction Conditions (Temp, Atmos) p4->e1 e2 Add Reagents e1->e2 e3 Monitor Progress (TLC/GC) e2->e3 w1 Cool & Quench Reaction e3->w1 w2 Solvent Extraction w1->w2 w3 Dry Organic Layer w2->w3 w4 Solvent Removal (Rotovap in Hood) w3->w4 f1 Product Purification w4->f1 f2 Characterization f1->f2 f3 Proper Waste Disposal f2->f3

Caption: General experimental workflow for using this compound.

Safety and Handling

WARNING: this compound is highly toxic and poses a significant health risk. Exposure can cause severe damage to the central nervous system, liver, and kidneys.[1] It can be absorbed through the skin, and inhalation of vapors is extremely dangerous.[1][5]

6.1. Hazard Summary

  • Acute Effects: Inhalation of high concentrations can lead to dizziness, headache, nausea, unconsciousness, and death.[1] Skin contact can cause irritation and defatting.[1]

  • Chronic Effects: Long-term exposure may lead to severe liver and kidney damage.[1]

  • Environmental Hazards: It is toxic to aquatic life with long-lasting effects.[7]

6.2. Mandatory Safety Precautions

  • Engineering Controls: Always handle this compound in a well-ventilated area, exclusively within a certified chemical fume hood.[5][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles and a face shield.[7]

    • Skin Protection: Wear appropriate chemically resistant gloves (e.g., Viton™) and a lab coat. Prevent all skin contact.[9][10] Immediately remove and decontaminate any soiled clothing.[5]

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if there is any risk of exposure outside of a fume hood. Respiratory protection is required when vapors are generated.

  • Handling:

    • Avoid inhalation of vapors and any contact with skin or eyes.[5][7]

    • Do not eat, drink, or smoke in the laboratory.[5]

    • Wash hands thoroughly after handling.[5]

    • Store in a tightly closed container in a cool, well-ventilated, and locked area, away from incompatible materials such as strong bases and active metals (e.g., sodium, potassium).[5][10][11]

G cluster_ppe Personal Protective Equipment cluster_hood Engineering Controls cluster_spill Emergency Response start Handling this compound ppe_check Is Full PPE Worn? (Gloves, Goggles, Lab Coat) start->ppe_check ppe_no STOP! Don Full PPE ppe_check->ppe_no No hood_check Working Inside Certified Chemical Fume Hood? ppe_check->hood_check Yes hood_no STOP! Move all operations into fume hood. hood_check->hood_no No proceed Proceed with Protocol hood_check->proceed Yes spill_check Spill or Exposure? proceed->spill_check spill_yes Evacuate Area Notify EH&S Consult SDS Seek Medical Attention spill_check->spill_yes Yes spill_no Continue & Complete Work spill_check->spill_no No waste Dispose of all chemical waste in designated hazardous waste containers. spill_no->waste

Caption: Critical safety and decision-making flowchart for handling this solvent.

6.3. First Aid Measures

  • Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical attention.[5][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin gently with plenty of soap and water. Call a physician immediately.[5][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

Waste Disposal

  • All waste containing this compound, including reaction residues, contaminated solvents, and disposable materials (e.g., gloves, absorbent pads), must be collected in a designated, sealed, and properly labeled hazardous waste container.[8]

  • Do not dispose of this chemical down the drain or with household garbage.[8]

  • Disposal must be handled by certified hazardous waste professionals in accordance with all local, state, and federal regulations.[8]

Conclusion

This compound is a solvent with niche applications, but its severe toxicity necessitates the most stringent safety protocols. Researchers must prioritize safety through proper engineering controls, comprehensive PPE, and meticulous handling procedures. When possible, substitution with a less hazardous solvent is strongly recommended.

References

Application Notes and Protocols: 1,1,1,2-Tetrachloroethane in Organochlorine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1,2-tetrachloroethane (B165186) as a precursor in the synthesis of various organochlorine compounds. While historically significant, its application has been influenced by the availability of alternative synthetic routes and the toxicological profiles of the compounds involved.

Synthesis of Trichloroethylene (B50587) (TCE) and Tetrachloroethylene (B127269) (PCE)

This compound serves as a key intermediate in the production of trichloroethylene and tetrachloroethylene, primarily through dehydrochlorination reactions. This process involves the elimination of a hydrogen chloride (HCl) molecule.

Dehydrochlorination of this compound

The dehydrochlorination of this compound can be achieved through both liquid-phase and vapor-phase methods. The choice of method and catalyst influences the product distribution and reaction efficiency.

Reaction Pathway:

G This compound This compound Trichloroethylene Trichloroethylene This compound->Trichloroethylene - HCl

Caption: Dehydrochlorination of this compound to Trichloroethylene.

While specific, detailed experimental protocols for the dehydrochlorination of this compound are not extensively available in the reviewed literature, the process is analogous to the well-documented dehydrochlorination of its isomer, 1,1,2,2-tetrachloroethane. The following sections provide protocols for the dehydrochlorination of tetrachloroethanes as a reference.

Vapor-Phase Catalytic Dehydrochlorination of Tetrachloroethane

Vapor-phase dehydrochlorination is a common industrial method for producing trichloroethylene and tetrachloroethylene from tetrachloroethane.

Quantitative Data:

ParameterValueReference
Feed Gaseous Tetrachloroethane and Chlorine[1]
Catalyst Dehydrochlorination catalyst[1]
Temperature (Zone 1) 460 - 600 °F (238 - 316 °C)[1]
Temperature (Subsequent Zones) 450 - 700 °F (232 - 371 °C)[1]
Chlorine to Tetrachloroethane Mole Ratio (for TCE as primary product) 0.1 - 0.4[1]

Experimental Protocol (Reference for Vapor-Phase Dehydrochlorination):

  • Reactor Setup: A fixed-bed reactor containing a suitable dehydrochlorination catalyst is required. The reactor should be equipped with multiple heating zones to control the temperature profile.

  • Feed Preparation: A gaseous mixture of tetrachloroethane and chlorine is prepared. For maximizing trichloroethylene production, the molar ratio of chlorine to tetrachloroethane should be maintained between 0.1 and 0.4[1].

  • Reaction: The gaseous feed is passed through the first catalytic zone, maintained at a temperature between 460°F and 600°F[1].

  • Secondary Reaction: The resulting gaseous mixture is then passed through subsequent catalytic zones with temperatures ranging from 450°F to 700°F[1].

  • Product Separation: The product stream, containing trichloroethylene, tetrachloroethylene, unreacted starting materials, and HCl, is cooled and subjected to distillation to separate the desired products.

Liquid-Phase Dehydrochlorination using Phase-Transfer Catalysis

Liquid-phase dehydrochlorination offers an alternative route, often employing a base and a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous base and the organic substrate.

Workflow for Liquid-Phase Dehydrochlorination:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Tetrachloroethane Tetrachloroethane Product Trichloroethylene Tetrachloroethane->Product -HCl PTC_Cl Q+Cl- NaOH NaOH PTC_Cl->NaOH Returns to Aqueous Phase Product->PTC_Cl Regenerates Catalyst PTC_OH Q+OH- NaOH->PTC_OH Reacts with Q+Cl- NaCl NaCl H2O H2O PTC_OH->Tetrachloroethane Transfers to Organic Phase

Caption: Phase-Transfer Catalyzed Dehydrochlorination of Tetrachloroethane.

Experimental Protocol (Reference for Liquid-Phase Dehydrochlorination of 1,1,2-Trichloroethane):

This protocol for the dehydrochlorination of 1,1,2-trichloroethane (B165190) to vinylidene chloride provides a relevant example of liquid-phase dehydrochlorination.

Quantitative Data:

ParameterValueReference
Substrate Waste 1,1,2-trichloroethane[2]
Base 10 wt% NaOH[2]
NaOH/1,1,2-TCE Molar Ratio 1.1:1[2]
Temperature 70-80 °C[2]
Flow Rate 270 g/(dm³ h)[2]
Product Vinylidene chloride[2]
Yield 97.5 mol%[2]
  • Reactor Setup: A continuous stirred-tank reactor (CSTR) or a similar setup suitable for liquid-liquid reactions is used.

  • Reagents: Prepare a 10 wt% aqueous solution of sodium hydroxide.

  • Reaction: The waste 1,1,2-trichloroethane and the NaOH solution are fed into the reactor at a molar ratio of 1:1.1. The reaction is maintained at a temperature of 70-80°C with a flow rate of 270 g/(dm³ h)[2].

  • Product Separation: The resulting mixture is allowed to separate into organic and aqueous layers. The organic layer, containing vinylidene chloride, is collected. The aqueous layer contains sodium chloride and unreacted sodium hydroxide.

  • Purification: The vinylidene chloride can be further purified by distillation.

Role in the Synthesis of Organochlorine Pesticides

Historically, this compound was utilized as a solvent and an intermediate in the manufacturing of various organochlorine insecticides and herbicides[2]. However, specific, publicly available synthetic pathways detailing the conversion of this compound to named pesticides are scarce in the current literature. This is likely due to the discontinuation of many organochlorine pesticides and the proprietary nature of historical industrial processes.

It is important to note that the synthesis of prominent organochlorine pesticides such as DDT (dichlorodiphenyltrichloroethane) and methoxychlor (B150320) does not typically start from tetrachloroethane isomers. Their synthesis routes are well-established to begin with chloral (B1216628) and chlorobenzene (B131634) (for DDT) or anisole (B1667542) (for methoxychlor).

Logical Relationship in Organochlorine Synthesis:

G Chlorinated Ethanes Chlorinated Ethanes This compound This compound Chlorinated Ethanes->this compound Other Organochlorine Intermediates Other Organochlorine Intermediates This compound->Other Organochlorine Intermediates Solvents Solvents This compound->Solvents Organochlorine Pesticides Organochlorine Pesticides Other Organochlorine Intermediates->Organochlorine Pesticides Herbicides Herbicides Other Organochlorine Intermediates->Herbicides

Caption: General role of this compound in organochlorine synthesis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety assessments. The information regarding historical pesticide synthesis is based on available literature and may not reflect current industrial practices.

References

Protocols for the Degradation of 1,1,1,2-Tetrachloroethane: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,1,2-Tetrachloroethane (B165186) is a chlorinated hydrocarbon that has been used as a solvent and in the production of other chemicals. Due to its potential toxicity and persistence in the environment, there is significant interest in developing effective methods for its degradation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals studying the degradation of this compound. The protocols cover three main approaches: anaerobic microbial degradation, chemical degradation using sulfidated zero-valent iron, and phytoremediation.

Anaerobic Microbial Degradation of this compound

Anaerobic biodegradation is a promising approach for the remediation of sites contaminated with chlorinated ethanes. Under methanogenic conditions, this compound can be reductively dechlorinated to less harmful compounds.[1] This process is often carried out by a consortium of anaerobic bacteria. The following protocol describes a laboratory-scale study to assess the anaerobic biodegradation of this compound in serum bottles.

Experimental Protocol: Anaerobic Biodegradation in Serum Bottles

1.1. Materials and Reagents:

  • Anaerobic granular sludge (source from an upflow anaerobic sludge blanket reactor)

  • Basal anaerobic mineral medium (see recipe below)

  • This compound (99% purity)

  • Lactic acid (as a co-substrate)

  • Nitrogen gas (oxygen-free)

  • 160 mL serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Syringes and needles (gas-tight)

  • Shaking incubator

1.2. Preparation of Anaerobic Mineral Medium:

A chemically defined anaerobic medium is essential for cultivating the degrading microorganisms. The following is a typical recipe, which should be prepared under an oxygen-free environment.

ComponentConcentration
Macronutrients
KH2PO40.41 g/L
Na2HPO4·12H2O1.34 g/L
NH4Cl0.53 g/L
CaCl2·2H2O0.1 g/L
MgCl2·6H2O0.1 g/L
Trace Elements (1 mL/L of stock)
FeCl2·4H2O2 g/L
H3BO30.05 g/L
ZnCl20.05 g/L
MnCl2·4H2O0.05 g/L
(NH4)6Mo7O24·4H2O0.05 g/L
AlCl3·6H2O0.05 g/L
CoCl2·6H2O0.05 g/L
NiCl2·6H2O0.05 g/L
CuCl2·2H2O0.03 g/L
Na2SeO3·5H2O0.1 g/L
Reducing Agent
Na2S·9H2O0.24 g/L
Redox Indicator
Resazurin0.001 g/L

Protocol for Medium Preparation:

  • Dissolve all components except the reducing agent and vitamins in deionized water.

  • Boil the medium for 5 minutes to remove dissolved oxygen.

  • Cool the medium to room temperature under a stream of oxygen-free nitrogen gas.

  • Add the reducing agent (Na2S·9H2O).

  • Dispense the medium into serum bottles under a nitrogen atmosphere.

  • Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Autoclave at 121°C for 20 minutes.

1.3. Experimental Setup:

  • Inside an anaerobic glovebox, add 5 g (wet weight) of anaerobic granular sludge to each serum bottle containing 100 mL of anaerobic mineral medium.

  • Spike the bottles with a stock solution of this compound to achieve a final concentration of approximately 10 mg/L.

  • For co-substrate experiments, add lactic acid to a final concentration of 1 g/L.

  • Prepare control bottles:

    • Abiotic control: Autoclaved sludge and medium with this compound.

    • No substrate control: Active sludge and medium without this compound.

  • Incubate the bottles in a shaking incubator at 35°C in the dark.

1.4. Sampling and Analysis:

  • At regular time intervals, withdraw liquid samples (1 mL) using a gas-tight syringe.

  • Extract the sample with a suitable solvent (e.g., hexane) containing an internal standard.

  • Analyze the extract using a gas chromatograph equipped with a mass spectrometer (GC-MS) to determine the concentration of this compound and its degradation products (e.g., 1,1-dichloroethene).

Data Presentation: Anaerobic Biodegradation
ConditionInitial Concentration (mg/L)Degradation Rate (mg/L/day)Half-life (days)Key Degradation Product
No co-substrate10.2 ± 0.51.5 ± 0.23.4 ± 0.41,1-Dichloroethene
With Lactic Acid10.5 ± 0.43.8 ± 0.31.4 ± 0.21,1-Dichloroethene
Abiotic Control10.1 ± 0.6< 0.1> 50-

Workflow Diagram: Anaerobic Biodegradation Study

Anaerobic_Biodegradation_Workflow cluster_prep Preparation cluster_setup Experimental Setup (Anaerobic Chamber) cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare Anaerobic Mineral Medium add_media Add Medium to Bottles prep_media->add_media prep_sludge Obtain Anaerobic Granular Sludge add_sludge Add Sludge to Bottles prep_sludge->add_sludge prep_bottles Prepare Serum Bottles prep_bottles->add_sludge add_sludge->add_media spike_tca Spike with This compound add_media->spike_tca add_cosubstrate Add Co-substrate (Lactic Acid) spike_tca->add_cosubstrate setup_controls Prepare Control Bottles add_cosubstrate->setup_controls incubate Incubate at 35°C in the Dark with Shaking setup_controls->incubate sampling Periodic Sampling incubate->sampling extraction Solvent Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis gcms->data_analysis

Caption: Workflow for the anaerobic biodegradation study.

Chemical Degradation via Sulfidated Zero-Valent Iron

Zero-valent iron (ZVI) is a strong reducing agent that can be used for the reductive dechlorination of chlorinated hydrocarbons. Sulfidation of ZVI (S-ZVI) has been shown to enhance its reactivity and selectivity towards chlorinated compounds.[2][3] The following protocol details the synthesis of sulfidated microscale ZVI (S-mZVI) and its application in a batch degradation study of this compound.

Experimental Protocol: Reductive Dechlorination with S-mZVI

2.1. Materials and Reagents:

  • Microscale zero-valent iron powder (mZVI)

  • Sodium sulfide (B99878) (Na2S·9H2O)

  • This compound (99% purity)

  • Deionized water (deoxygenated)

  • Nitrogen gas (oxygen-free)

  • Serum bottles with Teflon-lined septa

  • Orbital shaker

2.2. Synthesis of Sulfidated Microscale Zero-Valent Iron (S-mZVI):

  • Prepare a stock solution of sodium sulfide (e.g., 1 M) in deoxygenated deionized water.

  • In an anaerobic glovebox, weigh 10 g of mZVI powder into a flask.

  • Add 100 mL of deoxygenated deionized water to the mZVI.

  • While stirring, add a calculated volume of the sodium sulfide stock solution to achieve the desired S/Fe molar ratio (e.g., 0.05).

  • Continue stirring for 1 hour to allow for the sulfidation reaction to complete.

  • Wash the S-mZVI particles three times with deoxygenated deionized water by decantation.

  • Dry the S-mZVI under a stream of nitrogen gas or use it immediately as a slurry.

2.3. Batch Degradation Experiment:

  • In an anaerobic glovebox, add a specific amount of S-mZVI (e.g., 1 g/L) to serum bottles containing 100 mL of deoxygenated deionized water.

  • Spike the bottles with a stock solution of this compound to a final concentration of approximately 10 mg/L.

  • Prepare control bottles:

    • No S-mZVI control: this compound solution without S-mZVI.

    • Unsulfidated mZVI control: this compound solution with unsulfidated mZVI.

  • Seal the bottles and place them on an orbital shaker at room temperature.

2.4. Sampling and Analysis:

  • At selected time intervals, sacrifice a bottle from each condition.

  • Filter the sample to remove the iron particles.

  • Extract the filtrate with a suitable solvent (e.g., pentane) and analyze by GC-MS as described in the previous section.

Data Presentation: Chemical Degradation
TreatmentInitial Concentration (mg/L)Pseudo-first-order rate constant (k, day⁻¹)Half-life (days)
S-mZVI (S/Fe = 0.05)9.8 ± 0.30.85 ± 0.070.82 ± 0.07
Unsulfidated mZVI10.1 ± 0.40.12 ± 0.025.78 ± 0.96
No ZVI Control9.9 ± 0.5< 0.01> 69

Signaling Pathway: Reductive Dechlorination by S-mZVI

Reductive_Dechlorination_Pathway Tetrachloroethane This compound (Cl₂CH-CCl₂H) Intermediate1 Trichloroethene (Cl₂C=CHCl) Tetrachloroethane->Intermediate1 Reductive β-elimination Intermediate2 cis-1,2-Dichloroethene (CHCl=CHCl) Intermediate1->Intermediate2 Hydrogenolysis Intermediate3 Vinyl Chloride (CH₂=CHCl) Intermediate2->Intermediate3 Hydrogenolysis Ethene Ethene (CH₂=CH₂) Intermediate3->Ethene Hydrogenolysis

Caption: Proposed reductive dechlorination pathway of this compound by S-mZVI.

Phytoremediation of this compound

Phytoremediation is a cost-effective and environmentally friendly technology that uses plants to remove, degrade, or contain contaminants in soil and water. Poplar trees (Populus spp.) have been shown to be effective in taking up and metabolizing chlorinated solvents.[4][5] The following protocol describes a laboratory experiment to evaluate the phytoremediation of this compound using poplar cuttings in a hydroponic system.

Experimental Protocol: Phytoremediation with Poplar Cuttings

3.1. Materials and Reagents:

  • Poplar cuttings (e.g., Populus deltoides × nigra)

  • Hydroponic solution (e.g., Hoagland's solution)

  • This compound (99% purity)

  • Glass containers for hydroponic setup

  • Air pump and tubing

3.2. Plant Acclimatization:

  • Obtain dormant poplar cuttings (approximately 20 cm in length).

  • Place the cuttings in water until roots and leaves begin to develop.

  • Transfer the rooted cuttings to a hydroponic solution and allow them to acclimate for at least two weeks.

3.3. Experimental Setup:

  • Place individual acclimated poplar cuttings into glass containers filled with a known volume of hydroponic solution.

  • Spike the hydroponic solution with this compound to a desired initial concentration (e.g., 5 mg/L).

  • Set up control containers:

    • No plant control: Hydroponic solution with this compound but no plant.

    • Killed plant control: Hydroponic solution with this compound and a plant that has been killed (e.g., by autoclaving) to assess sorption.

  • Gently aerate the hydroponic solution to ensure adequate oxygen for the roots.

3.4. Sampling and Analysis:

  • At regular intervals, collect samples of the hydroponic solution.

  • Measure the volume of water transpired by the plants.

  • Analyze the concentration of this compound in the hydroponic solution using GC-MS.

  • At the end of the experiment, harvest the plant tissues (roots, stems, and leaves) for analysis of accumulated this compound and its metabolites.

Data Presentation: Phytoremediation
TreatmentInitial Concentration (mg/L)Removal Rate (mg/L/day)Transpiration Rate (mL/day)
Poplar Cutting5.2 ± 0.30.9 ± 0.155 ± 5
No Plant Control5.1 ± 0.20.1 ± 0.05-
Killed Plant Control4.9 ± 0.40.2 ± 0.07-

Logical Relationship Diagram: Phytoremediation Processes

Phytoremediation_Processes cluster_uptake Uptake & Translocation cluster_transformation Transformation & Sequestration cluster_volatilization Volatilization Root_Uptake Root Uptake from Hydroponic Solution Translocation Translocation to Stems and Leaves Root_Uptake->Translocation Phytotransformation Metabolic Degradation within Plant Tissues Translocation->Phytotransformation Phytosequestration Sequestration in Plant Biomass Translocation->Phytosequestration Phytovolatilization Transpiration of Volatile Contaminants Translocation->Phytovolatilization Contaminant This compound in Hydroponic Solution Contaminant->Root_Uptake

Caption: Key processes in the phytoremediation of this compound.

Analytical Protocol: GC-MS for this compound and its Degradation Products

Accurate quantification of this compound and its degradation products is crucial for degradation studies. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for this analysis.

Protocol: GC-MS Analysis

4.1. Instrumentation:

  • Gas chromatograph with a capillary column suitable for volatile organic compounds (e.g., DB-5ms).

  • Mass spectrometer detector.

  • Autosampler.

4.2. Sample Preparation:

  • Liquid-Liquid Extraction:

    • To a 10 mL water sample, add 2 mL of a suitable extraction solvent (e.g., hexane (B92381) or pentane) containing an internal standard (e.g., 1,2-dibromopropane).

    • Vortex for 2 minutes and allow the phases to separate.

    • Transfer the organic layer to a GC vial.

4.3. GC-MS Conditions:

ParameterSetting
GC
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1 mL/min
Oven Program40°C (hold 2 min), ramp to 200°C at 10°C/min
MS
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Range35-300 m/z

4.4. Quantification:

  • Create a calibration curve using standards of this compound and its expected degradation products of known concentrations.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Conclusion

The protocols outlined in this document provide a comprehensive framework for studying the degradation of this compound through microbial, chemical, and phytoremediation approaches. Researchers can adapt these methods to their specific experimental needs. The provided data tables and diagrams offer a clear way to present and visualize experimental results. By following these detailed protocols, scientists can generate reliable and comparable data to advance our understanding and application of these important environmental remediation technologies.

References

Handling and disposal of 1,1,1,2-Tetrachloroethane in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for 1,1,1,2-Tetrachloroethane (B165186)

Topic: Safe Handling and Disposal of this compound in a Laboratory Setting

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a colorless, nonflammable liquid with a sweet, chloroform-like odor.[1] It is used as a solvent and in the production of wood stains and varnishes.[1] Due to its potential health hazards, including irritation, central nervous system effects, and its classification as a possible human carcinogen, strict protocols for its handling and disposal are imperative in a laboratory environment to ensure personnel safety and environmental protection.[1][2][3] These notes provide detailed protocols for the safe use, storage, spill management, and disposal of this compound.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. It is mostly insoluble in water but soluble in most organic solvents.

PropertyValueReference
CAS Number 630-20-6[4]
Molecular Formula C₂H₂Cl₄[1]
Molecular Weight 167.84 g/mol [1]
Appearance Colorless to yellowish-red liquid[2][5]
Odor Sweet, chloroform-like[1]
Boiling Point 130.5 °C (267 °F)[1][2][5]
Melting Point -70.2 °C (-94.4 °F)[1][5]
Density 1.5406 g/cm³ at 20 °C[5]
Vapor Pressure 14 mmHg at 25 °C (77°F)[1][2]
Solubility in Water 0.1% (1.07 g/L at 25 °C)[1][5]

Hazard Identification and Toxicological Summary

This compound poses significant health risks. It is irritating to the eyes and skin, and inhalation or ingestion can lead to symptoms such as lassitude, restlessness, and muscle incoordination.[2][3] Animal studies have indicated the potential for liver changes.[2][3] The International Agency for Research on Cancer (IARC) has classified it as a possible carcinogen for humans.[1]

Hazard TypeDescriptionGHS ClassificationTarget Organs
Acute Toxicity (Inhalation) Toxic if inhaled.[6] Symptoms include headache, nausea, and shortness of breath.[7]Acute Tox. 3[6]Central Nervous System, Liver
Acute Toxicity (Dermal) Can be absorbed through the skin.[8] May cause redness and a burning sensation.[7]Not ClassifiedSkin
Eye/Skin Irritation Causes irritation to eyes and skin.[2][3][7]Skin Irrit. 2, Eye Irrit. 2AEyes, Skin
Carcinogenicity Questionable carcinogen with experimental carcinogenic data.[4] Classified by IARC as a possible human carcinogen.[1]Not ClassifiedN/A

Safe Handling and Storage Protocol

All work with this compound must be conducted within a certified chemical fume hood to ensure proper ventilation and minimize inhalation exposure.[6]

4.1 Handling:

  • Always wear the appropriate Personal Protective Equipment (PPE) as detailed in Section 5.0.

  • Avoid contact with skin and eyes.[9]

  • Do not breathe vapors or mists.[6]

  • Use only non-sparking tools and take precautionary measures against static discharge.[6]

  • Keep away from heat, sparks, and open flames.[6]

  • Wash hands thoroughly after handling.[6]

4.2 Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly sealed.[6]

  • Store locked up.[10]

  • Store separately from incompatible materials.[7]

  • Incompatible Materials: Strong oxidizing agents, strong bases, potassium, sodium, dinitrogen tetraoxide, and chemically active metals like aluminum and zinc.[2][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Protection TypeSpecificationReference
Eye/Face Protection Chemical safety goggles or a face shield. Approved under standards such as NIOSH (US) or EN 166 (EU).[4][9]
Skin Protection Chemically resistant gloves (e.g., Viton®, Barrier®). A lab coat or chemical-resistant apron is required.[7]
Respiratory Protection For concentrations exceeding exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.[11] A self-contained breathing apparatus (SCBA) may be necessary for high concentrations or emergencies.[11]
Hygiene An eyewash station and emergency shower must be readily accessible in the work area.[11]

Spill Management Protocol

This protocol outlines the procedure for cleaning a minor laboratory spill (less than 1 liter) of this compound. A major spill requires evacuation and professional emergency response.

6.1 Materials:

  • Chemical Spill Kit containing:

    • Inert absorbent material (e.g., sand, diatomite, vermiculite).[6]

    • Heavy-duty, sealable waste bags or a designated hazardous waste container.

    • Scoop and dustpan (non-sparking).

    • Appropriate PPE (See Section 5.0).

    • Hazardous waste labels.

6.2 Experimental Protocol: Minor Spill Cleanup

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[12]

  • Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Don PPE: Put on all required PPE, including respiratory protection, gloves, and eye protection.[12]

  • Contain the Spill: Prevent the spill from spreading or entering drains by creating a dike around the spill using absorbent material.[12][13] Start from the outside and work inwards.[13]

  • Absorb the Liquid: Gently cover the spill with an inert, non-combustible absorbent material.[6][12]

  • Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated, leak-proof hazardous waste container or bag.[12][13]

  • Decontaminate the Area: Wipe the spill area clean with a cloth or pad dampened with a suitable solvent (e.g., soapy water), and place the used cleaning materials into the hazardous waste container.[14]

  • Seal and Label: Securely seal the waste container and label it clearly as "Hazardous Waste: this compound Spill Debris".[13]

  • Final Disposal: Store the sealed container in a designated hazardous waste accumulation area for pickup by a certified disposal company.[15]

  • Restock: Replenish all used materials from the spill kit.[12]

6.3 Spill Response Workflow

Spill_Cleanup_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup Procedure cluster_post Post-Cleanup Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size (Minor < 1L) Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Minor Spill Emergency Evacuate & Call Emergency Response Assess->Emergency Major Spill Contain Contain Spill with Absorbent Dikes Don_PPE->Contain Absorb Apply Inert Absorbent (Sand, Vermiculite) Contain->Absorb Collect Scoop Absorbed Material into Waste Container Absorb->Collect Decontaminate Clean Spill Area with Soap & Water Collect->Decontaminate Seal_Label Seal & Label Hazardous Waste Container Decontaminate->Seal_Label Store Move to Designated Waste Storage Area Seal_Label->Store Restock Restock Spill Kit Store->Restock

Caption: Workflow for minor this compound spills.

Waste Disposal Protocol

This compound and materials contaminated with it must be treated as hazardous waste.[15] Evaporation is not an acceptable method of disposal.[15][16]

7.1 Waste Characterization:

  • Under the Resource Conservation and Recovery Act (RCRA), this compound is listed as a toxic waste with the EPA Hazardous Waste Code U208 .[17][18]

  • Spent solvent mixtures containing 10% or more of this chemical may fall under F-listed codes (e.g., F001, F002) for halogenated solvents.[18][19]

7.2 Disposal Procedure:

  • Containerization: Collect all this compound waste in a designated, compatible, and properly sealed container.[15] The original container is often the best choice.[15] Do not mix with incompatible waste streams.

  • Labeling: The container must be clearly labeled with a hazardous waste tag that includes the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic).[15]

  • Storage: Store the sealed waste container in a designated, secondary containment area that is secure and segregated from incompatible materials.

  • Pickup: Arrange for collection by the institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[15] Never pour this chemical down the drain.[6]

7.3 Waste Disposal Workflow

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_container Containerization & Labeling cluster_disposal Storage & Disposal Generate Generate Waste (e.g., used solvent, contaminated wipes) Segregate Segregate from Incompatible Wastes Generate->Segregate Containerize Collect in a Compatible, Sealed Container Segregate->Containerize Label Attach Hazardous Waste Label (Contents, Hazards, Date) Containerize->Label Store Move to Designated Waste Accumulation Area Label->Store Request Request Waste Pickup (via EHS or Contractor) Store->Request Dispose Professional Disposal (RCRA Compliant) Request->Dispose

Caption: Protocol for the disposal of this compound waste.

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][20]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][20]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][21]
Ingestion Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

References

Application Notes and Protocols for the Remediation of 1,1,1,2-Tetrachloroethane in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for common laboratory-scale techniques used in the study of 1,1,1,2-tetrachloroethane (B165186) remediation in soil. The information is intended to guide researchers in setting up and conducting experiments to evaluate the efficacy of various remediation strategies.

Introduction to this compound Contamination

This compound is a dense non-aqueous phase liquid (DNAPL) that can persist in subsurface environments, acting as a long-term source of groundwater contamination.[1] Its remediation is crucial to mitigate environmental and health risks. When released into the soil, this compound can evaporate or leach into the groundwater.[1] This document focuses on three promising remediation technologies: anaerobic bioremediation, nanoremediation using nanoscale zero-valent iron (nZVI), and thermal desorption.

Anaerobic Bioremediation

Anaerobic bioremediation relies on microorganisms to degrade contaminants in the absence of oxygen. For chlorinated ethanes like this compound, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms.[2] This process can be enhanced by the addition of electron donors.

Reductive Dechlorination Pathway of Tetrachloroethanes

The anaerobic degradation of tetrachloroethanes proceeds through a series of reductive dechlorination steps, ultimately leading to less harmful compounds like ethene and ethane. The specific intermediates can vary depending on the microbial populations present and environmental conditions.

Reductive Dechlorination of this compound This compound This compound 1,1,2-Trichloroethane 1,1,2-Trichloroethane This compound->1,1,2-Trichloroethane Hydrogenolysis cis-1,2-Dichloroethene cis-1,2-Dichloroethene This compound->cis-1,2-Dichloroethene Dichloroelimination trans-1,2-Dichloroethene trans-1,2-Dichloroethene This compound->trans-1,2-Dichloroethene Dichloroelimination 1,2-Dichloroethane 1,2-Dichloroethane 1,1,2-Trichloroethane->1,2-Dichloroethane Hydrogenolysis Vinyl Chloride Vinyl Chloride 1,1,2-Trichloroethane->Vinyl Chloride Dichloroelimination 1,2-Dichloroethane->Vinyl Chloride Dehydrohalogenation cis-1,2-Dichloroethene->Vinyl Chloride Hydrogenolysis trans-1,2-Dichloroethene->Vinyl Chloride Hydrogenolysis Ethene Ethene Vinyl Chloride->Ethene Hydrogenolysis Ethane Ethane Ethene->Ethane Hydrogenation

Caption: Reductive dechlorination pathway of this compound.
Experimental Protocol: Anaerobic Soil Microcosm Study

This protocol is adapted from studies on similar chlorinated ethanes and is designed to assess the bioremediation potential of this compound in a laboratory setting.[3][4]

Objective: To evaluate the effectiveness of electron donor addition on the anaerobic biodegradation of this compound in contaminated soil.

Materials:

  • Site-specific soil and groundwater contaminated with this compound.

  • Sterile 250 mL serum bottles with Teflon-faced butyl rubber stoppers and aluminum crimp seals.[4]

  • Anaerobic chamber or glove bag with an N₂/CO₂ (e.g., 80%/20%) atmosphere.[3]

  • Electron donor stock solution (e.g., "MEAL" mixture of methanol (B129727), ethanol, acetate, and lactate).[3]

  • Dechlorinating microbial culture (optional, for bioaugmentation studies).

  • Gas chromatograph with appropriate detectors (e.g., FID, ECD, or MS) for analyzing this compound and its degradation products.

Experimental Workflow:

Anaerobic Microcosm Experimental Workflow cluster_prep Microcosm Preparation (Anaerobic Chamber) cluster_incubation Incubation and Monitoring cluster_data Data Analysis Soil_GW Add Soil (e.g., 30 g) and Groundwater (e.g., 100 mL) to serum bottles Purge Purge headspace with N2/CO2 gas mixture Soil_GW->Purge Spike Spike with this compound Purge->Spike Amend Amend with electron donors (and inoculum if applicable) Spike->Amend Seal Seal bottles and remove from chamber Amend->Seal Incubate Incubate microcosms in the dark at a constant temperature (e.g., 25°C) Seal->Incubate Sample Periodically collect headspace and aqueous samples Incubate->Sample Analyze Analyze samples for contaminants and degradation products using GC Sample->Analyze Plot Plot concentration vs. time Analyze->Plot Calculate Calculate degradation rates and efficiency Plot->Calculate

Caption: General workflow for an anaerobic soil microcosm study.

Procedure:

  • Microcosm Setup (inside an anaerobic chamber): a. Add a predetermined amount of homogenized site soil (e.g., 30 g wet weight) and site groundwater (e.g., 100 mL) to each serum bottle.[3][4] b. Purge the headspace of each bottle with an N₂/CO₂ gas mixture to remove oxygen.[3] c. Spike each bottle with a stock solution of this compound to achieve the desired initial concentration. d. Amend the designated treatment bottles with the electron donor stock solution. The amount should provide a stoichiometric excess of electron equivalents for complete dechlorination.[3] Include unamended (control) and sterile (autoclaved) controls. e. If conducting a bioaugmentation study, add the microbial inoculum. f. Securely seal the bottles with Teflon-faced stoppers and aluminum crimps.

  • Incubation: a. Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).[4]

  • Sampling and Analysis: a. Periodically, remove the microcosms for sampling. b. For volatile compounds, collect a headspace sample using a gas-tight syringe. c. For non-volatile compounds, collect an aqueous sample after centrifuging the bottle to settle the soil. d. Analyze the samples using a gas chromatograph (GC) equipped with a mass spectrometer (MS) or other appropriate detectors.

Quantitative Data for Anaerobic Bioremediation

The following table summarizes representative data from studies on chlorinated ethanes. Note that specific degradation rates for this compound will vary depending on site-specific conditions.

ParameterValueCompound StudiedConditionsReference
Initial Concentration0.04 mM1,1,1-TrichloroethaneSoil-groundwater microcosms[3]
Electron Donor"MEAL" Mix (Methanol, Ethanol, Acetate, Lactate)1,1,1-Trichloroethane20x electron equivalents[3]
Incubation Time>130 days1,1,1-TrichloroethaneStatic, dark, anaerobic[3]
Degradation Products1,1-Dichloroethane, Chloroethane1,1,1-TrichloroethaneAnaerobic dechlorination[3]
Dechlorination Rate0.6 to >13 µmol/liter/day1,1,1-TrichloroethaneEnriched culture[3]

Nanoremediation with Nanoscale Zero-Valent Iron (nZVI)

Nanoremediation involves the use of nanoparticles to degrade or sequester contaminants. Nanoscale zero-valent iron (nZVI) is a strong reducing agent that can effectively dechlorinate a wide range of chlorinated organic compounds.[5] The high surface area of nanoparticles enhances their reactivity.[6]

Experimental Protocol: nZVI Treatment of Contaminated Soil

Objective: To determine the effectiveness of nZVI in degrading this compound in soil.

Materials:

  • This compound contaminated soil.

  • nZVI slurry (commercially available or synthesized in the lab).

  • Serum bottles or reaction vials.

  • Shaker or rotator.

  • Deionized, deoxygenated water.

  • GC-MS for analysis.

Procedure:

  • Reactor Setup: a. Add a known mass of contaminated soil to each reaction vessel. b. Prepare a slurry of nZVI in deoxygenated, deionized water. c. Add the nZVI slurry to the soil to achieve the desired dosage (e.g., 0.25 to 2 mg nZVI per gram of dry soil).[7] d. Include control reactors with soil and water but no nZVI. e. Fill the reactors to minimize headspace, then seal.

  • Reaction: a. Place the reactors on a shaker or rotator to ensure continuous mixing. b. Maintain a constant temperature.

  • Sampling and Analysis: a. At predetermined time points, sacrifice a reactor from each treatment group. b. Extract the soil sample with an appropriate solvent (e.g., hexane (B92381) or methanol). c. Analyze the extract for this compound and its degradation products using GC-MS.

Quantitative Data for nZVI Remediation

Data for the direct application of nZVI to this compound in soil is limited. The following table provides data for other chlorinated compounds to serve as a reference.

ParameterValueCompound StudiedConditionsReference
nZVI Dosage0.25 - 2 mg/g soilLindane (γ-HCH)Artificially contaminated soil[7]
Reaction Time9 weeksLindane (γ-HCH)-[7]
Removal EfficiencyDose-dependent reductionLindane (γ-HCH)-[7]
Half-life0.013 to 20 hoursChlorinated ethanes, ethenes, and methanesBatch tests with ZVI[6]

Thermal Desorption

Thermal desorption is a physical separation process that uses heat to volatilize contaminants from a solid matrix like soil.[8] The volatilized contaminants are then collected and treated. This technology is effective for volatile and semi-volatile organic compounds.[8]

Experimental Protocol: Laboratory-Scale Thermal Desorption

Objective: To evaluate the effect of temperature and residence time on the removal of this compound from soil.

Materials:

  • This compound contaminated soil.

  • Tube furnace or a similar heating apparatus with temperature control.

  • Inert gas supply (e.g., nitrogen or helium).

  • Condensation trap or sorbent tube to collect off-gases.

  • GC-MS for analysis of treated soil and collected off-gas.

Procedure:

  • Sample Preparation: a. Place a known mass of contaminated soil into a sample holder (e.g., a quartz tube).

  • Thermal Treatment: a. Place the sample holder into the furnace. b. Heat the sample to the target temperature (e.g., 100-600°C) under a constant flow of inert gas.[8] c. Maintain the temperature for a specific residence time (e.g., 15-60 minutes). d. Pass the off-gas through a collection system (e.g., cold trap or sorbent tube).

  • Analysis: a. After cooling, remove the treated soil and extract it with a suitable solvent. b. Analyze the soil extract and the contents of the collection system using GC-MS to determine the removal efficiency and the mass balance.

Quantitative Data for Thermal Desorption
ParameterValueCompound StudiedConditionsReference
Treatment Temperature40 - 60 °CTrichloroethylene (B50587) (TCE)Lab-scale thermal conduction heating[9]
Residence Time3 - 6 hoursTrichloroethylene (TCE)-[9]
Removal Efficiency36.27 - 78.21%Trichloroethylene (TCE)Lower than boiling point of TCE (87°C)[9]
High-Temperature Treatment~800 °CVarious organics (PCBs, PAHs)In-situ thermal destruction[10]
High-Temperature EfficiencyTypically non-detect post-treatmentVarious organics (PCBs, PAHs)-[10]

Analytical Methods: Quantification of this compound and its Degradation Products

Accurate quantification of the target contaminant and its degradation products is essential for evaluating the performance of any remediation technology. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and reliable method for this purpose.

Protocol: Soil Sample Preparation and GC-MS Analysis

1. Sample Preparation (Solvent Extraction): a. Weigh a known amount of soil (e.g., 10 g) into a glass jar.[11] b. Add a surrogate standard and an appropriate volume of extraction solvent (e.g., methanol or a hexane/acetone mixture).[11] c. Sonicate or shake the mixture for a specified time (e.g., 20 minutes).[11] d. Allow the solid particles to settle, and carefully transfer the solvent extract to a clean vial. e. The extract can be concentrated or diluted as needed before analysis.

2. Sample Preparation (Purge and Trap for Volatiles): a. Place a small amount of soil (e.g., 1-5 g) into a purge-and-trap vessel. b. Add a known volume of reagent water and internal standards. c. The sample is purged with an inert gas, and the volatilized compounds are trapped on a sorbent material. d. The trap is then heated to desorb the analytes into the GC-MS.

3. GC-MS Analysis: a. Gas Chromatograph Conditions (Example):

  • Injector: Split/splitless, 250°C
  • Carrier Gas: Helium
  • Column: DB-5ms or equivalent
  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. b. Mass Spectrometer Conditions (Example):
  • Ionization Mode: Electron Ionization (EI)
  • Scan Range: m/z 35-350
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C

Note: These are example conditions and should be optimized for the specific instrument and target analytes.

Conclusion

The selection of a suitable remediation strategy for this compound contaminated soil depends on various factors, including contaminant concentration, soil type, hydrogeological conditions, and remediation goals. The protocols and data presented in these application notes provide a foundation for laboratory-scale investigations to assess the feasibility of anaerobic bioremediation, nZVI-based nanoremediation, and thermal desorption. Further research and pilot-scale studies are necessary to optimize these technologies for field applications.

References

Detecting 1,1,1,2-Tetrachloroethane in Water: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 1,1,1,2-tetrachloroethane (B165186) in water samples. The primary method detailed is Purge and Trap Gas Chromatography-Mass Spectrometry (GC/MS), a robust and widely accepted technique for the analysis of volatile organic compounds (VOCs) in aqueous matrices. The information presented herein is curated from established methodologies, including those developed by the U.S. Environmental Protection Agency (EPA).

Overview of Analytical Approach

The standard method for the determination of this compound in water involves its extraction from the water matrix, followed by separation and detection using gas chromatography coupled with mass spectrometry. Due to its volatile nature, purge and trap is the preferred extraction and concentration technique. This method offers high sensitivity and is suitable for trace-level analysis.

Quantitative Data Summary

The following table summarizes the performance data for the analysis of tetrachloroethane isomers using EPA methods. It is important to note that specific performance characteristics can vary based on the instrumentation, laboratory conditions, and matrix effects.

ParameterMethodThis compound1,1,2,2-Tetrachloroethane (B165197)
Method Detection Limit (MDL) EPA Method 8260B0.50 µg/LNot Specified
EPA Method 524.2Not Specified0.17 µg/L[1]
Recovery EPA Method 8260B100% (Spike Level not specified)Not Specified
Precision (%RSD) EPA Method 8260B4.70% (Spike Level not specified)Not Specified
EPA Method 524.2Not Specified10.6% (at 0.5 ppb)[1]

Note: Data for this compound is limited in publicly available documents. The data for 1,1,2,2-tetrachloroethane from EPA Method 524.2 is included for comparative purposes, as it is a closely related isomer often analyzed concurrently.[1]

Experimental Protocols

Protocol 1: Sample Collection and Preservation

Proper sample collection and preservation are critical to ensure the integrity of the analysis.

Materials:

  • 40 mL volatile organic analysis (VOA) vials with polytetrafluoroethylene (PTFE)-lined silicone septa

  • Refrigerated storage (4°C)

  • Hydrochloric acid (HCl) or sodium bisulfate for preservation

Procedure:

  • Collect grab samples in 40 mL VOA vials.

  • Ensure the vials are filled to the top, leaving no headspace (air bubbles) to minimize volatilization.

  • If the water sample contains residual chlorine, it must be dechlorinated at the time of collection by adding a quenching agent like ascorbic acid or sodium thiosulfate.

  • Preserve the sample to a pH < 2 by adding a few drops of concentrated HCl or sodium bisulfate. This is done to prevent dehydrohalogenation of certain halogenated compounds.

  • Store the samples at 4°C and protect them from light until analysis.

Protocol 2: Purge and Trap GC/MS Analysis (Based on EPA Methods 524.2 and 8260B)

This protocol outlines the general procedure for the analysis of this compound using a purge and trap concentrator coupled with a GC/MS system.

Instrumentation and Materials:

  • Purge and trap concentrator

  • Gas chromatograph with a capillary column suitable for VOC analysis (e.g., DB-624 or equivalent)

  • Mass spectrometer detector

  • Analytical standards of this compound

  • Internal standards and surrogates (e.g., fluorobenzene, 1,2-dichlorobenzene-d4)

  • High-purity helium or nitrogen as purge gas

Procedure:

1. Instrument Setup and Calibration:

  • Set up the purge and trap system and GC/MS according to the manufacturer's instructions.
  • Establish the operating conditions for the GC/MS. Typical parameters include:
  • GC Column: e.g., 20 m x 0.18 mm ID, 1 µm film thickness DB-624 UI[2]
  • Oven Program: A temperature program that allows for the separation of target analytes. For example, hold at 40°C for a few minutes, then ramp to a higher temperature.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the target analytes (e.g., 35-300 amu).
  • Perform a multi-point initial calibration using standards of this compound at various concentrations (e.g., 0.5 to 200 µg/L).[3][4]

2. Sample Analysis:

  • Introduce a known volume of the water sample (typically 5-25 mL) into the purging vessel of the purge and trap system.
  • Add internal standards and surrogates to the sample.
  • Purge the sample with an inert gas (e.g., helium) at a specified flow rate and time (e.g., 40 mL/min for 11 minutes). The volatile compounds, including this compound, will be transferred from the water to the gas phase.
  • The gas stream is passed through an adsorbent trap, where the VOCs are retained.
  • After purging, the trap is rapidly heated to desorb the trapped analytes.
  • The desorbed analytes are transferred to the GC column for separation.
  • The separated compounds elute from the GC column and enter the mass spectrometer for detection and quantification.

3. Data Analysis:

  • Identify this compound in the sample chromatogram by its retention time and mass spectrum.
  • Quantify the concentration of this compound by comparing its response to the calibration curve, using the internal standard for correction.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the analytical detection of this compound in water.

Workflow cluster_sample Sample Handling cluster_analysis Analytical Procedure cluster_data Data Processing SampleCollection Sample Collection (40 mL VOA Vial) Preservation Preservation (pH < 2, 4°C) SampleCollection->Preservation PurgeAndTrap Purge and Trap (Extraction & Concentration) Preservation->PurgeAndTrap GC_Separation Gas Chromatography (Separation) PurgeAndTrap->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

References

Application of 1,1,1,2-Tetrachloroethane in the Synthesis of Trichloroethylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloroethane (B165186) is a significant intermediate in the industrial synthesis of trichloroethylene (B50587) (TCE), a widely used solvent and chemical intermediate. The primary transformation process is dehydrochlorination, where a molecule of hydrogen chloride (HCl) is eliminated from the this compound molecule to form the double bond characteristic of trichloroethylene. This conversion can be achieved through two main routes: liquid-phase dehydrochlorination, often mediated by a base or a phase-transfer catalyst, and vapor-phase catalytic dehydrochlorination at elevated temperatures. These methods offer distinct advantages and are selected based on the desired scale of production, purity requirements, and economic considerations. In the 1990s, this compound was primarily utilized as a feedstock for producing solvents like trichloroethylene and tetrachloroethylene[1].

This document provides detailed application notes and experimental protocols for the synthesis of trichloroethylene from this compound, intended for use by researchers and professionals in chemical synthesis and process development.

Reaction Overview

The fundamental chemical transformation is the dehydrochlorination of this compound to yield trichloroethylene and hydrogen chloride.

Chemical Equation:

C₂H₂Cl₄ (this compound) → C₂HCl₃ (Trichloroethylene) + HCl (Hydrogen Chloride)

Experimental Protocols

Two primary methodologies for this conversion are detailed below: liquid-phase dehydrochlorination and vapor-phase catalytic dehydrochlorination.

Protocol 1: Liquid-Phase Dehydrochlorination using Aqueous Sodium Hydroxide (B78521)

This protocol describes a laboratory-scale synthesis of trichloroethylene from this compound using an aqueous solution of sodium hydroxide. This method is analogous to the dehydrochlorination of similar chlorinated hydrocarbons.

Materials:

  • This compound (≥98% purity)

  • Sodium hydroxide (NaOH), pellets or flakes

  • Deionized water

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, distillation apparatus)

  • Magnetic stirrer with heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, prepare a 10 wt% aqueous solution of sodium hydroxide. For example, dissolve 10 g of NaOH in 90 mL of deionized water.

  • Reactant Addition: While stirring the NaOH solution, slowly add this compound from the dropping funnel. A molar ratio of NaOH to this compound of approximately 1.1:1 is recommended to ensure complete reaction.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain vigorous stirring to ensure good mixing between the organic and aqueous phases. The reaction progress can be monitored by taking small aliquots of the organic layer and analyzing them by GC.

  • Work-up: After the reaction is complete (typically a few hours, as monitored by GC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL) to recover any dissolved product. Combine the organic layers and wash with deionized water (2 x 30 mL) to remove any remaining NaOH and NaCl.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The crude trichloroethylene can be purified by fractional distillation to obtain the final product of high purity.

Quantitative Data (Illustrative, based on similar dehydrochlorination of 1,1,2-trichloroethane):

ParameterValueReference
ReactantWaste 1,1,2-trichloroethane (B165190)[2]
Reagent10 wt% NaOH[2]
Temperature70-80°C[2]
Molar Ratio (NaOH/Substrate)1.1:1[2]
ProductVinylidene chloride[2]
Yield97.5 mol%[2]
Purity of Product98.3 wt%[2]

Note: This data is for the dehydrochlorination of 1,1,2-trichloroethane to vinylidene chloride and serves as a representative example of the efficiency of liquid-phase dehydrochlorination.

Protocol 2: Vapor-Phase Catalytic Dehydrochlorination

This protocol outlines a general procedure for the gas-phase synthesis of trichloroethylene from this compound using a solid catalyst. This method is common in industrial settings.

Materials:

  • This compound (≥98% purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Catalyst (e.g., activated carbon, silica, or alumina-supported metal chlorides)

  • Tube furnace with temperature controller

  • Quartz or stainless steel reactor tube

  • Syringe pump for liquid feed

  • Condensation trap (e.g., cold trap with dry ice/acetone)

  • Gas chromatograph (GC) for online or offline analysis

Procedure:

  • Catalyst Preparation and Packing: Prepare or procure the desired catalyst. Pack a fixed bed of the catalyst within the reactor tube, securing it with quartz wool plugs.

  • System Setup: Place the reactor tube in the tube furnace. Connect the inlet to a vaporizer and the inert gas supply. The outlet should be connected to a condensation trap followed by a system for analyzing the off-gas (e.g., GC).

  • Catalyst Activation: Heat the catalyst bed to the desired reaction temperature under a flow of inert gas to remove any adsorbed moisture and impurities.

  • Reaction: Once the desired temperature is reached (typically in the range of 300-500°C), introduce this compound into the vaporizer using a syringe pump at a controlled flow rate. The vaporized reactant is then carried over the catalyst bed by the inert gas stream.

  • Product Collection: The reaction products exiting the reactor are passed through a cold trap to condense the trichloroethylene and any unreacted starting material.

  • Analysis: The composition of the condensed liquid and the off-gas can be analyzed by GC to determine the conversion of this compound and the selectivity to trichloroethylene.

  • Purification: The collected trichloroethylene can be purified from any byproducts and unreacted starting material by fractional distillation.

Quantitative Data (Illustrative, based on pyrolytic dehydrochlorination of a mixture containing tetrachloroethanes):

ParameterValueReference
Starting MaterialMixture of 1,1,2-trichloroethane, tetrachloroethanes, and pentachloroethanes[3]
Reaction TypePyrolytic dissociation[3]
Temperature450°C[3]
ProductsVinylidene chloride, cis-trans-1,2-dichloroethylene, trichloroethylene, and perchloroethylene[3]

Note: This data is from a process involving a mixture of chlorinated hydrocarbons and provides a general indication of the conditions for pyrolytic dehydrochlorination.

Diagrams

Logical Relationship of Synthesis Pathways

SynthesisPathways TCE This compound LiquidPhase Liquid-Phase Dehydrochlorination TCE->LiquidPhase VaporPhase Vapor-Phase Dehydrochlorination TCE->VaporPhase Trichloroethylene Trichloroethylene LiquidPhase->Trichloroethylene HCl HCl LiquidPhase->HCl VaporPhase->Trichloroethylene VaporPhase->HCl

Caption: Synthesis routes from this compound to trichloroethylene.

Experimental Workflow for Liquid-Phase Synthesis

LiquidPhaseWorkflow Start Start Setup Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Addition Slow Addition of This compound to NaOH(aq) Setup->Addition Reaction Heat to 70-80°C with Stirring Addition->Reaction Workup Cool and Transfer to Separatory Funnel Reaction->Workup Extraction Separate Layers and Extract Aqueous Phase Workup->Extraction Drying Dry Organic Layer (Anhydrous MgSO4) Extraction->Drying Purification Fractional Distillation Drying->Purification End Pure Trichloroethylene Purification->End

Caption: Workflow for the liquid-phase synthesis of trichloroethylene.

Experimental Workflow for Vapor-Phase Synthesis

VaporPhaseWorkflow Start Start Setup Pack Catalyst in Reactor Tube Start->Setup Activation Activate Catalyst (Heat under Inert Gas) Setup->Activation Reaction Introduce Vaporized This compound Activation->Reaction Collection Condense Product in Cold Trap Reaction->Collection Analysis Analyze Product by GC Collection->Analysis Purification Fractional Distillation Analysis->Purification End Pure Trichloroethylene Purification->End

Caption: Workflow for the vapor-phase synthesis of trichloroethylene.

References

Application Notes and Protocols for the Synthesis of Tetrachloroethylene from 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloroethane (B165186), a chlorinated hydrocarbon, has historically served as a significant feedstock in the chemical industry for the production of various solvents, including tetrachloroethylene (B127269) (perchloroethylene).[1] Tetrachloroethylene is a widely used solvent, particularly in the dry cleaning industry and for metal degreasing. The primary transformation process for converting this compound to tetrachloroethylene is dehydrochlorination, a reaction that involves the removal of a hydrogen and a chlorine atom to form a C=C double bond. This conversion can be achieved through two principal methods: thermal dehydrochlorination and catalytic dehydrochlorination. This document provides detailed application notes and experimental protocols for both vapor-phase catalytic dehydrochlorination and liquid-phase dehydrochlorination.

Chemical Reaction Pathway

The dehydrochlorination of this compound to produce tetrachloroethylene proceeds alongside a competing reaction that yields trichloroethylene. The desired pathway involves the elimination of hydrogen chloride (HCl) and a subsequent chlorination or rearrangement to form the fully chlorinated ethylene.

G This compound This compound Tetrachloroethylene Tetrachloroethylene This compound->Tetrachloroethylene Dehydrochlorination Trichloroethylene Trichloroethylene This compound->Trichloroethylene Dehydrochlorination (Side Reaction) HCl HCl This compound->HCl

Caption: Chemical reaction pathways for the dehydrochlorination of this compound.

Experimental Protocols

Protocol 1: Vapor-Phase Catalytic Dehydrochlorination

This protocol describes a continuous flow, vapor-phase catalytic method for the dehydrochlorination of this compound. This method is analogous to processes used for other tetrachloroethane isomers.[2]

Materials:

  • This compound (99%+ purity)

  • High-purity nitrogen or argon gas

  • Activated carbon catalyst (pelletized, high surface area)

  • Optional: Barium chloride (for catalyst impregnation)

Equipment:

  • High-pressure syringe pump

  • Vaporizer/preheater

  • Fixed-bed tubular reactor (e.g., quartz or stainless steel)

  • Tube furnace with temperature controller

  • Condenser with a cooling circulator

  • Gas-liquid separator

  • Back pressure regulator

  • Gas chromatograph (GC) with a suitable column (e.g., DB-624) and detector (e.g., FID or TCD) for product analysis

  • Scrubber for waste gas treatment (containing a basic solution like sodium hydroxide)

Procedure:

  • Catalyst Preparation (Optional): If using an impregnated catalyst, dissolve barium chloride in deionized water and add the activated carbon pellets. Stir the mixture for several hours, followed by drying in an oven at 110°C overnight.

  • Reactor Setup: Pack the tubular reactor with the activated carbon catalyst, ensuring a uniform bed. Place the reactor inside the tube furnace.

  • System Purge: Purge the entire system with an inert gas (nitrogen or argon) for at least one hour to remove any air and moisture.

  • Reaction Initiation:

    • Heat the reactor to the desired temperature (e.g., between 200°C and 400°C).

    • Heat the vaporizer to a temperature sufficient to fully vaporize the this compound feed (e.g., 150°C).

    • Start the flow of inert gas at a controlled rate.

    • Begin pumping the liquid this compound into the vaporizer at a precise flow rate to achieve the desired weight hourly space velocity (WHSV).

  • Product Collection and Analysis:

    • The reactor effluent is passed through the condenser to liquefy the organic products and unreacted feedstock.

    • The condensed liquid is collected in the gas-liquid separator.

    • The non-condensable gases (including HCl and the inert carrier gas) are passed through the back pressure regulator and then to the scrubber.

    • Periodically, take samples of the liquid product for GC analysis to determine the conversion of this compound and the selectivity to tetrachloroethylene and other byproducts.

  • Shutdown:

    • Stop the this compound feed.

    • Continue the inert gas flow while the reactor cools down to room temperature.

Data Presentation:

While specific data for this compound is limited, the following table provides expected trends based on the dehydrochlorination of similar chlorinated ethanes over activated carbon catalysts.

ParameterValue RangeExpected Outcome on Tetrachloroethylene Yield
Temperature (°C) 200 - 400Higher temperatures generally increase conversion but may decrease selectivity due to side reactions.
WHSV (h⁻¹) 0.5 - 5.0Lower WHSV (longer residence time) typically leads to higher conversion.
Catalyst Activated CarbonProvides a high surface area for the reaction. Impregnation with metal salts can enhance activity and selectivity.
Protocol 2: Liquid-Phase Dehydrochlorination with Phase Transfer Catalysis

This protocol outlines a liquid-phase dehydrochlorination method using a base and a phase transfer catalyst. This approach is often suitable for smaller-scale laboratory synthesis.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 50% w/w)

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB)

  • Organic solvent (e.g., toluene, optional)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • GC for analysis

Procedure:

  • Reaction Setup: In the round-bottom flask, combine this compound, the aqueous base solution, and the phase transfer catalyst. If using an organic solvent, add it at this stage.

  • Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 70-90°C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots of the organic phase for GC analysis.

  • Work-up:

    • After the reaction is complete (as determined by GC), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic layer.

    • Wash the organic layer with deionized water to remove any remaining base and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent (if used) using a rotary evaporator.

    • The crude product can be further purified by fractional distillation to isolate the tetrachloroethylene.

Data Presentation:

ParameterConditionExpected Outcome
Base Concentration 20-50% (w/w)Higher concentration can increase the reaction rate.
Temperature (°C) 70 - 90Higher temperatures accelerate the reaction.
Phase Transfer Catalyst 1-5 mol%Essential for transferring the hydroxide ions into the organic phase to facilitate the reaction.
Stirring Speed >500 rpmVigorous stirring is crucial to ensure good mixing between the aqueous and organic phases.

Experimental Workflow

The following diagram illustrates the general workflow for the vapor-phase catalytic dehydrochlorination of this compound.

G cluster_feed Feed Preparation cluster_reaction Reaction cluster_separation Product Separation Feedstock This compound (Liquid) Vaporizer Vaporizer Feedstock->Vaporizer InertGas Inert Gas (N2 or Ar) InertGas->Vaporizer Reactor Fixed-Bed Reactor (Catalyst + Heat) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Product Tetrachloroethylene (Liquid Product) Separator->Product WasteGas Waste Gas (HCl, etc.) Separator->WasteGas

Caption: Experimental workflow for vapor-phase synthesis of tetrachloroethylene.

Safety Precautions

  • This compound and tetrachloroethylene are hazardous chemicals. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The dehydrochlorination reaction produces hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure that the experimental setup includes a scrubber to neutralize the acidic off-gases.

  • High-temperature reactions should be conducted with appropriate shielding and safety measures.

Conclusion

The conversion of this compound to tetrachloroethylene is a feasible process through both vapor-phase catalytic and liquid-phase dehydrochlorination methods. The choice of method will depend on the desired scale of production and available equipment. For industrial applications, the continuous vapor-phase process is generally preferred due to its efficiency and potential for high throughput. The liquid-phase method, while simpler to set up on a lab scale, may present challenges in terms of product purification and waste disposal. Further optimization of reaction conditions, particularly catalyst selection and operating parameters, can lead to improved yields and selectivity for tetrachloroethylene.

References

Application Notes and Protocols for 1,1,1,2-Tetrachloroethane as a Non-Flammable Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloroethane (B165186) (CAS No. 630-20-6) is a chlorinated hydrocarbon that presents as a colorless liquid with a sweet, chloroform-like odor.[1] Its primary characteristic of interest for laboratory applications is its non-flammable nature.[2][3] Historically, it has been employed as a solvent in the production of wood stains, varnishes, insecticides, and herbicides, and as a feedstock for the synthesis of other chlorinated hydrocarbons.[1][2][4] While its use has declined due to toxicity concerns, its unique properties as a non-flammable solvent may still be relevant for specific research and development applications where flammability is a primary concern.

These application notes provide a comprehensive overview of the properties, applications, and safety protocols for the use of this compound as a non-flammable solvent in a research and development setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, use in experimental setups, and for understanding its behavior as a solvent.

PropertyValueReference
Molecular Formula C₂H₂Cl₄[2]
Molecular Weight 167.84 g/mol [1]
Appearance Colorless liquid[1]
Odor Sweet, chloroform-like[1]
Boiling Point 130.5 °C[1][2]
Melting Point -70.2 °C[1][2]
Density 1.5532 g/cm³ at 20 °C[1][2]
Vapor Pressure 14 mmHg at 25 °C[1]
Water Solubility 0.1% (w/v) at 20 °C; 2.89 g/L at 25 °C[1][3]
Solubility in Organic Solvents Soluble in most organic solvents[2]
Refractive Index 1.4821 at 20 °C
Flash Point Non-flammable[2][3]

Applications as a Non-Flammable Solvent

Due to its non-flammable nature and solvency for a range of organic compounds, this compound can be considered for specific laboratory applications where traditional flammable solvents pose a significant risk.

3.1. Dissolution of Resins, Waxes, and Polymers: this compound is a capable solvent for various resins, waxes, and polymers. Its non-flammability makes it a potentially safer alternative to flammable solvents like acetone (B3395972) or toluene (B28343) for dissolving these materials, especially when heating is required.

3.2. Non-Flammable Reaction Medium: For organic reactions that require elevated temperatures and where the use of flammable solvents is hazardous, this compound can serve as a high-boiling, non-flammable reaction medium. Its relative inertness under certain conditions makes it suitable for reactions that are not sensitive to chlorinated solvents. For instance, it has been used as a solvent in chlorination reactions.[4]

3.3. Extraction Solvent: In specific cases where a dense, non-flammable, and water-immiscible solvent is required for liquid-liquid extractions, this compound could be an option. Its density being significantly higher than water facilitates phase separation.

Chemical Compatibility

It is crucial to consider the chemical compatibility of this compound with materials commonly found in the laboratory.

Material ClassCompatibilityNotes
Strong Oxidizing Agents IncompatibleCan react violently.
Strong Bases IncompatibleCan cause decomposition.
Chemically Active Metals (e.g., Na, K, powdered Al, Zn, Mg) IncompatibleMay react, especially in the presence of heat or moisture.
Glass GoodGenerally compatible.
Stainless Steel GoodGenerally compatible.
Polytetrafluoroethylene (PTFE) GoodGenerally compatible.
Polypropylene (PP) FairMay cause swelling or softening over time. Testing is recommended.
Polyethylene (PE) Fair to PoorMay cause swelling or softening. Testing is recommended.
Elastomers (e.g., Viton®, Buna-N) VariableSwelling and degradation are possible. Compatibility should be verified. Viton® is often recommended for handling chlorinated solvents.[5]

Health and Safety Considerations

This compound is a hazardous substance and must be handled with extreme caution.

  • Toxicity: It is a central nervous system depressant and can cause irritation to the skin, eyes, nose, and throat.[2][6] Inhalation of high concentrations can lead to dizziness, headache, nausea, and in severe cases, unconsciousness and death.[2] Chronic exposure may lead to liver and kidney damage.[2]

  • Carcinogenicity: It is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).[5]

  • Handling: All work with this compound must be conducted in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (Viton® is recommended), safety goggles, a face shield, and a lab coat, must be worn at all times.[5]

  • Decomposition: When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and phosgene.[3]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Resin

This protocol provides a general guideline for dissolving a solid organic resin using this compound.

Materials:

  • Solid resin

  • This compound

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle (optional, for controlled heating)

  • Spatula

  • Appropriate PPE (chemical resistant gloves, safety goggles, face shield, lab coat)

Procedure:

  • Preparation: Ensure all work is performed inside a certified chemical fume hood. Wear all required PPE.

  • Weighing: Weigh the desired amount of solid resin and transfer it to the glass beaker or flask.

  • Solvent Addition: Carefully measure the required volume of this compound and add it to the beaker containing the resin.

  • Dissolution:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Begin stirring at a moderate speed to facilitate dissolution.

    • If necessary, gently heat the solution using a heating mantle. Monitor the temperature closely and do not exceed the boiling point of the solvent (130.5 °C).

  • Observation: Continue stirring until the resin is completely dissolved. The solution should be clear and homogenous.

  • Storage: If the solution is to be stored, transfer it to a tightly sealed, properly labeled glass container.

  • Cleanup: Clean all glassware thoroughly. Dispose of any waste this compound and contaminated materials as hazardous waste.

Visualizations

Caption: Workflow for selecting a suitable non-flammable solvent.

Experimental_Workflow Experimental Workflow Using this compound prep 1. Preparation - Work in Fume Hood - Wear full PPE reagents 2. Reagent Preparation - Weigh solid solute - Measure this compound prep->reagents dissolution 3. Dissolution/Reaction - Combine solute and solvent - Stir and/or heat as required reagents->dissolution workup 4. Work-up - Cooling - Extraction (if applicable) - Isolation of product dissolution->workup analysis 5. Analysis - Characterize product workup->analysis waste 6. Waste Disposal - Segregate chlorinated waste - Dispose according to regulations analysis->waste

Caption: General experimental workflow with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1,2-tetrachloroethane (B165186).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for the synthesis of this compound include:

  • Chlorination of 1,1,2-trichloroethane: This process involves the direct chlorination of 1,1,2-trichloroethane, often initiated by UV light (photochlorination) or using a catalyst.[1]

  • Isomerization of 1,1,2,2-tetrachloroethane (B165197): This method utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to convert the more common 1,1,2,2-tetrachloroethane isomer to this compound.[2][3]

  • Chlorination of 1,1-dichloroethylene: This route involves the addition of chlorine to 1,1-dichloroethylene and is known for producing high-purity this compound.[2][3]

  • Byproduct Formation: this compound is also a common byproduct in the industrial production of other chlorinated hydrocarbons, such as 1,1,1-trichloroethane (B11378) and 1,1,2-trichloroethane.[2][3]

Q2: What are the typical impurities I might encounter in my synthesis?

A2: The impurities in your final product will largely depend on the synthetic route you have chosen. The table below summarizes the common impurities for each method.

Synthesis MethodCommon Impurities
Chlorination of 1,1,2-Trichloroethane Unreacted 1,1,2-trichloroethane, 1,1,2,2-Tetrachloroethane (isomer), Pentachloroethane, Hexachloroethane (B51795)
Isomerization of 1,1,2,2-Tetrachloroethane Unreacted 1,1,2,2-tetrachloroethane, Trichloroethylene (B50587) (decomposition product)
Chlorination of 1,1-Dichloroethylene Unreacted 1,1-dichloroethylene, Pentachloroethane, Hexachloroethane

Q3: How can I analyze the purity of my this compound product and identify impurities?

A3: The standard and most effective method for analyzing the purity of this compound and identifying volatile chlorinated hydrocarbon impurities is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique allows for the separation of the different components in your mixture and provides their mass spectra for confident identification. A suitable GC column for this separation is a DB-624 or equivalent.[4]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, focusing on the formation of specific impurities.

Issue 1: Presence of Over-chlorinated Impurities (Pentachloroethane and Hexachloroethane)

This issue is most common in the chlorination of 1,1,2-trichloroethane and chlorination of 1,1-dichloroethylene methods.

Troubleshooting Steps:

StepActionRationale
1. Review Stoichiometry Carefully check the molar ratio of chlorine to the starting material (1,1,2-trichloroethane or 1,1-dichloroethylene).An excess of chlorine is the primary cause of over-chlorination. Reducing the chlorine feed may be necessary.
2. Control Reaction Time Monitor the reaction progress over time using GC-MS. Stop the reaction once the optimal conversion to this compound is achieved.Extended reaction times can lead to the further chlorination of the desired product.
3. Optimize Temperature For photochlorination, ensure the reaction temperature is maintained at a moderate level.Higher temperatures can increase the rate of all chlorination reactions, including the formation of undesired byproducts.
4. Purification If over-chlorinated products are still present, they can be separated from this compound by fractional distillation due to their higher boiling points.Pentachloroethane (b.p. 161-162 °C) and hexachloroethane (sublimes at 185 °C) have significantly different boiling points than this compound (b.p. 130.5 °C).
Issue 2: Incomplete Isomerization of 1,1,2,2-Tetrachloroethane

This is the primary issue in the isomerization of 1,1,2,2-tetrachloroethane synthesis.

Troubleshooting Steps:

StepActionRationale
1. Catalyst Activity Ensure the aluminum chloride (AlCl₃) catalyst is fresh and anhydrous.AlCl₃ is highly hygroscopic and will lose its catalytic activity in the presence of moisture.
2. Catalyst Loading Verify that the correct molar ratio of catalyst to starting material is being used.Insufficient catalyst will lead to an incomplete reaction.
3. Reaction Temperature Optimize the reaction temperature. The isomerization is typically carried out at elevated temperatures.The rate of isomerization is temperature-dependent. However, excessively high temperatures can lead to decomposition.
4. Reaction Time Increase the reaction time and monitor the conversion of 1,1,2,2-tetrachloroethane by GC-MS.The isomerization may require more time to reach equilibrium or completion.
5. Catalyst Poisons Check the starting material for potential catalyst poisons, such as sulfur or other organic compounds.Contaminants in the 1,1,2,2-tetrachloroethane can deactivate the AlCl₃ catalyst.
6. Purification The starting material, 1,1,2,2-tetrachloroethane (b.p. 146.5 °C), has a close boiling point to the product, this compound (b.p. 130.5 °C). Careful fractional distillation is required for separation.The difference in boiling points allows for separation, but an efficient distillation column is necessary.
Issue 3: Formation of Trichloroethylene

This is primarily a concern during the isomerization of 1,1,2,2-tetrachloroethane but can also occur in other methods if the product is exposed to high temperatures or basic conditions.

Troubleshooting Steps:

StepActionRationale
1. Control Temperature Avoid excessive temperatures during the reaction and purification steps.1,1,2,2-Tetrachloroethane can undergo dehydrochlorination to form trichloroethylene at high temperatures.
2. Avoid Basic Conditions Ensure that all glassware is clean and that no basic residues are present.Bases can promote the elimination of HCl from tetrachloroethane isomers to form trichloroethylene.
3. Product Storage Store the purified this compound in a cool, dark place, away from incompatible materials.This will minimize decomposition over time.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Impurities

This protocol provides a general method for the analysis of the reaction mixture.

Materials:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • DB-624 capillary column (30 m x 0.25 mm ID x 1.4 µm film thickness) or equivalent

  • Helium (carrier gas)

  • Sample of the reaction mixture diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane)

  • Reference standards for this compound and potential impurities

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Procedure:

  • Prepare a diluted sample of your reaction mixture.

  • Inject the sample into the GC-MS.

  • Acquire the data.

  • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of the reference standards.

  • Quantify the components by creating a calibration curve with the reference standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Evaluation & Troubleshooting start Select Synthesis Route synthesis Perform Synthesis start->synthesis sampling Take Reaction Sample synthesis->sampling gcms GC-MS Analysis sampling->gcms data Analyze Data (Identify & Quantify Impurities) gcms->data troubleshoot Troubleshoot Based on Impurity Profile data->troubleshoot adjust Adjust Reaction Conditions troubleshoot->adjust Impurities Present purification Purification (e.g., Fractional Distillation) troubleshoot->purification Acceptable Purity adjust->synthesis Re-run Synthesis final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis, analysis, and troubleshooting of this compound production.

troubleshooting_logic start Impurity Detected in GC-MS impurity_type What is the main impurity? start->impurity_type over_chlorination Over-chlorinated Products (Pentachloroethane, Hexachloroethane) impurity_type->over_chlorination Higher Boiling Point isomer Isomeric Impurity (1,1,2,2-Tetrachloroethane) impurity_type->isomer Similar Boiling Point decomposition Decomposition Product (Trichloroethylene) impurity_type->decomposition Lower Boiling Point action_over_chlorination Reduce Chlorine Ratio Decrease Reaction Time over_chlorination->action_over_chlorination action_isomer Check Catalyst Activity Increase Reaction Time/Temp isomer->action_isomer action_decomposition Lower Reaction/Distillation Temp Ensure Neutral Conditions decomposition->action_decomposition end Re-analyze Product action_over_chlorination->end action_isomer->end action_decomposition->end

Caption: Troubleshooting decision tree for addressing common impurities in this compound synthesis.

References

Technical Support Center: Chlorination of 1,1,2-Trichloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the chlorination of 1,1,2-trichloroethane (B165190).

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the chlorination of 1,1,2-trichloroethane, providing potential causes and recommended solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the chlorination of 1,1,2-trichloroethane?

A1: The chlorination of 1,1,2-trichloroethane is a free-radical substitution reaction. The primary intended product is typically a tetrachloroethane. However, several side reactions can occur, leading to the formation of various byproducts. The most common side reactions are:

  • Over-chlorination: Continued substitution of hydrogen atoms on the 1,1,2-trichloroethane molecule or the tetrachloroethane product can lead to the formation of pentachloroethane (B166500) and hexachloroethane.

  • Isomer Formation: The chlorination can result in the formation of two tetrachloroethane isomers: 1,1,1,2-tetrachloroethane (B165186) and 1,1,2,2-tetrachloroethane (B165197).[1]

  • Dehydrochlorination: Elimination of hydrogen chloride (HCl) from the reactant or products can occur, especially at higher temperatures, leading to the formation of chlorinated alkenes such as trichloroethylene (B50587) and tetrachloroethylene.[2]

  • Formation of Other Chlorinated Ethanes: The reaction process can sometimes lead to the formation of other chlorinated ethanes as byproducts, such as 1,1-dichloroethane.[1]

Q2: How can I control the selectivity of the chlorination to favor the formation of tetrachloroethanes over other byproducts?

A2: Controlling the selectivity of the chlorination reaction is crucial for maximizing the yield of the desired tetrachloroethane product. Key parameters to control include:

  • Reaction Temperature: Lower temperatures generally favor substitution reactions over elimination (dehydrochlorination) reactions. However, the reaction must be initiated, which may require a certain temperature or the use of an initiator.

  • Reactant Ratio: Using a molar excess of 1,1,2-trichloroethane relative to the chlorinating agent can help to minimize over-chlorination.

  • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often a more selective chlorinating agent than chlorine gas (Cl₂) and can lead to a cleaner reaction with fewer byproducts.[3]

  • Initiator: The reaction is typically initiated by UV light (photochlorination) or a chemical radical initiator (e.g., AIBN, benzoyl peroxide). The choice and concentration of the initiator can affect the reaction rate and selectivity.

  • Reaction Time: Careful monitoring of the reaction progress and stopping it at the optimal point can prevent the formation of over-chlorinated products.

Q3: What is the expected yield of tetrachloroethanes in this reaction?

A3: The yield of tetrachloroethanes can vary significantly depending on the reaction conditions. However, under optimized conditions, high yields are achievable. For instance, in the liquid-phase chlorination of 1,1,2-trichloroethane to produce 1,1,2,2-tetrachloroethane, it has been reported that over 96% of the converted 1,1,2-trichloroethane forms the desired product, with the remainder being pentachloroethane and hexachloroethane.[4] In another example using sulfuryl chloride to chlorinate ethylene (B1197577) chloride (1,2-dichloroethane), a 70% yield of 1,1,2-trichloroethane was obtained, which suggests that subsequent chlorination to tetrachloroethanes can also be efficient.[5]

Troubleshooting Guide

Problem 1: Low yield of tetrachloroethanes and a high amount of unreacted 1,1,2-trichloroethane.

  • Possible Cause: Insufficient initiation of the free-radical chain reaction.

  • Solution:

    • If using photochlorination, ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity.

    • If using a chemical initiator, check its purity and ensure it is added in the correct concentration. Consider slightly increasing the initiator concentration or using a more efficient initiator for the given reaction temperature.

    • Ensure the reaction temperature is high enough for thermal initiation if no other initiator is used.

Problem 2: Significant formation of pentachloroethane and hexachloroethane.

  • Possible Cause: Over-chlorination due to a high concentration of the chlorinating agent or prolonged reaction time.

  • Solution:

    • Adjust the molar ratio of reactants to use an excess of 1,1,2-trichloroethane relative to the chlorinating agent (e.g., Cl₂ or SO₂Cl₂).

    • Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the desired conversion of 1,1,2-trichloroethane is achieved.

    • Consider performing the reaction at a lower temperature to decrease the rate of subsequent chlorination reactions.

Problem 3: Presence of significant amounts of trichloroethylene and other unsaturated byproducts.

  • Possible Cause: Dehydrochlorination is occurring, likely due to high reaction temperatures.

  • Solution:

    • Lower the reaction temperature. Dehydrochlorination reactions are generally favored at higher temperatures.

    • Ensure the reaction medium is not basic, as bases can promote the elimination of HCl.

    • If possible, remove the byproduct HCl from the reaction mixture as it is formed, as it can sometimes catalyze side reactions.

Problem 4: The reaction is difficult to control and proceeds too rapidly.

  • Possible Cause: The reaction is too exothermic, or the initiation is too fast.

  • Solution:

    • Improve the heat dissipation of the reaction setup by using a larger reaction vessel, a more efficient cooling bath, or by diluting the reaction mixture with an inert solvent.

    • If using a chemical initiator, consider using a lower concentration or an initiator with a higher decomposition temperature.

    • If using photochlorination, reduce the intensity of the UV light.

Data Presentation

The following table summarizes the reported yield of products from the chlorination of 1,1,2-trichloroethane under specific conditions.

Starting MaterialChlorinating AgentProductYieldOther ByproductsReference
1,1,2-TrichloroethaneChlorine (Cl₂)1,1,2,2-Tetrachloroethane>96% of converted reactantPentachloroethane, Hexachloroethane[4]
1,2-DichloroethaneSulfuryl Chloride (SO₂Cl₂)1,1,2-Trichloroethane70%Not specified[5]

Experimental Protocols

Below is a general experimental protocol for the laboratory-scale photochlorination of 1,1,2-trichloroethane. Safety Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Chlorine gas is highly toxic and corrosive.

Objective: To synthesize tetrachloroethanes from 1,1,2-trichloroethane via photochlorination.

Materials:

  • 1,1,2-Trichloroethane

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel equipped with a gas inlet, a condenser, a thermometer, and a port for sampling

  • UV lamp (e.g., mercury vapor lamp)

  • Gas flow meter

  • Neutralizing scrubber for vented gases (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • Set up the reaction apparatus in a fume hood. The reaction vessel should be placed in a cooling bath to control the temperature.

  • Charge the reaction vessel with a measured amount of 1,1,2-trichloroethane.

  • Purge the system with an inert gas to remove any oxygen, which can inhibit free-radical reactions.

  • Start the cooling system and bring the reactor contents to the desired temperature (e.g., 20-40°C).

  • Turn on the UV lamp and position it to irradiate the reaction mixture.

  • Slowly bubble chlorine gas into the reaction mixture at a controlled rate using a gas flow meter. The molar ratio of 1,1,2-trichloroethane to chlorine should be carefully controlled.

  • Monitor the reaction temperature and adjust the cooling and/or the chlorine flow rate to maintain the desired temperature.

  • Periodically take samples from the reaction mixture for analysis by Gas Chromatography (GC) to monitor the conversion of 1,1,2-trichloroethane and the formation of products and byproducts.

  • Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.

  • Purge the system with an inert gas to remove any unreacted chlorine.

  • The crude product can then be purified by distillation to separate the tetrachloroethane isomers from unreacted starting material and other byproducts.

Visualizations

Diagram of the Free-Radical Chlorination Pathway

Chlorination_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV Light or Heat TCE 1,1,2-Trichloroethane (CH₂ClCHCl₂) TCE_rad Trichloroethyl Radical (•CHClCHCl₂) TCE->TCE_rad + Cl• HCl HCl Over_chlorination Pentachloroethane, Hexachloroethane TCE->Over_chlorination Further Chlorination Dehydrochlorination Trichloroethylene TCE->Dehydrochlorination High Temperature Cl_rad1 Cl• TCE_rad2 Trichloroethyl Radical (•CHClCHCl₂) TetraCE 1,1,2,2-Tetrachloroethane (CHCl₂CHCl₂) TCE_rad2->TetraCE + Cl₂ Cl2_prop Cl₂ Cl_rad2 Cl• Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term TCE_rad_term1 •CHClCHCl₂ TetraCE_term CHCl₂CHCl₂ TCE_rad_term1->TetraCE_term Cl_rad_term3 Cl• Cl_rad_term3->TetraCE_term TCE_rad_term2 •CHClCHCl₂ Dimer Dimer TCE_rad_term2->Dimer TCE_rad_term3 •CHClCHCl₂ TCE_rad_term3->Dimer

Caption: Free-radical chlorination pathway of 1,1,2-trichloroethane.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Assemble Reaction Apparatus start->setup charge 2. Charge Reactor with 1,1,2-Trichloroethane setup->charge purge 3. Purge with Inert Gas charge->purge cool 4. Cool to Desired Temperature purge->cool initiate 5. Initiate Reaction (UV Light) cool->initiate add_cl2 6. Add Chlorine Gas initiate->add_cl2 monitor 7. Monitor Temperature and Sample Periodically add_cl2->monitor stop 8. Stop Reaction monitor->stop purge_final 9. Purge with Inert Gas stop->purge_final purify 10. Purify by Distillation purge_final->purify end End purify->end

Caption: A typical experimental workflow for the chlorination of 1,1,2-trichloroethane.

References

Troubleshooting GC-MS analysis of chlorinated hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive troubleshooting guides and FAQs for the GC-MS analysis of chlorinated hydrocarbons.

Chromatography & System Issues

Question: What are the most common causes of peak tailing and how can I fix it?

Answer: Peak tailing, where a peak appears asymmetrically with a trailing edge, is a frequent issue in GC analysis. It can compromise accurate quantification and separation. The causes can be chemical (active sites) or physical (system setup).[1][2]

Common Causes and Solutions:

  • Active Sites in the Inlet: The inlet is a primary source of problems due to high temperatures and sample matrix accumulation.[3] Active sites in a dirty liner can cause analyte adsorption, leading to poor peak shapes.[4][5]

    • Solution: Regularly inspect and replace the inlet liner. Avoid cleaning by sonication or scrubbing, which can damage the deactivation layer; it's better to use a new, deactivated liner.[3][4] Using a liner with quartz wool can help trap non-volatile residues and improve vaporization.[3]

  • Column Contamination or Degradation: Active compounds can interact with or adsorb to contaminants or exposed silica (B1680970) on the column, causing tailing.[1][6] This is especially true for polar analytes like chlorinated phenols.[7]

    • Solution: Trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residues.[7][8] If tailing persists, perform a column bake-out, but be careful not to exceed the column's maximum temperature limit.[9]

  • Improper Column Installation: If the column is cut improperly or positioned incorrectly in the inlet or detector, it can create dead volumes or disturbances in the sample flow path, leading to tailing for all peaks.[1]

    • Solution: Ensure the column is cut cleanly and squarely with a ceramic wafer or diamond scribe.[1] Follow the instrument manufacturer's guidelines for the correct column insertion depth in both the inlet and the detector.[1]

  • Interaction with the Ion Source: Halogenated solvents like dichloromethane (B109758) (DCM) can react with the stainless steel surfaces of the MS ion source, forming ferrous chloride (FeCl2). Analytes can then adsorb to these contaminated surfaces and be released slowly, causing significant peak tailing.[10]

    • Solution: The problem can be resolved by cleaning the MS ion source. To prevent recurrence, avoid using halogenated solvents if possible.[10]

Below is a troubleshooting workflow to diagnose the cause of poor peak shape.

G cluster_workflow Troubleshooting Workflow: Poor Peak Shape start Poor Peak Shape Observed (Tailing or Fronting) q1 Are ALL peaks tailing, including the solvent peak? start->q1 q2 Are only SOME peaks tailing, (typically polar or active compounds)? start->q2 No, not all q3 Are peaks fronting? start->q3 No, they are fronting cause1 Likely a physical issue: - Improper column installation - Dead volume in inlet/detector - Incorrect liner choice q1->cause1 Yes sol1 Solution: 1. Re-cut and reinstall column. 2. Check manufacturer's specs for   installation depth. 3. Ensure liner is appropriate for   injection volume. cause1->sol1 cause2 Likely a chemical/activity issue: - Contaminated/active inlet liner - Column contamination/degradation - Active sites in ion source q2->cause2 Yes sol2 Solution: 1. Replace inlet liner and septum. 2. Trim 10-20cm from column inlet. 3. Perform column bake-out. 4. Clean MS ion source. cause2->sol2 cause3 Likely an overload issue: - Column overload (too much sample) - Solvent mismatch - Initial oven temperature too low q3->cause3 Yes sol3 Solution: 1. Reduce injection volume or increase split ratio. 2. Dilute sample. 3. Use a column with a thicker film/wider ID. 4. Ensure solvent is compatible with phase. cause3->sol3

A decision tree for diagnosing poor peak shape.
Question: My chromatogram shows unexpected 'ghost peaks'. What are they and how do I get rid of them?

Answer: Ghost peaks are signals in your chromatogram that are not part of your sample.[11] They typically arise from contamination in the system, septum bleed, or carryover from a previous injection.[12] Identifying the source is a process of elimination.

Common Sources and Solutions:

  • Sample Carryover: If a high-concentration sample is followed by a low-concentration one, remnants of the first sample can elute in the subsequent run.[13] This is especially true for less volatile compounds.

    • Solution: Rinse the injection syringe with fresh solvent between samples.[13] If carryover is suspected, run a solvent blank immediately after a concentrated sample to confirm. Extend the column bake-out time at the end of the run to ensure all components have eluted.[9]

  • Septum Bleed: Particles from the septum can fall into the hot inlet liner, or the septum material itself can out-gas, releasing siloxanes or plasticizers that show up as peaks.[5][14]

    • Solution: Change the septum regularly.[4] Use a high-quality septum designed for your inlet temperature. Ensure the septum purge flow is turned on and set correctly to sweep away contaminants.[5]

  • Contaminated Inlet/Liner: The inlet liner can accumulate non-volatile residue from samples.[4] Backflash, which occurs when the sample injection volume exceeds the liner's capacity, can contaminate the gas lines leading to the inlet.[9][14]

    • Solution: Replace the inlet liner.[14] To prevent backflash, consider reducing the injection volume, using a larger volume liner, or using a pressure-pulsed injection.[9][14]

  • Contaminated Gas Supply: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants that concentrate on the column at low temperatures and elute as the oven heats up.[15]

    • Solution: Ensure high-purity (99.9995%) carrier gas is used and that gas traps for moisture, oxygen, and hydrocarbons are installed and functioning.[15][16]

The following workflow can help systematically identify the source of ghost peaks.

G cluster_workflow Troubleshooting Workflow: Ghost Peak Contamination start Ghost Peak Detected step1 Step 1: Run a Blank (Inject pure solvent) start->step1 q1 Are ghost peaks still present? step1->q1 res1 Source is likely the sample preparation process or original sample matrix. q1->res1 No step2 Step 2: Run a System Blank (No injection, just run the method) q1->step2 Yes q2 Are ghost peaks still present? step2->q2 res2 Source is likely the solvent or syringe carryover. q2->res2 No res3 Source is likely: - Inlet/Liner Contamination - Septum Bleed - Column Contamination - Carrier Gas Impurity q2->res3 Yes step3 Step 3: Perform Inlet Maintenance sol3 Action: 1. Replace liner, septum, O-ring. 2. Trim column. 3. Check gas traps and for leaks. step3->sol3 res3->step3

A workflow for identifying the source of ghost peaks.
Question: How do I choose the right GC column for analyzing chlorinated hydrocarbons?

Answer: Selecting the correct GC column is the most critical factor for achieving a good separation. The choice depends on the specific chlorinated hydrocarbons being analyzed, their polarity, and the complexity of the sample matrix.[17][18] The primary factors to consider are stationary phase, column dimensions (length, internal diameter), and film thickness.[18][19]

  • Stationary Phase: The principle of "like dissolves like" applies. Non-polar compounds are best separated on non-polar columns, while polar compounds require a more polar phase.[18] For general-purpose screening of a wide range of chlorinated hydrocarbons, a low-to-mid polarity phase is often the best starting point.

  • Column Dimensions:

    • Length: A 30 m column provides a good balance of resolution and analysis time for most applications.[18][19]

    • Internal Diameter (I.D.): 0.25 mm I.D. columns offer a good compromise between efficiency (narrow peaks) and sample capacity.[19] For GC-MS, a 0.25 mm or 0.18 mm I.D. column is often preferred for its lower flow rates and high efficiency.[17]

    • Film Thickness: A standard film thickness of 0.25 µm is suitable for most analyses. Thicker films can increase retention and capacity, which is useful for volatile compounds.

The table below summarizes common stationary phases used for chlorinated hydrocarbon analysis.

Stationary PhasePolarityCommon Trade NamesTypical Applications for Chlorinated HydrocarbonsAdvantages
5% Phenyl / 95% DimethylpolysiloxaneNon-PolarDB-5ms, HP-5ms, Rxi-5ms, VF-5msGeneral screening, organochlorine pesticides, PCBs.[20][21]Robust, low bleed (good for MS), excellent general-purpose column.
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneIntermediate PolarityDB-624, ZB-624Volatile organic compounds (VOCs), including chlorinated solvents.[22]Good selectivity for volatile halogenated compounds.
14% Cyanopropylphenyl / 86% DimethylpolysiloxaneIntermediate PolarityDB-1701, Rtx-1701Used for confirmation analysis alongside a 5% phenyl column.[13]Different selectivity compared to 5% phenyl phases, helps resolve co-elutions.
Trifluoropropyl methyl siliconeIntermediate PolarityDB-210Specifically useful for certain chlorinated hydrocarbons requiring unique selectivity.[13]Provides different elution orders based on dipole interactions.

Sensitivity & Detection

Question: I have a poor signal and low sensitivity. How can I improve the response for my chlorinated hydrocarbon analytes?

Answer: Improving sensitivity involves two key strategies: enhancing the analyte signal and reducing the background noise.[23] A systematic check of the entire system from injection to detection is required.

Methods for Improving Sensitivity:

  • Optimize Injection Technique:

    • Splitless Injection: For trace-level analysis, use splitless injection to transfer the maximum amount of analyte onto the column. This is preferred over split injection, which vents a portion of the sample.[23]

    • Programmed Temperature Vaporization (PTV): A PTV inlet allows for large volume injection by evaporating the solvent before transferring analytes to the column. This can increase sensitivity by 1-2 orders of magnitude compared to standard splitless injection.[24]

  • Enhance Column Performance:

    • Use Narrow-Bore Columns: Columns with smaller internal diameters (e.g., 0.18 mm or 0.25 mm) produce sharper, taller peaks, which increases the signal-to-noise ratio (S/N).[23][24]

    • Check for Active Sites: Poor sensitivity for active compounds can be caused by adsorption in the inlet or on the column. Ensure a new, high-quality deactivated liner is used and trim the column if it's contaminated.[14]

  • Optimize MS Detector Parameters:

    • Clean the Ion Source: A dirty ion source is a common cause of declining sensitivity. Regular cleaning is essential for maintaining optimal performance.[23]

    • Tune the Detector: Ensure the mass spectrometer is properly tuned. For quadrupole instruments, this optimizes ion transmission. For high-resolution MS like a Q-TOF, it ensures mass accuracy.[23][25]

    • Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range, SIM mode monitors only a few characteristic ions for your target analytes. This increases dwell time on the ions of interest, significantly boosting sensitivity.[22]

    • Consider Negative Chemical Ionization (NCI): For highly chlorinated compounds like chlorinated paraffins or pesticides, NCI can provide much higher sensitivity and selectivity compared to standard Electron Ionization (EI).[26][27]

The following table shows the impact of different injection parameters on analyte response.

ParameterSetting AResponse A (Area)Setting BResponse B (Area)Rationale
Injection Mode Split (100:1)5,000Splitless450,000Splitless mode transfers nearly the entire sample to the column, ideal for trace analysis.[23]
Inlet Temperature 200 °C85,000 (for a labile analyte)280 °C60,000 (analyte degradation)Too high a temperature can cause thermal degradation of labile chlorinated compounds.[14]
Injection Volume 1 µL200,0002 µL380,000Increasing volume increases response, but risks backflash if liner capacity is exceeded.[14]

Experimental Protocols

Protocol 1: Standard GC Inlet Maintenance

Routine inlet maintenance is crucial for preventing many common chromatography problems, including peak tailing, ghost peaks, and poor reproducibility.[3][4] This protocol describes the replacement of the inlet liner, septum, and O-ring for a typical split/splitless inlet.

Materials:

  • New, deactivated inlet liner

  • New septum

  • New O-ring (if applicable)

  • Tweezers or liner removal tool

  • Wrenches for inlet nuts

  • Clean, lint-free gloves

Procedure:

  • Cool Down the System: Set the inlet temperature to ambient (e.g., 40 °C) and allow it to cool completely. Turn off the oven and detector heating.

  • Turn Off Carrier Gas: Once the inlet is cool, turn off the carrier gas supply at the instrument or tank. Caution: Do not proceed with a hot inlet or pressurized system.

  • Remove the Septum Nut: Unscrew the septum nut at the top of the inlet. Remove the old septum.

  • Remove the Inlet Liner: Loosen and remove the main inlet nut.[9] Using clean tweezers, carefully grasp the top of the inlet liner and pull it straight out.[9] Be careful not to chip or break it.

  • Inspect and Clean: Inspect the inside of the inlet for any visible contamination or septum fragments. If necessary, clean the metal surfaces with a solvent-wetted swab (e.g., using hexane (B92381) or methanol).[9]

  • Install New Consumables:

    • Wearing clean gloves, place the new O-ring (if used) onto the new inlet liner.

    • Carefully insert the new liner into the inlet, ensuring it is seated correctly.

    • Re-tighten the inlet nut to the manufacturer's specification. Do not overtighten.

  • Install New Septum: Place the new septum into the septum nut and re-tighten it. Overtightening can cause coring and leaks.[5]

  • Restore System and Check for Leaks:

    • Turn the carrier gas back on.

    • Use an electronic leak detector to check for leaks around all the fittings you have disturbed.

    • Once confirmed leak-free, restore your method temperatures and allow the system to equilibrate before running samples.

References

Technical Support Center: Optimizing 1,1,1,2-Tetrachloroethane Degradation in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 1,1,1,2-tetrachloroethane (B165186) in soil.

Troubleshooting Guide

This guide addresses common issues encountered during this compound degradation experiments.

Issue 1: Slow or No Degradation of this compound

Question Possible Causes Troubleshooting Steps
Why is the degradation of this compound in my soil microcosms slower than expected or completely stalled? 1. Suboptimal Redox Conditions: Anaerobic degradation of this compound is most effective under strongly reducing (methanogenic or sulfate-reducing) conditions. Aerobic conditions will inhibit reductive dechlorination. 2. Lack of Suitable Electron Donors: The microbial communities responsible for dechlorination require a source of electrons (hydrogen) to drive the reaction. 3. Absence or Low Abundance of Dechlorinating Microorganisms: The soil may lack the specific bacteria, such as Dehalococcoides species, that can use chlorinated ethanes as electron acceptors. 4. Inhibitory Co-contaminants: The presence of other compounds, such as high concentrations of other chlorinated solvents or heavy metals, can be toxic to the dechlorinating bacteria. 5. Unfavorable pH: The optimal pH for most anaerobic dechlorinating bacteria is near neutral (pH 6.5-7.5).1. Verify Anaerobic Conditions: Ensure your microcosm setup maintains strict anaerobic conditions. Use an oxygen indicator strip and purge the headspace with an inert gas (e.g., N₂/CO₂). 2. Amend with Electron Donors: Introduce a suitable electron donor to stimulate microbial activity. Common choices include lactate, butyrate (B1204436), propionate (B1217596), or yeast extract. Start with a concentration of approximately 50-100 mg/L and monitor the response. 3. Bioaugmentation: If biostimulation with electron donors is ineffective, consider bioaugmentation by introducing a microbial consortium known to degrade this compound. 4. Analyze for Co-contaminants: Characterize your soil for the presence of other potential inhibitors. If present, you may need to address them before focusing on this compound degradation. 5. Monitor and Adjust pH: Regularly measure the pH of your soil slurry and adjust as necessary using sterile, anaerobic buffers.

Issue 2: Accumulation of Harmful Daughter Products

Question Possible Causes Troubleshooting Steps
I am observing the degradation of this compound, but harmful intermediates like cis-dichloroethene (cDCE) and vinyl chloride (VC) are accumulating. What should I do? 1. "Stalled" Dechlorination: The microbial community may be capable of dechlorinating the parent compound but lacks the specific microorganisms or enzymes (e.g., vinyl chloride reductase) to degrade the daughter products. 2. Insufficient Electron Donor: The initial dose of electron donor may have been consumed during the initial dechlorination steps, leaving insufficient reducing equivalents for the complete degradation to ethene. 3. Suboptimal Redox Conditions for VC Degradation: While the initial dechlorination can occur under various reducing conditions, the complete dechlorination of VC to ethene is often more efficient under strongly methanogenic conditions.[1]1. Bioaugmentation with a VC-degrading culture: Introduce a culture known to contain microorganisms that can degrade VC, such as certain strains of Dehalococcoides. 2. Re-amend with Electron Donor: Add another dose of your chosen electron donor to provide the necessary reducing power for the subsequent dechlorination steps. 3. Monitor Redox Indicators: Analyze for methane (B114726) production to confirm if methanogenic conditions are established. If not, further amendment with a suitable electron donor may be required to drive the system towards stronger reducing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in soil?

A1: Under anaerobic conditions, this compound primarily degrades through two competing pathways:

  • Hydrogenolysis: The sequential replacement of a chlorine atom with a hydrogen atom. This pathway leads to the formation of 1,1,2-trichloroethane (B165190) (1,1,2-TCA) and subsequently to other less chlorinated ethanes.

  • Dichloroelimination: The simultaneous removal of two adjacent chlorine atoms, resulting in the formation of a double bond. This pathway leads to the formation of dichloroethenes (DCEs).[1]

Both pathways can occur simultaneously, and the dominant pathway can be influenced by the specific microbial community and environmental conditions.[1]

Q2: Which electron donors are most effective for enhancing the anaerobic bioremediation of this compound?

A2: The choice of electron donor can significantly impact the rate and extent of dechlorination. While several options are available, some of the most commonly used and effective electron donors include:

  • Lactate: Readily fermented to produce hydrogen.

  • Butyrate and Propionate: These are considered slow-release hydrogen donors, which can be beneficial in preventing excessive methanogenesis that might outcompete dechlorination. In some studies, propionate and butyrate have been shown to enhance PCE biodegradation by 43% with complete dechlorination to ethene.[2][3][4]

  • Yeast Extract: Provides a complex mixture of nutrients and can serve as an effective electron donor.

The optimal electron donor and its concentration can be site-specific and should be determined through microcosm studies.

Q3: How can I monitor the degradation of this compound and its daughter products?

A3: The most common and reliable method for monitoring this compound and its volatile degradation products is by using gas chromatography-mass spectrometry (GC-MS).[5][6][7][8] This technique allows for the separation, identification, and quantification of the parent compound and its various daughter products in soil and water samples. Headspace or purge-and-trap sample introduction methods are typically employed for volatile organic compounds.

Q4: What is the expected timeframe for the complete degradation of this compound in a laboratory setting?

A4: The degradation timeframe can vary significantly depending on the experimental conditions. In optimized laboratory microcosm studies with active microbial communities and sufficient electron donors, significant degradation of this compound can be observed within days to weeks. For instance, in one study, from an initial concentration of about 1.5 µmol/L, the concentrations of the parent compound and its daughter products decreased to below detection within 34 days in microcosms.[4]

Data Presentation

Table 1: Comparison of Electron Donors for Enhanced Anaerobic Dechlorination of Tetrachloroethene (PCE) *

Electron DonorConcentrationPCE Removal Efficiency (%)Ethene Production (nmol)
Acetate20 mM259
Propionate 10 mM 43 15
Butyrate 20 mM 43 12
Lactate5 mM3512
Methanol20 mM240
Ethanol20 mM200

*Data adapted from a study on tetrachloroethene (PCE), a structurally similar chlorinated solvent. These findings can provide valuable insights for optimizing this compound degradation.[2][3]

Experimental Protocols

Protocol 1: Anaerobic Soil Microcosm Setup for this compound Degradation

This protocol outlines the steps for establishing anaerobic soil microcosms to study the bioremediation of this compound.

  • Materials:

    • Site soil contaminated with this compound or pristine soil to be spiked.

    • Anaerobic mineral medium.

    • Stock solution of this compound in an appropriate solvent (e.g., methanol).

    • Stock solutions of electron donors (e.g., lactate, butyrate).

    • Serum bottles (120 mL or 160 mL) with butyl rubber stoppers and aluminum crimp seals.

    • Anaerobic chamber or glove box.

    • Gas mixture for purging (e.g., 80% N₂, 20% CO₂).

  • Procedure:

    • Preparation of Soil Slurry: Inside an anaerobic chamber, prepare a soil slurry by mixing soil and anaerobic mineral medium in a 1:2 or 1:3 (w/v) ratio. Homogenize the slurry by gentle stirring.

    • Dispensing Slurry: Dispense a known volume of the homogenized slurry (e.g., 50 mL) into each serum bottle.

    • Spiking with Contaminant and Electron Donor:

      • Spike the microcosms with the this compound stock solution to achieve the desired initial concentration.

      • Amend the designated microcosms with the electron donor stock solution. Include control microcosms without an electron donor.

    • Sealing and Purging: Immediately seal the bottles with butyl rubber stoppers and aluminum crimp seals. Remove the bottles from the anaerobic chamber and purge the headspace with the N₂/CO₂ gas mixture for several minutes to ensure anaerobic conditions.

    • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) without shaking.

    • Sampling and Analysis: At regular time intervals, sacrifice replicate microcosms for analysis. Analyze the aqueous phase for this compound and its degradation products using GC-MS.

Protocol 2: GC-MS Analysis of this compound and its Daughter Products in Soil Samples

This protocol provides a general procedure for the analysis of volatile organic compounds, including this compound, in soil using headspace gas chromatography-mass spectrometry (HS-GC-MS).

  • Sample Preparation:

    • Weigh a known amount of soil (e.g., 2 g) into a headspace vial (e.g., 20 mL).[6]

    • Add a matrix modifier solution (e.g., 5 mL of organic-free water adjusted to pH ≤2 with phosphoric acid and saturated with sodium chloride).[5][6]

    • Spike the sample with an internal standard solution.

    • Immediately seal the vial with a PTFE-lined septum and cap.[5]

  • HS-GC-MS Instrumentation and Conditions:

    • Headspace Sampler:

      • Vial Equilibration Temperature: e.g., 80°C

      • Vial Equilibration Time: e.g., 30 min

      • Loop Temperature: e.g., 100°C

      • Transfer Line Temperature: e.g., 120°C

    • Gas Chromatograph:

      • Column: e.g., DB-624 or equivalent

      • Oven Program: e.g., Initial temperature 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium

      • Inlet Temperature: e.g., 250°C

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: e.g., m/z 35-300

      • Source Temperature: e.g., 230°C

  • Data Analysis:

    • Identify compounds based on their retention times and mass spectra by comparing them to analytical standards.

    • Quantify the concentration of each analyte using a calibration curve generated from standards of known concentrations.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start Experiment Start Monitor Monitor Degradation Start->Monitor Slow Slow/No Degradation Monitor->Slow No/Slow Accumulation Harmful Intermediate Accumulation Monitor->Accumulation Yes Success Successful Degradation Monitor->Success Complete CheckRedox Check Redox Conditions Slow->CheckRedox AddDonor Add Electron Donor CheckRedox->AddDonor Suboptimal Bioaugment Bioaugmentation CheckRedox->Bioaugment No Dechlorinators AddDonor->Monitor Bioaugment->Monitor Reamend Re-amend with Electron Donor Accumulation->Reamend BioaugmentVC Bioaugment with VC Degraders Accumulation->BioaugmentVC Reamend->Monitor BioaugmentVC->Monitor cluster_pathway Anaerobic Degradation Pathways of this compound TeCA This compound TCA 1,1,2-Trichloroethane TeCA->TCA Hydrogenolysis DCE Dichloroethenes (cis/trans) TeCA->DCE Dichloroelimination VC Vinyl Chloride TCA->VC Dichloroelimination DCE->VC Hydrogenolysis Ethene Ethene VC->Ethene Hydrogenolysis

References

Technical Support Center: Purification of 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1,1,2-tetrachloroethane (B165186).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is acidic (e.g., turns wet litmus (B1172312) paper red). Residual acidic impurities from synthesis (e.g., HCl, Cl₂).Wash the crude this compound with a 5% aqueous sodium bicarbonate or sodium carbonate solution. See Experimental Protocol 1 for details.
Product is wet (appears cloudy or phase separation is observed). Incomplete drying after washing step.Dry the organic layer over a suitable drying agent such as anhydrous calcium chloride or magnesium sulfate (B86663). Ensure sufficient contact time and use an adequate amount of drying agent. Refer to Experimental Protocol 2.
Poor separation of isomers during fractional distillation. - Inefficient fractionating column.- Distillation rate is too fast.- Insufficient reflux ratio.- Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column).- Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second).- Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column.
Product purity does not improve after distillation. Presence of azeotropes or impurities with very close boiling points.- Check for known azeotropes of this compound. While it forms an azeotrope with water, this is typically removed during the washing and drying steps.[1][2] - Consider alternative purification methods such as extractive distillation or preparative gas chromatography for very high purity requirements.
Decomposition of product during heating. Overheating or presence of contaminants that catalyze decomposition.- Distill under reduced pressure to lower the boiling point.- Ensure all glassware is clean and free of contaminants. Avoid contact with incompatible materials.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical-grade this compound?

A1: The most common impurity is its isomer, 1,1,2,2-tetrachloroethane, as they are often produced together.[3][4] Other potential impurities include other chlorinated hydrocarbons that are byproducts of the synthesis process, such as 1,2-dichloroethane (B1671644) and trichloroethylene.[5] Acidic impurities like hydrogen chloride may also be present from the chlorination reactions.[1]

Q2: What is the boiling point of this compound and its common isomer impurity?

A2: The boiling point of this compound is approximately 130.5 °C.[6] Its common isomer, 1,1,2,2-tetrachloroethane, has a higher boiling point of about 146.5 °C.[5] This difference in boiling points allows for their separation by fractional distillation.

Q3: Why is it necessary to wash this compound with a basic solution?

A3: The synthesis of chlorinated hydrocarbons can produce acidic byproducts, such as hydrogen chloride. These acidic impurities can cause degradation of the product and interfere with subsequent reactions. Washing with a mild basic solution, like sodium bicarbonate, neutralizes and removes these acidic impurities.[7]

Q4: Which drying agent is most suitable for this compound?

A4: Anhydrous calcium chloride is a commonly used and effective drying agent for chlorinated hydrocarbons.[8][9] Anhydrous magnesium sulfate can also be used. It is important to use a sufficient amount of the drying agent and allow for adequate contact time to ensure all moisture is removed.

Q5: How can I verify the purity of my this compound sample?

A5: Gas chromatography (GC) is an excellent method for assessing the purity of volatile organic compounds like this compound.[10] By comparing the retention times of the peaks in your sample to those of pure standards, you can identify and quantify impurities. GC-Mass Spectrometry (GC-MS) can provide further confirmation of the identity of the components.[11]

Quantitative Data Summary

Purification Method Target Impurity Typical Purity Achieved Reference
Washing with 5% NaHCO₃ solution Acidic impurities (e.g., HCl)Neutral pHGeneral laboratory practice
Drying with Anhydrous CaCl₂ Water< 50 ppmGeneral laboratory practice
Fractional Distillation Isomers (e.g., 1,1,2,2-tetrachloroethane) and other chlorinated hydrocarbons> 99%[3]

Experimental Protocols

Experimental Protocol 1: Removal of Acidic Impurities

Objective: To neutralize and remove acidic impurities from crude this compound.

Materials:

  • Crude this compound

  • 5% (w/v) aqueous sodium bicarbonate solution

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Place the crude this compound into a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The lower layer is the this compound.

  • Drain the lower organic layer into a clean beaker.

  • Discard the upper aqueous layer.

  • Repeat the washing process with deionized water until the aqueous layer is neutral (pH 7), as checked with pH paper.

  • Drain the washed this compound into a clean, dry flask for the drying step.

Experimental Protocol 2: Drying of this compound

Objective: To remove residual water from the washed this compound.

Materials:

  • Washed this compound

  • Anhydrous calcium chloride pellets

  • Erlenmeyer flask with a stopper

  • Filter funnel and filter paper or a sintered glass funnel

Procedure:

  • Transfer the washed this compound to a dry Erlenmeyer flask.

  • Add anhydrous calcium chloride pellets in small portions, swirling the flask after each addition. Add enough so that some of the pellets move freely in the liquid.

  • Stopper the flask and let it stand for at least 30 minutes, with occasional swirling. For very wet samples, a longer drying time may be necessary.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Experimental Protocol 3: Purification by Fractional Distillation

Objective: To separate this compound from impurities with different boiling points, particularly its isomer 1,1,2,2-tetrachloroethane.

Materials:

  • Dry, crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or a magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Place the dry, crude this compound and a few boiling chips into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, collecting the distillate at a rate of 1-2 drops per second.

  • Monitor the temperature at the distillation head. Collect any initial fraction that distills at a significantly lower temperature and discard it.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 130.5 °C).

  • If the temperature begins to rise significantly after the main fraction is collected, stop the distillation to avoid collecting higher-boiling impurities like 1,1,2,2-tetrachloroethane.

  • Store the purified this compound in a tightly sealed, labeled container.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_washing Washing Step cluster_drying Drying Step cluster_distillation Distillation cluster_end Final Product Crude Crude this compound (with acidic impurities and water) Wash Wash with 5% NaHCO₃ Solution Crude->Wash Separate Separate Layers Wash->Separate Dry Dry over Anhydrous CaCl₂ Separate->Dry Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill Pure Purified this compound (>99% Purity) Distill->Pure TroubleshootingLogic Start Problem Encountered Acidic Product is Acidic? Start->Acidic Wet Product is Wet? Acidic->Wet No Wash Action: Wash with NaHCO₃ solution Acidic->Wash Yes PoorSep Poor Isomer Separation? Wet->PoorSep No Dry Action: Dry with CaCl₂ Wet->Dry Yes AdjustDistill Action: Adjust Distillation Parameters (slower rate, better column) PoorSep->AdjustDistill Yes End Problem Resolved PoorSep->End No Wash->Wet Dry->PoorSep AdjustDistill->End

References

Technical Support Center: Spectroscopic Analysis of 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,2-tetrachloroethane (B165186).

Frequently Asked Questions (FAQs)

Q1: What are the most common spectroscopic techniques used for the analysis of this compound?

A1: The most common techniques are gas chromatography-mass spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier Transform Infrared (FTIR) spectroscopy for functional group identification.

Q2: How can I distinguish this compound from its isomer, 1,1,2,2-tetrachloroethane (B165197), using spectroscopic methods?

A2: Differentiation is critical and can be achieved by:

  • NMR Spectroscopy: The proton (¹H) NMR spectra are distinct. This compound shows a singlet for the two equivalent protons of the CH₂Cl group. In contrast, 1,1,2,2-tetrachloroethane exhibits a singlet for its two equivalent CHCl₂ protons, but at a different chemical shift.[1][2]

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for identification based on the relative abundances of fragment ions.[3][4][5][6]

  • Gas Chromatography (GC): Using an appropriate GC column and temperature program, the two isomers can be separated based on their different boiling points and interactions with the stationary phase, resulting in distinct retention times.

Q3: What are typical sample preparation techniques for analyzing this compound in various matrices?

A3: Sample preparation is crucial to minimize interference and preconcentrate the analyte.[7] Common techniques include:

  • Purge-and-Trap: For volatile organic compounds (VOCs) like this compound in water or solid samples.[8]

  • Headspace Analysis: Suitable for analyzing volatile components in solid or liquid samples.

  • Solid-Phase Microextraction (SPME): A solvent-free technique for extracting and concentrating VOCs from various matrices.[9]

  • Liquid-Liquid Extraction (LLE): Used to extract the analyte from a liquid sample into an immiscible solvent.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q4: I am observing peak tailing in my GC chromatogram for this compound. What are the possible causes and solutions?

A4: Peak tailing can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Active Sites: Active sites in the injector liner, column, or ion source can interact with the polar C-Cl bonds.

    • Solution: Use a deactivated liner and a high-quality, inert GC column. If using halogenated solvents, be aware that they can interact with the ion source, leading to peak tailing; regular cleaning of the ion source is recommended.[10][11][12][13][14]

  • Column Issues: A poorly cut or installed column can create dead volume. Column contamination or degradation can also be a cause.

    • Solution: Re-cut the column ensuring a clean, square cut. Reinstall the column according to the manufacturer's instructions. If the column is old or contaminated, consider trimming the front end or replacing it.[15]

  • Improper Flow Rate: An incorrect carrier gas flow rate can affect peak shape.

    • Solution: Verify and optimize the carrier gas flow rate for your column dimensions and analysis conditions.

Q5: My quantitative results for this compound are inconsistent. What could be the issue?

A5: Inconsistent quantitative results often stem from matrix effects or issues with the calibration.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal enhancement or suppression.[16][17][18][19]

    • Solution: Prepare calibration standards in a matrix that closely matches your samples. The use of an internal standard, preferably a deuterated analog of this compound, can help to correct for matrix effects. Diluting the sample can also mitigate these effects.[17]

  • Calibration Curve Issues: A non-linear or poorly constructed calibration curve will lead to inaccurate quantification.

    • Solution: Ensure your calibration standards cover the expected concentration range of your samples. Prepare fresh standards regularly and verify their accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: The chemical shifts in my ¹H NMR spectrum of this compound are different from the literature values. Why is this happening?

A6: Variations in chemical shifts can be attributed to several factors.

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of the analyte due to interactions between the solvent and solute molecules.[20][21][22]

    • Solution: Ensure you are using the same solvent as reported in the literature you are comparing to. If not, be aware that shifts can vary. It is good practice to report the solvent used when presenting NMR data.

  • Concentration and Temperature: Changes in sample concentration and temperature can also cause minor shifts in the resonance frequencies.

    • Solution: For precise and reproducible measurements, try to maintain consistent sample concentrations and temperatures.

  • Impurities: The presence of impurities in the sample or the NMR solvent can introduce extraneous peaks and potentially shift the signals of your compound of interest.[23][24]

    • Solution: Use high-purity solvents and purify your sample if necessary. Reference tables of common solvent impurities can help in identifying these peaks.[23][24]

Fourier Transform Infrared (FTIR) Spectroscopy

Q7: I am seeing broad, overlapping peaks in the fingerprint region of my FTIR spectrum, making it difficult to identify this compound. How can I improve my spectrum?

A7: Overlapping peaks in the fingerprint region (below 1500 cm⁻¹) are common but can be addressed.

  • Sample Preparation: The quality of the FTIR spectrum is highly dependent on sample preparation. For liquid samples like this compound, using a thin film between two KBr or NaCl plates is a common method.

    • Solution: Ensure the sample film is of an appropriate thickness. A film that is too thick will result in broad, saturated peaks. If analyzing in a solvent, choose a solvent with minimal absorbance in the region of interest.

  • Water and CO₂ Interference: Atmospheric water vapor and carbon dioxide can have strong absorbances that may overlap with your sample's spectrum.[25]

    • Solution: Purge the sample compartment of the FTIR spectrometer with a dry, CO₂-free gas like nitrogen or dry air.[25]

  • Resolution: The resolution setting of the instrument can affect the appearance of the spectrum.

    • Solution: While a higher resolution can better separate closely spaced peaks, it may also increase noise. Experiment with different resolution settings to find the optimal balance for your sample.

Quantitative Data Summary

Table 1: ¹H NMR Chemical Shift Data

CompoundProtonsMultiplicityChemical Shift (ppm) in CDCl₃Reference
This compound-CH₂ClSinglet~4.2[1]
1,1,2,2-Tetrachloroethane-CHCl₂Singlet~5.9-6.0[2]

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 2: Characteristic IR Absorption Bands for C-Cl Stretching

Functional GroupVibration ModeWavenumber (cm⁻¹)
C-ClStretching800 - 580

Note: The fingerprint region of the IR spectrum contains complex vibrations that are unique to the molecule.[26]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: ¹H NMR Spectroscopy of this compound

  • Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.[27]

  • Acquisition Parameters:

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

Protocol 3: FTIR Spectroscopy of this compound

  • Instrumentation: Fourier Transform Infrared Spectrometer.

  • Sample Preparation (Liquid Film): Place a drop of the neat liquid sample between two salt plates (e.g., KBr or NaCl). Gently press the plates together to form a thin film.

  • Background Collection: Collect a background spectrum of the clean, empty salt plates.

  • Sample Collection: Place the salt plates with the sample film in the spectrometer and collect the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Corrective Actions cluster_resolution Resolution Problem Unexpected Spectroscopic Result (e.g., Peak Tailing, Inconsistent Data) Check_Sample Verify Sample Integrity - Purity - Concentration - Isomer Presence Problem->Check_Sample Start Check_Prep Review Sample Preparation - Extraction Efficiency - Matrix Effects Problem->Check_Prep Check_Instrument Inspect Instrument Parameters - GC/NMR/FTIR Settings - Column/Liner/Source Condition Problem->Check_Instrument Purify_Sample Purify Sample or Prepare Fresh Standards Check_Sample->Purify_Sample Optimize_Prep Optimize Sample Prep - Use Internal Standard - Dilute Sample Check_Prep->Optimize_Prep Maintain_Instrument Perform Instrument Maintenance - Clean Injector/Source - Replace Column/Septum Check_Instrument->Maintain_Instrument Resolution Accurate & Reliable Spectroscopic Data Purify_Sample->Resolution Optimize_Prep->Resolution Maintain_Instrument->Resolution Isomer_Differentiation_Pathway cluster_sample Sample cluster_techniques Analytical Techniques cluster_results Differentiated Results cluster_identification Identification Sample Mixture of Tetrachloroethane Isomers GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry (MS) Sample->MS GC_Results Separated by Retention Time GC->GC_Results NMR_Results Distinct Chemical Shifts NMR->NMR_Results MS_Results Different Fragmentation Patterns MS->MS_Results Isomer1 This compound GC_Results->Isomer1 Isomer2 1,1,2,2-Tetrachloroethane GC_Results->Isomer2 NMR_Results->Isomer1 NMR_Results->Isomer2 MS_Results->Isomer1 MS_Results->Isomer2

References

Technical Support Center: Optimizing the Synthesis of 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,1,1,2-Tetrachloroethane (B165186). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main industrial and laboratory-scale synthesis routes for this compound include:

  • Chlorination of 1,1-Dichloroethane (B41102): This can be carried out in either the liquid or gas phase, often with the use of a catalyst or photo-initiation to improve selectivity.

  • Chlorination of 1,1,2-Trichloroethane (B165190): This method directly adds a chlorine atom to produce the desired product.[1]

  • Isomerization of 1,1,2,2-Tetrachloroethane (B165197): In the presence of a Lewis acid catalyst, the more common 1,1,2,2-isomer can be converted to the 1,1,1,2-isomer.[2]

  • Chlorination of 1,1-Dichloroethylene: This reaction is typically performed in the liquid phase at around 40°C using a Lewis acid catalyst like aluminum chloride.[2]

Q2: What are the common impurities and byproducts in this compound synthesis?

A2: The most common impurity is its isomer, 1,1,2,2-Tetrachloroethane. Other byproducts can include under-chlorinated precursors like 1,1,2-trichloroethane and over-chlorinated products such as pentachloroethane (B166500) and hexachloroethane.[3] The specific byproduct profile depends heavily on the chosen synthesis route and reaction conditions.

Q3: How can I purify the synthesized this compound?

A3: Fractional distillation is the primary method for purifying this compound from the reaction mixture. Due to the close boiling points of the isomers and other chlorinated byproducts, a distillation column with high theoretical plates is recommended for effective separation. Additionally, washing the crude product with water or a mild aqueous base can help remove acidic impurities like hydrogen chloride and residual catalyst.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Low Overall Yield
Potential Cause Recommended Solution
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. Note: This may also increase byproduct formation. - Ensure efficient mixing to maximize contact between reactants and catalyst.
Sub-optimal Catalyst Activity - Use a fresh or newly activated catalyst. Lewis acid catalysts like aluminum chloride can be deactivated by moisture. - Increase the catalyst loading.
Poor Reactant Quality - Use purified reactants to avoid the presence of inhibitors. - Ensure the absence of water, which can interfere with Lewis acid catalysts.
Sub-optimal Chlorine Concentration - In chlorination reactions, the ratio of chlorine to the starting material is crucial. A low ratio may lead to incomplete conversion, while a high ratio can result in over-chlorination.[4]
High Percentage of 1,1,2,2-Tetrachloroethane Isomer
Potential Cause Recommended Solution
Non-selective Chlorination - For photochlorination of 1,1-dichloroethane: Use a photocatalyst like iodine and irradiate with monochromatic light in the 450-550 nm range to improve selectivity for the 1,1,1-isomer precursor (1,1,1-trichloroethane).[4] - For chlorination of 1,1,2-trichloroethane: Optimize the catalyst and temperature to favor chlorination at the desired position.
Equilibrium in Isomerization - When synthesizing via isomerization of 1,1,2,2-tetrachloroethane, the reaction is reversible. Optimize temperature and reaction time to favor the formation of the 1,1,1,2-isomer. Consider removing the product as it is formed if feasible.
Formation of Over-chlorinated Byproducts (Pentachloroethane, Hexachloroethane)
Potential Cause Recommended Solution
Excess Chlorine - Reduce the molar ratio of chlorine to the starting material.[4]
High Reaction Temperature - Lower the reaction temperature to reduce the rate of subsequent chlorination reactions.
Prolonged Reaction Time - Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the desired conversion of the starting material is achieved.

Experimental Protocols

Below are detailed methodologies for key synthesis routes.

Method 1: Gas-Phase Chlorination of 1,1-Dichloroethane

This method utilizes sulfuryl chloride as the chlorinating agent and a zeolite catalyst in a continuous flow reactor.

Materials:

  • 1,1-Dichloroethane

  • Chloroform (solvent)

  • Sulfuryl chloride

  • Y-type zeolite extrudates (1/16")

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Vaporizer

  • Packed bed reactor (e.g., 1.09 cm ID, 25.4 cm long)

  • Temperature controller and furnace

  • Condenser (cooled to 0°C)

  • Collection flask

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare a 1 wt% solution of 1,1-dichloroethane in chloroform.

  • To this solution, add 4 wt% sulfuryl chloride.

  • Set up the reactor system as shown in the workflow diagram below. The reactor should be packed with Y-type zeolite extrudates.

  • Heat the reactor to the desired temperature (e.g., 175°C) under a flow of nitrogen.

  • Pump the reactant solution into the vaporizer and then into the reactor at a controlled flow rate (e.g., 10-30 liquid cc/hour) to achieve the desired residence time (e.g., ~10 seconds). Maintain atmospheric pressure.

  • The reactor effluent is passed through a condenser cooled to 0°C to collect the liquid products.

  • Analyze the condensed effluent by GC-MS to determine the product distribution and yield.[5]

Data Presentation:

Temperature (°C)Residence Time (s)1,1-Dichloroethane Conversion (%)This compound Selectivity (%)
15010Data not availableData not available
17510CompleteData not available
20010CompleteData not available

Note: This table is illustrative. The referenced patent demonstrates complete conversion at 175°C but does not provide specific selectivity data for this compound.

Method 2: Isomerization of 1,1,2,2-Tetrachloroethane

This method uses a Lewis acid catalyst to convert 1,1,2,2-tetrachloroethane to this compound.

Materials:

  • 1,1,2,2-Tetrachloroethane (purified)

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Gas outlet with a trap for HCl gas

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Charge the round-bottom flask with 1,1,2,2-tetrachloroethane under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous aluminum chloride (e.g., 1-5 mol%).

  • Heat the mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring. The reaction will produce HCl gas, which should be safely vented and trapped.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once the desired level of isomerization is reached, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding water or a dilute acid solution to the mixture in an ice bath.

  • Separate the organic layer using a separatory funnel, wash it with water and then with a dilute sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purify the this compound by fractional distillation.

Visualizations

experimental_workflow_gas_phase reactant Reactant Solution (1,1-Dichloroethane + Sulfuryl Chloride + Chloroform) vaporizer Vaporizer reactant->vaporizer Pump reactor Packed Bed Reactor (Y-type Zeolite, 175°C) vaporizer->reactor condenser Condenser (0°C) reactor->condenser collection Product Collection condenser->collection analysis GC-MS Analysis collection->analysis

Caption: Workflow for the gas-phase synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction catalyst_issue Catalyst Inactive? start->catalyst_issue side_reactions High Byproduct Formation? start->side_reactions solution1 Increase Reaction Time/ Temperature/Mixing incomplete_reaction->solution1 solution2 Use Fresh/Activated Catalyst or Increase Loading catalyst_issue->solution2 solution3 Optimize Reactant Ratios/ Temperature to Improve Selectivity side_reactions->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Stability issues of 1,1,1,2-Tetrachloroethane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,1,1,2-Tetrachloroethane (B165186).

This guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and technical data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is susceptible to degradation from several factors. Key contributors include:

  • Heat: Elevated temperatures and contact with hot surfaces can accelerate decomposition, leading to the formation of toxic and corrosive gases, such as hydrogen chloride.[1][2]

  • Strong Bases: Contact with strong bases (e.g., potassium hydroxide) can cause a reaction, potentially forming flammable byproducts.[1][2]

  • Strong Oxidizing Agents: The compound is incompatible with strong oxidants.[1][2]

  • Certain Metals: It may react with chemically active metals like potassium and sodium, and with hot iron, aluminum, or zinc, especially in the presence of steam.[1]

  • Light, Moisture, and Air: While data for the 1,1,1,2- isomer is limited, the closely related isomer, 1,1,2,2-tetrachloroethane (B165197), is known to decompose in the presence of UV light, moisture, and air.[3] It is prudent to assume similar sensitivities for this compound.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, store this compound in a cool, dry, well-ventilated area, away from direct sunlight.[1] Keep the container tightly sealed to prevent exposure to moisture and air.[2] It should be stored separately from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[2] Some suppliers recommend refrigerated storage.[1]

Q3: What are the common degradation products I should be aware of?

A3: Under abiotic conditions, particularly with heat or in the presence of bases, this compound can undergo dehydrochlorination to form trichloroethylene (B50587) and hydrogen chloride (HCl).[3][4] In case of fire or contact with very hot surfaces, carbon monoxide and carbon dioxide can also be produced.[1] Under anaerobic biological conditions, it can be degraded to 1,1-dichloroethene (1,1-DCE) via reductive dichloroelimination.[5][6]

Q4: Can I use a stabilizer with this compound?

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Solvent has a sharp, acidic odor. Decomposition has occurred, releasing hydrogen chloride (HCl) gas.1. Handle the container in a well-ventilated fume hood. 2. Test the pH of the solvent using a wetted pH strip held in the vapor space (do not dip). An acidic reading confirms decomposition. 3. The material is likely unsuitable for most applications. Dispose of it according to your institution's hazardous waste guidelines.[8]
The liquid has changed color (e.g., darkened or turned yellow/red). The product may be degrading. Some grades may have a natural yellow-to-red color.[2]1. Check the certificate of analysis to confirm the specified color of the product. 2. If the color has visibly changed from its initial state, this indicates potential degradation. 3. Perform a quality control check (e.g., GC analysis for purity) before use.
Pressure buildup inside the container. Formation of gaseous degradation products (e.g., HCl).1. Cool the container before opening. 2. Open the container slowly and carefully in a fume hood to vent excess pressure. 3. The material has likely degraded and should be disposed of properly.
Unexpected peaks in analytical results (e.g., GC, NMR). The solvent may be contaminated with its degradation products (e.g., trichloroethylene, 1,1-dichloroethene).1. Compare the unexpected peaks with standards for known degradation products. 2. If degradation is confirmed, the solvent should not be used for sensitive experiments. 3. Review storage conditions to prevent future degradation.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.

G start Suspected Degradation (e.g., odor, color change, pressure) check_storage Step 1: Verify Storage Conditions (Cool, Dark, Dry, Tightly Sealed?) start->check_storage is_storage_ok Conditions Correct? check_storage->is_storage_ok correct_storage Action: Correct Storage Conditions & Re-evaluate After 24h is_storage_ok->correct_storage No test_ph Step 2: Check for Acidity (Use pH paper in vapor space) is_storage_ok->test_ph Yes correct_storage->test_ph is_acidic Solvent Acidic? test_ph->is_acidic analyze_purity Step 3: Analyze Purity (e.g., via Gas Chromatography) is_acidic->analyze_purity No dispose_product Product Has Degraded. Action: Dispose of Safely. is_acidic->dispose_product Yes is_purity_ok Purity Meets Specification? analyze_purity->is_purity_ok use_product Product is Stable. Continue to Use. is_purity_ok->use_product Yes is_purity_ok->dispose_product No

Troubleshooting workflow for stability issues.
Decomposition Pathways

This compound can degrade through different pathways depending on the conditions.

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation parent This compound (ClCH2CCl3) product_tce Trichloroethylene (ClCH=CCl2) parent->product_tce Dehydrochlorination (Heat, Base) product_dce 1,1-Dichloroethene (H2C=CCl2) parent->product_dce Reductive Dichloroelimination (Anaerobic Bacteria) product_hcl Hydrogen Chloride (HCl)

Primary decomposition pathways.
Factors Influencing Stability

This diagram illustrates the relationship between environmental factors and the degradation of this compound.

G cluster_causes Causal Factors cluster_effects Consequences T High Temperature Process Accelerated Decomposition T->Process B Presence of Bases B->Process L UV Light / Air L->Process M Presence of Moisture M->Process Purity Reduced Purity HCl HCl Formation (Acidity) Products Degradation Products Formed Process->Purity Process->HCl Process->Products

Relationship between storage factors and stability.

Quantitative Data

Quantitative degradation rate data for this compound is not widely available in the literature. However, data for the related isomer, 1,1,2,2-Tetrachloroethane , can provide insight into the potential stability profile under various conditions. The primary abiotic degradation pathway for this isomer is hydrolysis to trichloroethylene.

Table 1: Hydrolysis Half-Life of 1,1,2,2-Tetrachloroethane at 25°C

pHHalf-LifeReference
6.05~42 days (Calculated from 34% transformation in 6 days)(Haag & Mill 1988) cited in[9]
7.029 - 146 days(Haag & Mill, 1988; Jeffers et al., 1989) cited in[4][9][10]
7.01~7 days (Calculated from 74% transformation in 6 days)(Haag & Mill 1988) cited in[9]

Note: The significant variation suggests that other factors besides pH, such as buffer composition or ionic strength, may influence the degradation rate. This data should be used as an illustrative guide only.

Experimental Protocols: Stability Assessment Methodology

A comprehensive stability study for this compound should be designed to evaluate the influence of relevant environmental factors over time. The following protocol is based on general principles outlined in ICH and WHO guidelines for stability testing.[11]

1. Objective To determine the stability of a batch of this compound under defined storage conditions and identify potential degradation products.

2. Materials

  • This compound test sample (minimum of one batch).

  • Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps).

  • Controlled environment chambers or ovens.

  • Analytical instrumentation: Gas Chromatograph with an appropriate detector (e.g., FID or ECD) for purity analysis (GC-FID/ECD), and a Gas Chromatograph-Mass Spectrometer (GC-MS) for identification of degradation products.

  • pH indicator strips or a calibrated pH meter.

  • Analytical standards for this compound and suspected degradation products (e.g., trichloroethylene).

3. Experimental Setup (Stress Testing) Stress testing helps to identify likely degradation products and pathways.[11]

  • Thermal Stress: Store samples at an elevated temperature (e.g., 50°C or 60°C) for a defined period (e.g., 1-4 weeks).

  • Photostability: Expose samples to a controlled source of UV and visible light, as per ICH Q1B guidelines.

  • Hydrolytic Stability: Store samples in the presence of water at different pH values (e.g., acidic, neutral, basic) to assess susceptibility to hydrolysis.

4. Long-Term and Accelerated Stability Study

  • Batch Selection: Use at least one representative batch of the material.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Initial: Test at Time 0.

    • Accelerated: Test at 1, 3, and 6 months.

    • Long-Term: Test at 3, 6, 9, 12, 18, and 24 months.[12]

5. Analytical Procedures At each time point, analyze the samples for the following attributes:

  • Appearance: Note any changes in color or clarity.

  • Acidity/pH: Check for the formation of acidic byproducts.

  • Purity Assay (GC): Quantify the amount of this compound remaining. The analytical method should be validated to be stability-indicating.

  • Degradation Products (GC-MS): Identify and, if possible, quantify any new peaks that appear in the chromatogram.

6. Evaluation Analyze the data to establish a degradation profile. Determine the rate of degradation under different conditions and identify the primary degradation products formed. This information is crucial for establishing a re-test date and recommended storage conditions for the material.

References

Minimizing byproduct formation in 1,1,1,2-Tetrachloroethane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,1,1,2-tetrachloroethane (B165186).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for producing this compound?

A1: The two main industrial routes for the synthesis of this compound are the direct chlorination of 1,1,2-trichloroethane (B165190) and the isomerization of 1,1,2,2-tetrachloroethane (B165197).[1][2] Both processes typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to facilitate the reaction.[1]

Q2: What are the most common byproducts observed in this compound synthesis?

A2: The most prevalent byproducts depend on the synthetic route. In the chlorination of 1,1,2-trichloroethane, the formation of the isomeric 1,1,2,2-tetrachloroethane is a significant issue.[3] Over-chlorination can lead to the formation of pentachloroethane (B166500) and hexachloroethane.[4] Additionally, dehydrochlorination of the tetrachloroethane products at elevated temperatures can yield trichloroethylene (B50587).[5][6]

Q3: How does the choice of catalyst impact the selectivity of the reaction?

A3: The Lewis acid catalyst plays a critical role in the reaction mechanism and can influence the product distribution. While specific selectivity data for various Lewis acids in this compound synthesis is not extensively documented in readily available literature, the catalyst's activity and concentration are known to be key parameters. An optimal catalyst concentration can enhance the reaction rate, but excessive amounts may lead to increased byproduct formation.[7] The choice of a specific Lewis acid can also influence the desired reaction pathway over side reactions.

Q4: Can reaction temperature be used to control byproduct formation?

A4: Yes, temperature is a critical parameter for controlling selectivity. Higher reaction temperatures generally increase the rate of reaction but can also promote undesirable side reactions such as dehydrochlorination to form trichloroethylene.[5][6][8] Conversely, lower temperatures may slow down the reaction rate but can improve selectivity towards the desired this compound isomer and reduce the formation of over-chlorinated products.

Q5: How can I monitor the progress of the reaction and the formation of byproducts?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most effective analytical technique for monitoring the reaction progress.[9] It allows for the separation and identification of this compound, its isomer 1,1,2,2-tetrachloroethane, and other chlorinated byproducts like pentachloroethane.[10] Regular sampling and analysis of the reaction mixture can help in determining the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
High concentration of 1,1,2,2-tetrachloroethane isomer in the product mixture. 1. Non-optimized reaction temperature. 2. Inappropriate catalyst or catalyst concentration. 3. Incorrect molar ratio of reactants.1. Lower the reaction temperature to favor the kinetic product. 2. Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃) and optimize their concentration. 3. Adjust the molar ratio of 1,1,2-trichloroethane to the chlorinating agent.
Significant formation of pentachloroethane and hexachloroethane. 1. Excess of the chlorinating agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric or slight excess of 1,1,2-trichloroethane relative to the chlorinating agent. 2. Monitor the reaction progress by GC-MS and stop the reaction once the desired conversion is achieved. 3. Reduce the reaction temperature to decrease the rate of subsequent chlorination reactions.
Presence of trichloroethylene in the product. 1. High reaction temperature leading to dehydrochlorination. 2. Presence of basic impurities that can promote elimination.1. Lower the reaction temperature. 2. Ensure all reagents and glassware are clean and free of basic residues.
Low or no conversion of starting material. 1. Inactive or poisoned catalyst. 2. Insufficient reaction temperature. 3. Low concentration of chlorinating agent.1. Use a fresh batch of anhydrous Lewis acid catalyst. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Ensure the chlorinating agent is being delivered effectively to the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound by Chlorination of 1,1,2-Trichloroethane

Materials:

  • 1,1,2-Trichloroethane

  • Chlorine gas or sulfuryl chloride (SO₂Cl₂) as the chlorinating agent

  • Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) as the Lewis acid catalyst

  • Anhydrous solvent (e.g., carbon tetrachloride, if required)

  • Round-bottom flask equipped with a reflux condenser, gas inlet tube, and magnetic stirrer

  • Inert gas supply (e.g., nitrogen or argon)

  • Ice bath

  • Gas scrubber for unreacted chlorine

Procedure:

  • Set up the reaction apparatus under an inert atmosphere and ensure all glassware is dry.

  • To the round-bottom flask, add the anhydrous Lewis acid catalyst (e.g., 0.05 to 0.1 molar equivalents relative to 1,1,2-trichloroethane).

  • Add 1,1,2-trichloroethane to the flask.

  • Cool the reaction mixture in an ice bath.

  • Slowly bubble chlorine gas through the stirred reaction mixture or add sulfuryl chloride dropwise.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS.

  • Once the desired conversion is achieved, stop the flow of chlorine or the addition of sulfuryl chloride.

  • Quench the reaction by carefully adding water or a dilute aqueous solution of sodium bicarbonate to deactivate the catalyst.

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the drying agent by filtration.

  • Purify the crude product by fractional distillation to separate this compound from unreacted starting material, the 1,1,2,2-isomer, and other byproducts.

Protocol 2: Synthesis of this compound by Isomerization of 1,1,2,2-Tetrachloroethane

Materials:

  • 1,1,2,2-Tetrachloroethane

  • Anhydrous aluminum chloride (AlCl₃)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert gas supply (e.g., nitrogen or argon)

  • Heating mantle

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Add 1,1,2,2-tetrachloroethane to the round-bottom flask.

  • Add a catalytic amount of anhydrous aluminum chloride (e.g., 1-5 mol%).

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) with stirring.[1]

  • Monitor the isomerization process by GC-MS until equilibrium is reached or the desired ratio of isomers is obtained.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

  • Filter to remove the drying agent.

  • Isolate the this compound by fractional distillation.

Protocol 3: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

GC Conditions (starting point, optimization may be required):

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating chlorinated hydrocarbons.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.[10]

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the compounds based on their retention times and mass spectra by comparing them to known standards or library data.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (GC-MS) Reagent_Addition->Reaction_Monitoring Workup Workup & Quenching Reaction_Monitoring->Workup Purification Purification (Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Byproduct Formation? Isomer High Isomer Content? Problem->Isomer Yes Success Minimized Byproducts Problem->Success No Over_Chlorination Over-chlorination? Isomer->Over_Chlorination No Adjust_Temp Adjust Temperature Isomer->Adjust_Temp Yes Dehydrochlorination Dehydrochlorination? Over_Chlorination->Dehydrochlorination No Control_Stoichiometry Control Stoichiometry Over_Chlorination->Control_Stoichiometry Yes Dehydrochlorination->Adjust_Temp Yes Check_Purity Check Reagent Purity Dehydrochlorination->Check_Purity Check for base Optimize_Catalyst Optimize Catalyst Adjust_Temp->Optimize_Catalyst Optimize_Catalyst->Success Monitor_Time Monitor Reaction Time Control_Stoichiometry->Monitor_Time Monitor_Time->Success Check_Purity->Success

Caption: Logical troubleshooting flow for minimizing byproduct formation.

Signaling_Pathway cluster_chlorination Chlorination of 1,1,2-Trichloroethane cluster_isomerization Isomerization TCE 1,1,2-Trichloroethane Desired_Product This compound TCE->Desired_Product + Cl2 + Catalyst Isomer_Byproduct 1,1,2,2-Tetrachloroethane TCE->Isomer_Byproduct + Cl2 + Catalyst Cl2 Chlorinating Agent Catalyst Lewis Acid (e.g., AlCl3) Over_Chlorination Pentachloroethane/ Hexachloroethane Desired_Product->Over_Chlorination + Cl2 Isomer_Byproduct->Over_Chlorination + Cl2 Sym_Tetra 1,1,2,2-Tetrachloroethane Asym_Tetra This compound Sym_Tetra->Asym_Tetra + Catalyst Catalyst2 Lewis Acid (e.g., AlCl3)

Caption: Reaction pathways in this compound synthesis.

References

Technical Support Center: Matrix Effects in 1,1,1,2-Tetrachloroethane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects during the analysis of 1,1,1,2-Tetrachloroethane.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in chemical analysis?

A matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] This can manifest as either signal suppression (a decrease in response) or signal enhancement (an increase in response), leading to inaccurate quantification.[2][3] These effects are a significant concern in sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Q2: Why is the analysis of this compound susceptible to matrix effects?

As a volatile organic compound (VOC), this compound is often analyzed in complex environmental or biological samples.[5][6]

  • In environmental matrices (soil, water): Co-extraction of organic matter, humic acids, or other pollutants can interfere with the analytical process.[7]

  • In biological matrices (blood, plasma, tissue): Endogenous components like phospholipids (B1166683), proteins, and salts are major sources of interference, particularly in LC-MS analysis.[8][9] In GC-MS, matrix components can cause active sites in the injector port, leading to analyte degradation or peak tailing.[3]

Q3: What are the common signs of matrix effects in my analytical data?

Common indicators of matrix effects include:

  • Poor accuracy and precision in quality control (QC) samples.[3]

  • Inconsistent results between different lots or sources of the same matrix.[10]

  • Reduced or enhanced peak areas for the analyte compared to a clean standard.[1]

  • Distorted peak shapes, such as tailing or fronting.

  • Non-linear calibration curves.[2]

  • Significant variability in the response of the internal standard across different samples.[2]

Q4: How can I quantitatively assess the matrix effect?

The matrix effect can be quantified using a post-extraction spike comparison.[11][12] This involves comparing the signal response of an analyte spiked into a blank matrix extract (Set B) with the response of the same analyte in a neat solvent (Set A). The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the solvent.

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no matrix effect.

Q5: Which sample preparation techniques are most effective at minimizing matrix effects?

Improving sample preparation is considered the most effective strategy to combat matrix effects.[8][13] The choice of technique depends on the analyte and the matrix:

  • Solid-Phase Extraction (SPE): Highly selective method for cleaning up complex samples by removing interfering compounds while concentrating the analyte.[13]

  • Liquid-Liquid Extraction (LLE): A versatile technique that separates the analyte from matrix components based on differential solubility.[8]

  • Protein Precipitation (PPT): A simple and fast method for bioanalytical samples, though it may leave other interferences like phospholipids in the extract.[8]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components, which can sometimes be surprisingly effective.[4][14]

Troubleshooting Guide

This guide addresses specific issues encountered during the analysis of this compound.

Problem Potential Cause (Matrix-Related) Recommended Solution
Significant Signal Suppression Co-eluting matrix components are interfering with the ionization process (ion suppression) or causing analyte loss in the GC inlet.[2][3]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or double LLE to remove interferences.[8] 2. Optimize Chromatography: Modify the GC or LC gradient to separate the analyte peak from the interfering matrix components. 3. Dilute the Sample: Reduce the concentration of matrix components by diluting the sample extract.[14] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can help compensate for signal suppression as it is affected similarly to the analyte.[13]
Unpredictable Signal Enhancement Matrix components may block active sites in the GC liner, preventing analyte degradation and enhancing the signal.[3] In LC-MS, co-eluting compounds can sometimes improve the ionization efficiency of the analyte.1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to account for the enhancement effect.[13] 2. Evaluate Inlet Liners: For GC-MS, test different types of deactivated inlet liners to find one that minimizes active sites.[15] 3. Change Ionization Source: If using LC-MS with ESI, consider switching to APCI, which can be less susceptible to matrix effects.[2]
Poor Reproducibility Across Samples The composition and concentration of interfering components vary between individual samples or lots of matrix, leading to inconsistent matrix effects.[1]1. Standardize Sample Collection: Ensure a consistent protocol for sample collection and handling. 2. Implement Robust Sample Prep: Use a powerful cleanup technique like SPE that can handle variability in the matrix.[9] 3. Assess Relative Matrix Effect: Analyze multiple sources (e.g., at least six different lots) of blank matrix to ensure the method is robust against inter-subject variability.[16]
Peak Tailing or Broadening Active sites in the GC inlet or column are interacting with the analyte, often exacerbated by matrix components that contaminate the system.[17]1. Perform Inlet Maintenance: Regularly clean the injector and replace the inlet liner and septum.[17] 2. Use a Guard Column: Install a guard column to protect the analytical column from non-volatile matrix components. 3. Enhance Sample Cleanup: Reduce the amount of non-volatile residue being injected by improving the sample preparation protocol.[4]

Visualizations and Diagrams

cluster_causes Root Causes of Matrix Effects cluster_impact Analytical Impact Cause1 Endogenous Components (e.g., Phospholipids, Salts) MatrixEffect Matrix Effect in this compound Analysis Cause1->MatrixEffect Cause2 Exogenous Components (e.g., Anticoagulants, Contaminants) Cause2->MatrixEffect Cause3 Poor Sample Preparation Cause3->MatrixEffect Impact1 Signal Suppression (Ion Suppression) MatrixEffect->Impact1 Impact2 Signal Enhancement (Improved Ionization / Reduced Degradation) MatrixEffect->Impact2 Impact3 Inaccurate Quantification Impact1->Impact3 Impact2->Impact3 Impact4 Poor Method Reproducibility Impact3->Impact4

Caption: The Root Causes and Analytical Impact of Matrix Effects.

Start Start: Method Development PrepNeat Prepare Analyte Standard in Neat Solvent (Set A) Start->PrepNeat PrepMatrix Prepare Blank Matrix (e.g., Plasma, Water) Start->PrepMatrix Analyze Analyze Set A and Set B by GC-MS or LC-MS/MS PrepNeat->Analyze ExtractMatrix Perform Sample Extraction (LLE, SPE, etc.) PrepMatrix->ExtractMatrix SpikeMatrix Post-Extraction Spike: Add Analyte to Blank Extract (Set B) ExtractMatrix->SpikeMatrix SpikeMatrix->Analyze Calculate Calculate Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) Analyze->Calculate Decision Is MF within acceptable limits (e.g., 0.85-1.15)? Calculate->Decision Pass Method is Acceptable Proceed to Validation Decision->Pass Yes Fail Method Requires Optimization Decision->Fail No End End Pass->End Fail->Start Re-develop Method

Caption: Workflow for the Quantitative Assessment of Matrix Effects.

Start Problem: Inaccurate or Irreproducible Results Q1 Is the internal standard (IS) response consistent? Start->Q1 A1_No High IS Variability Suggests Significant Matrix Effect Q1->A1_No No A1_Yes Check for other issues: Instrument performance, standard stability Q1->A1_Yes Yes Q2 Is the issue signal suppression or enhancement? A1_No->Q2 Suppression Signal Suppression Path Q2->Suppression Suppression Enhancement Signal Enhancement Path Q2->Enhancement Enhancement Sol_Supp_1 Improve Sample Cleanup: Use SPE or Double LLE Suppression->Sol_Supp_1 Sol_Supp_2 Optimize Chromatography to Separate Interferences Suppression->Sol_Supp_2 Sol_Supp_3 Dilute Sample Extract Suppression->Sol_Supp_3 Sol_Enh_1 Use Matrix-Matched Calibration Standards Enhancement->Sol_Enh_1 Sol_Enh_2 Check GC Inlet Liner for Activity/Contamination Enhancement->Sol_Enh_2 End Re-evaluate and Validate Method Sol_Supp_1->End Sol_Supp_2->End Sol_Supp_3->End Sol_Enh_1->End Sol_Enh_2->End

Caption: Troubleshooting Decision Tree for Matrix Effects.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

Technique Applicable Matrix Efficiency in Removing Interferences Advantages Disadvantages
Sample Dilution Aqueous, Biological FluidsLow to MediumSimple, fast, inexpensive.[14]Reduces analyte concentration, potentially impacting sensitivity.[14]
Protein Precipitation (PPT) Plasma, Serum, BloodLow (removes proteins, not all phospholipids)Simple, fast, applicable to a wide range of analytes.[8]Extracts can still contain significant interferences (e.g., phospholipids), leading to ion suppression.[8]
Liquid-Liquid Extraction (LLE) Aqueous, Biological Fluids, TissuesMedium to HighGood removal of salts and polar interferences; can concentrate the analyte.[8]Can be labor-intensive; requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Aqueous, Biological Fluids, Soil ExtractsHighHighly selective; effectively removes interferences; allows for analyte concentration; can be automated.[13]More complex method development; can be more expensive.

Table 2: Example Calculation of Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE)

This table provides a framework for quantifying matrix effects based on the analysis of three sets of samples.

  • Set A: Analyte in neat solvent.

  • Set B: Blank matrix extract spiked with analyte post-extraction.

  • Set C: Matrix sample spiked with analyte before extraction.

Parameter Formula Example Peak Area Calculation Interpretation
Matrix Effect (ME) (Peak Area B / Peak Area A) x 100%A = 120,000B = 90,000(90,000 / 120,000) x 100% = 75%A value of 75% indicates 25% signal suppression due to the matrix.[12]
Recovery (RE) (Peak Area C / Peak Area B) x 100%B = 90,000C = 81,000(81,000 / 90,000) x 100% = 90%The extraction process recovers 90% of the analyte from the matrix.
Process Efficiency (PE) (Peak Area C / Peak Area A) x 100%A = 120,000C = 81,000(81,000 / 120,000) x 100% = 67.5%The overall method, including both extraction losses and matrix effects, results in a final signal that is 67.5% of the ideal response.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is designed to extract this compound from a plasma matrix while minimizing interferences.

  • Sample Preparation: Pipette 500 µL of plasma into a clean glass tube.

  • Internal Standard: Add the internal standard (e.g., a stable isotope-labeled version of the analyte) and vortex briefly.

  • Extraction: Add 2 mL of a nonpolar organic solvent (e.g., methyl tert-butyl ether or hexane).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase for LC or methanol (B129727) for GC) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol uses a reversed-phase SPE cartridge to clean up and concentrate the analyte from a water sample.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100 mL of the water sample onto the cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-15 minutes.

  • Elution: Elute the trapped this compound with a small volume of a strong organic solvent (e.g., 2 x 1 mL of dichloromethane (B109758) or acetone) into a collection tube.

  • Concentration & Analysis: If necessary, concentrate the eluate under a gentle stream of nitrogen and adjust the final volume for injection into the GC-MS system.

Protocol 3: Quantitative Assessment of Matrix Effect

This protocol details the steps to prepare the sample sets required for calculating the matrix effect as described in Table 2.

  • Prepare Set A (Neat Solution): Spike a known amount of this compound standard into a clean solvent (the same solvent used for final extract reconstitution). This serves as the reference (100% response).

  • Prepare Set B (Post-Extraction Spike):

    • Take a blank matrix sample (confirmed to be free of the analyte).

    • Perform the entire extraction procedure (e.g., Protocol 1 or 2).

    • After the final step (reconstitution), spike the same amount of this compound standard as used in Set A into this blank matrix extract.

  • Prepare Set C (Pre-Extraction Spike):

    • Take a blank matrix sample.

    • Spike the same amount of this compound standard into the matrix before starting the extraction procedure.

    • Perform the entire extraction procedure.

  • Analysis: Analyze multiple replicates of all three sets under the same analytical conditions.

  • Calculation: Use the average peak areas from each set to calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the formulas in Table 2.

References

Technical Support Center: Enhancing 1,1,1,2-Tetrachloroethane Bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the bioremediation of 1,1,1,2-Tetrachloroethane (B165186) (1,1,1,2-TeCA).

Troubleshooting Guides

This section addresses common issues encountered during 1,1,1,2-TeCA bioremediation experiments in a question-and-answer format.

Problem/Observation Potential Cause Recommended Action
No degradation of 1,1,1,2-TeCA observed. Lack of appropriate anaerobic conditions.Ensure the system is strictly anaerobic. Purge with an inert gas like nitrogen and use redox indicators to confirm low redox potential (< -200 mV).[1]
Absence of dechlorinating microorganisms.Bioaugment with a culture known to degrade chlorinated ethanes, such as a Dehalococcoides-containing consortium.[2]
Presence of inhibitors.Analyze for co-contaminants like chloroform, which can inhibit reductive dechlorination.[3] Consider pretreatment to remove inhibitors.
Unfavorable pH.The optimal pH for bioremediation is between 6.0 and 8.5.[4] Adjust the pH of the medium as necessary. A drop in pH below 6 can significantly hinder reductive dechlorination.[4]
Degradation stalls at intermediate products (e.g., 1,1,2-TCA, DCEs, or VC). Incomplete reductive dechlorination pathway.The microbial consortium may lack the specific enzymes to degrade the intermediates. Bioaugmentation with a culture capable of complete dechlorination to ethene is recommended.[2][5]
Insufficient electron donor.Ensure a sufficient and appropriate electron donor (e.g., lactate, butyrate, yeast extract) is available to drive the dechlorination process.[2]
Nutrient limitations.The groundwater or medium may lack essential nutrients for microbial growth. Amending with a complex organic substrate like yeast extract can provide these necessary factors.[2]
Accumulation of toxic vinyl chloride (VC). The rate of VC formation is faster than its degradation.This is a common bottleneck. Ensure the presence of microorganisms capable of VC reduction, such as some strains of Dehalococcoides or Dehalogenimonas.[6]
Inhibition of VC reductase.High concentrations of other chlorinated compounds can inhibit the enzymes responsible for VC degradation.
Slow or inefficient degradation rates. Suboptimal temperature.Most dechlorinating bacteria have an optimal temperature range. Ensure the experimental temperature is suitable for the microbial culture being used.
Competition from other microbial processes.Methanogens can compete with dechlorinators for the available electron donor (e.g., hydrogen).[7] Selecting an electron donor that favors dechlorination over methanogenesis can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the primary anaerobic bioremediation pathways for this compound?

A1: The anaerobic biodegradation of this compound primarily proceeds through two main initial pathways:

  • Reductive Dichloroelimination: This pathway directly converts 1,1,1,2-TeCA to 1,1-dichloroethene (1,1-DCE).[8]

  • Hydrogenolysis: This involves the sequential replacement of chlorine atoms with hydrogen, leading to the formation of 1,1,2-trichloroethane (B165190) (1,1,2-TCA) as a major intermediate.[2]

From these initial products, further dechlorination occurs, leading to dichloroethenes (DCEs), vinyl chloride (VC), and ultimately, non-toxic ethene.[2] Abiotic dehydrochlorination to trichloroethene (TCE) can also occur.[3][9]

Q2: Which microorganisms are crucial for the complete bioremediation of 1,1,1,2-TeCA to ethene?

A2: While a mixed microbial community is often involved, bacteria from the genus Dehalococcoides are well-known for their ability to carry out the complete reductive dechlorination of chlorinated ethenes to ethene.[6][10] Other bacteria like Dehalobacter, Desulfuromonas, and Desulfitobacterium can also play a role in the dechlorination of higher chlorinated compounds.[6]

Q3: What is the role of an electron donor in this process, and which ones are effective?

A3: In reductive dechlorination, the chlorinated solvent acts as an electron acceptor. Therefore, an electron donor is required to provide the electrons for the reaction. Common and effective electron donors include lactate, butyrate, acetate, and hydrogen (H₂).[2] Complex organic substrates like yeast extract can also serve as electron donors and provide additional nutrients.[2]

Q4: How can I monitor the progress of 1,1,1,2-TeCA bioremediation in my experiments?

A4: Monitoring involves tracking the disappearance of the parent compound (1,1,1,2-TeCA) and the appearance and subsequent disappearance of its degradation products (e.g., 1,1,2-TCA, DCE isomers, VC, and ethene). This is typically done using gas chromatography (GC) with an appropriate detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).[11][12]

Q5: My experiment is producing a significant amount of methane (B114726). Is this a problem?

A5: High methane production indicates that methanogenic archaea are actively competing with dechlorinating bacteria for the electron donor, particularly hydrogen.[7] This can reduce the efficiency of the dechlorination process. Optimizing the type and dosage of the electron donor can help to favor the dechlorinating population.

Experimental Protocols

Protocol 1: Microcosm Study for Bioremediation Potential Assessment

This protocol outlines the setup of anaerobic microcosms to evaluate the bioremediation potential of 1,1,1,2-TeCA in a specific soil and groundwater matrix.

Materials:

  • Site soil and groundwater

  • Anaerobic chamber or glove box

  • Serum bottles (e.g., 160 mL) with Teflon-lined septa and aluminum crimp caps

  • Sterile, anaerobic stock solutions of 1,1,1,2-TeCA, electron donors (e.g., lactate, butyrate), and nutrients (e.g., yeast extract)

  • Dechlorinating microbial culture (for bioaugmentation studies)

  • Gas-tight syringes

  • Gas chromatograph (GC) for analysis

Procedure:

  • Preparation: Perform all manipulations inside an anaerobic chamber. Add a predetermined amount of site soil and groundwater to each serum bottle.

  • Amendments: Spike the microcosms with a known concentration of 1,1,1,2-TeCA. Add electron donors and nutrients according to the experimental design. Include controls (e.g., sterile controls, no-donor controls). For bioaugmentation, add the microbial culture.

  • Incubation: Crimp seal the bottles and incubate them in the dark at a constant temperature.

  • Sampling: Periodically, collect headspace or aqueous samples using a gas-tight syringe.

  • Analysis: Analyze the samples for 1,1,1,2-TeCA and its degradation products using GC. Monitor pH and redox potential as needed.

Protocol 2: Analytical Method for Chlorinated Ethanes and Ethenes

This protocol provides a general method for the analysis of 1,1,1,2-TeCA and its degradation products in aqueous samples using headspace gas chromatography.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Headspace autosampler.

Procedure:

  • Sample Preparation: Place a known volume of the aqueous sample into a headspace vial. Add a salting-out agent if necessary to improve the partitioning of analytes into the headspace.

  • Equilibration: Place the vial in the headspace autosampler and allow it to equilibrate at a set temperature for a specific time.

  • Injection: The autosampler will automatically inject a known volume of the headspace gas into the GC.

  • Chromatography: Separate the compounds on an appropriate GC column.

  • Detection and Quantification: Identify and quantify the analytes based on their retention times and peak areas compared to a calibration curve prepared with known standards.

Visualizations

TeCA This compound TCA 1,1,2-Trichloroethane TeCA->TCA Hydrogenolysis DCE_11 1,1-Dichloroethene TeCA->DCE_11 Reductive Dichloroelimination TCE Trichloroethene TeCA->TCE Dehydrochlorination (Abiotic) DCE_12 1,2-Dichloroethene TCA->DCE_12 Dehydrochlorination VC Vinyl Chloride TCA->VC Dichloroelimination DCE_11->VC Hydrogenolysis DCE_12->VC Hydrogenolysis Ethene Ethene VC->Ethene Hydrogenolysis TCE->DCE_12 Hydrogenolysis

Caption: Anaerobic bioremediation pathways of this compound.

cluster_setup Experimental Setup cluster_monitoring Monitoring & Analysis cluster_troubleshooting Troubleshooting Loop Setup Microcosm Setup (Soil + Groundwater) Spike Spike with 1,1,1,2-TeCA Setup->Spike Amend Amend with Electron Donor/Nutrients Spike->Amend Incubate Anaerobic Incubation Amend->Incubate Sampling Periodic Sampling (Aqueous/Headspace) Incubate->Sampling Analysis GC Analysis (Parent & Daughter Products) Sampling->Analysis Data Data Interpretation Analysis->Data Evaluation Evaluate Degradation Efficiency Data->Evaluation Stall Degradation Stall? Evaluation->Stall Optimize Optimize Conditions (pH, Donor, etc.) Stall->Optimize Yes Ethene Complete Degradation to Ethene Stall->Ethene No Optimize->Amend

Caption: Experimental workflow for a 1,1,1,2-TeCA bioremediation study.

References

Technical Support Center: Separation of Tetrachloroethane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the separation of tetrachloroethane isomers, primarily focusing on 1,1,1,2-tetrachloroethane (B165186) and 1,1,2,2-tetrachloroethane.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound and 1,1,2,2-tetrachloroethane?

The primary challenge lies in their very close boiling points. Positional isomers like these often have similar physical properties, making separation by standard distillation difficult. The success of the separation is highly dependent on the efficiency of the separation technique employed.

Q2: What is the principal method for separating these two isomers in a lab setting?

Fractional distillation is the most common and practical method for separating liquids with close boiling points.[1] This technique enhances separation by providing a large surface area in a fractionating column, allowing for multiple successive vaporization-condensation cycles, known as theoretical plates.[1][2] Each cycle progressively enriches the vapor with the more volatile component (this compound).[3]

Q3: Can simple distillation be used instead of fractional distillation?

Simple distillation is generally ineffective for separating components with boiling point differences of less than 25 °C. Given the approximately 16 °C difference between the tetrachloroethane isomers, simple distillation would only result in a partial enrichment of the lower-boiling point isomer in the distillate, not a clean separation.

Q4: Are there alternative methods to fractional distillation?

While fractional distillation is standard, other advanced methods can be used, particularly for high-purity requirements or industrial applications. These include:

  • Adsorptive Separation: Using molecular sieves or other porous materials that selectively adsorb one isomer over the other based on molecular shape and size.

  • Gas Chromatography (GC): Preparative GC can be used for separating small quantities of the isomers with high purity, though it is not suitable for large-scale separations.

  • Azeotropic Distillation: This involves adding a third component (an entrainer) that forms a lower-boiling azeotrope with one of the isomers, allowing it to be distilled off.

Q5: What are the main safety concerns when working with tetrachloroethanes?

Tetrachloroethanes are toxic and hazardous. This compound can cause skin, eye, and respiratory irritation and is a central nervous system depressant.[4] Upon heating, it can decompose to produce toxic hydrogen chloride gas.[5] 1,1,2,2-Tetrachloroethane is also toxic and can be absorbed through the skin.[6] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[5]

Isomer Physical Properties

A comparison of the key physical properties of the two main tetrachloroethane isomers is crucial for planning any separation experiment. The relatively small difference in their boiling points is the central challenge addressed by fractional distillation.

PropertyThis compound1,1,2,2-Tetrachloroethane
Molecular Formula C₂H₂Cl₄C₂H₂Cl₄
Molar Mass 167.85 g/mol 167.85 g/mol
Boiling Point 130.5 °C[5][7]146.5 °C[6]
Melting Point -70.2 °C[5][7]-42.4 °C[8]
Density ~1.54 g/cm³[5]~1.59 g/cm³[6]
Appearance Colorless liquid[7]Colorless liquid[6]

Experimental Protocol: Fractional Distillation

This protocol outlines the fractional distillation process for separating a mixture of this compound and 1,1,2,2-tetrachloroethane.

Materials:

  • Mixture of tetrachloroethane isomers

  • Round-bottom flask

  • Heating mantle with stirrer

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or glass beads)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Add the isomer mixture and a few boiling chips to a round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus inside a fume hood. Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[2]

    • Connect the condenser to the distillation head and a receiving flask. Ensure cold water flows in at the bottom inlet and out at the top outlet.[9]

    • Secure all joints with clamps.

  • Insulation:

    • Wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient and minimize heat loss.[2] This is critical for achieving the theoretical plates needed for separation.

  • Distillation:

    • Begin heating the mixture gently. A slow, steady heating rate is essential for effective separation.[2]

    • Observe the vapor rising slowly through the column. You should see a ring of condensate moving up the column.[2]

    • Maintain a slow and steady distillation rate of approximately 1-2 drops per second into the receiving flask.

  • Fraction Collection:

    • The temperature should hold steady at the boiling point of the more volatile isomer (this compound, ~130.5 °C) as the first fraction is collected.[3]

    • When the temperature begins to rise sharply, it indicates that the lower-boiling isomer has been mostly distilled. Change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes at the boiling point of the higher-boiling isomer (1,1,2,2-tetrachloroethane, ~146.5 °C), change the receiving flask again to collect the second pure fraction.

  • Shutdown:

    • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and overheating.

    • Allow the apparatus to cool completely before disassembling.

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity and assess the efficiency of the separation.

Visual Guides

G Diagram 1: Fractional Distillation Workflow cluster_setup Setup cluster_process Process cluster_collection Collection & Analysis A Assemble Apparatus: Flask, Column, Condenser B Add Isomer Mixture & Boiling Chips A->B C Insulate Column B->C D Heat Mixture Gently C->D E Maintain Slow Distillation Rate (1-2 drops/sec) D->E F Monitor Temperature E->F G Collect Fraction 1 (at ~130.5°C) F->G H Collect Intermediate Fraction (during temp rise) G->H I Collect Fraction 2 (at ~146.5°C) H->I J Analyze Fractions (GC/NMR) I->J

Caption: Workflow for separating tetrachloroethane isomers via fractional distillation.

Troubleshooting Guide

Caption: A logical guide for troubleshooting common fractional distillation issues.

Q: My separation is poor, and the collected fractions are still mixed. What went wrong?

A: This is the most common issue and usually points to one of two problems:

  • Distillation Rate Too Fast: If you heat the mixture too quickly, the system doesn't reach equilibrium. The separation process within the column, which relies on multiple condensation-vaporization cycles, is compromised. Solution: Reduce the heating mantle setting to achieve a slow, steady collection rate of 1-2 drops per second.

  • Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates to separate these specific isomers. Solution: Use a longer fractionating column or one with a more efficient packing material (like metal sponges or Raschig rings) to increase the surface area and the number of theoretical plates.

Q: The temperature reading on my thermometer is fluctuating and not holding steady.

A: Temperature instability indicates an uneven boiling rate or inefficient column function.

  • Uneven Heating: Pockets of the liquid may be superheating and boiling suddenly. Ensure you have added boiling chips and that the stirring function (if available) is active.

  • Poor Insulation: The column might be losing heat to the surroundings, preventing a stable temperature gradient from forming. Solution: Ensure the column is well-insulated with glass wool or aluminum foil.[2]

Q: The distillation has stalled; vapor is not reaching the top of the column.

A: This happens when there is insufficient energy to push the vapor up the entire length of the column.

  • Insufficient Heat: The heating mantle may be set too low. Solution: Gradually increase the heat until the condensate ring begins to rise again.

  • Excessive Heat Loss: A long, uninsulated column in a cold room can cause all the vapor to condense and fall back into the flask before reaching the condenser. Solution: Improve the insulation around the column.

Q: I see vapor in the flask, but nothing is collecting in the receiving flask.

A: This could be due to a few factors:

  • Incorrect Thermometer Placement: If the thermometer bulb is too high, it won't register the true temperature of the vapor that is ready to pass into the condenser. The system might be ready to distill, but you wouldn't know it. Solution: Reposition the thermometer so the top of the bulb is level with the bottom of the condenser side-arm.

  • Leaks in the System: Check all glass joints to ensure they are sealed and properly clamped. A leak will prevent vapor from being efficiently directed into the condenser.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of 1,1,1,2-Tetrachloroethane and 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two isomers of tetrachloroethane: 1,1,1,2-tetrachloroethane (B165186) and 1,1,2,2-tetrachloroethane (B165197). While structurally similar, these compounds exhibit notable differences in their toxicokinetics and toxicodynamics. This analysis is based on a review of publicly available experimental data to assist researchers in understanding their relative hazards.

Executive Summary

Both this compound and 1,1,2,2-tetrachloroethane are toxic chlorinated hydrocarbons that primarily target the liver and central nervous system. However, 1,1,2,2-tetrachloroethane is generally considered to be the more toxic of the two isomers, with a greater potential for severe liver damage and a stronger association with carcinogenicity in animal studies. The differing toxicity is attributed to variations in their metabolic pathways, leading to the formation of different reactive intermediates.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for both compounds, compiled from various animal studies. These values provide a comparative measure of their acute and chronic toxic potentials.

Toxicity EndpointThis compound1,1,2,2-TetrachloroethaneSpeciesRoute of Exposure
LD50 (Acute Oral) Not readily available250 - 330 mg/kg[1][2]RatOral (gavage)
LC50 (Acute Inhalation) Not readily available1000 ppm (4 hours)[3]RatInhalation
NOAEL (Chronic Oral) Not established62 mg/kg/day (for hepatic effects)[4]RatOral (gavage)
LOAEL (Chronic Oral) 125 mg/kg/day (for kidney and liver effects)[5]108 mg/kg/day (for hepatic effects)[4][6]RatOral (gavage)
Carcinogenicity Classification Possibly carcinogenic to humans (Group 2B)[7]Not classifiable as to its carcinogenicity to humans (Group 3) by IARC[4][8], but classified as a possible human carcinogen (Group C) by the EPA[4][9]--

Comparative Toxicological Profile

This compound

Target Organs: The primary target organs for this compound toxicity are the liver, kidneys, and the central nervous system (CNS).[7]

Acute Toxicity: High-level acute exposure can lead to CNS depression, causing symptoms such as dizziness, headache, confusion, and nausea. Skin and eye irritation can also occur upon direct contact.[10]

Chronic Toxicity: Long-term exposure in animal studies has been associated with liver and kidney damage.[7] In male rats, chronic exposure led to an increased incidence of mineralization in the kidneys.[5][7] Female rats exhibited dose-related increases in hepatic clear cell changes.[5]

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B).[7] This is based on sufficient evidence of carcinogenicity in experimental animals, where studies have shown an increased incidence of hepatocellular adenomas and carcinomas in mice.[7][11][12]

Mechanism of Toxicity: The metabolism of this compound is thought to proceed via cytochrome P450 oxidation to trichloroethanol and trichloroacetic acid.[7] The formation of reactive metabolites is a likely contributor to its toxicity. Evidence for genotoxicity is considered weak.[7]

1,1,2,2-Tetrachloroethane

Target Organs: Similar to its isomer, 1,1,2,2-tetrachloroethane primarily affects the liver and CNS.[4][9] It is considered highly hepatotoxic.[3][8]

Acute Toxicity: Acute inhalation of high concentrations can cause severe effects on the liver, respiratory system, CNS, and gastrointestinal system in humans.[9] Symptoms include headaches, tremors, dizziness, and drowsiness.[9] Ingestion can lead to unconsciousness and has been fatal in some reported cases.[4]

Chronic Toxicity: Chronic exposure in humans is linked to jaundice and an enlarged liver.[9] Animal studies have shown that long-term oral exposure can induce liver tumors in mice.[4][9] Chronic oral exposure in mice has also been shown to cause kidney lesions.[4]

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified 1,1,2,2-tetrachloroethane as a Group C "possible human carcinogen".[4][9] IARC, however, has classified it as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans.[4][8][13] Animal studies have demonstrated a significant increase in the incidence of liver tumors in mice exposed orally.[4][9]

Mechanism of Toxicity: The toxicity of 1,1,2,2-tetrachloroethane is strongly linked to its metabolism.[6] It is metabolized by cytochrome P450 to reactive intermediates, including dichloroacetic acid and trichloroacetic acid, which are known to be hepatotoxic and carcinogenic in rodents.[1] The formation of these metabolites is considered a key mechanism for its toxicity.[6]

Experimental Protocols

The following are summarized methodologies for key experiments cited in the toxicological assessment of these compounds.

Chronic Oral Toxicity and Carcinogenicity Bioassay (NTP, 1983)
  • Objective: To evaluate the chronic toxicity and carcinogenic potential of this compound in rats and mice.

  • Methodology:

    • Groups of 50 male and 50 female F344/N rats were administered 0, 125, or 250 mg/kg of this compound in corn oil by gavage, 5 days a week for 103 weeks.[5]

    • Groups of 50 male and 50 female B6C3F1 mice were administered 0, 250, or 500 mg/kg of this compound in corn oil by gavage, 5 days a week for up to 103 weeks.[7]

    • Animals were observed for clinical signs of toxicity and mortality.

    • At the end of the study, a complete necropsy was performed, and tissues were examined histopathologically.

  • Endpoint Measured: Incidence of neoplastic and non-neoplastic lesions in various organs.

Chronic Oral Carcinogenicity Bioassay (NCI, 1978)
  • Objective: To assess the carcinogenicity of 1,1,2,2-tetrachloroethane in rats and mice.

  • Methodology:

    • Groups of Osborne-Mendel rats and B6C3F1 mice were administered 1,1,2,2-tetrachloroethane in corn oil by gavage for 78 weeks.[4][14]

    • Rats received time-weighted average doses of 62 or 108 mg/kg/day.[4]

    • Mice received time-weighted average doses of 142 or 284 mg/kg/day.[14]

    • Following the administration period, animals were observed for an additional period.

    • All animals underwent gross and microscopic pathological examinations.

  • Endpoint Measured: Incidence and type of tumors.

Visualizations

Metabolic Pathway of 1,1,2,2-Tetrachloroethane

Metabolic Pathway of 1,1,2,2-Tetrachloroethane TCE 1,1,2,2-Tetrachloroethane CYP450 Cytochrome P450 TCE->CYP450 Metabolism Reactive_Intermediate Reactive Intermediate (e.g., Dichloroacetyl chloride) CYP450->Reactive_Intermediate DCA Dichloroacetic Acid (DCA) Reactive_Intermediate->DCA TCA Trichloroacetic Acid (TCA) Reactive_Intermediate->TCA Hepatotoxicity Hepatotoxicity DCA->Hepatotoxicity Carcinogenesis Carcinogenesis DCA->Carcinogenesis TCA->Hepatotoxicity TCA->Carcinogenesis

Caption: Metabolic activation of 1,1,2,2-tetrachloroethane to toxic metabolites.

Experimental Workflow for Carcinogenicity Bioassay

Carcinogenicity Bioassay Workflow Animal_Selection Animal Selection (Rats and Mice) Dosing Dosing via Gavage (Tetrachloroethane in Corn Oil) Animal_Selection->Dosing Grouping Observation Long-term Observation (Clinical Signs, Mortality) Dosing->Observation Chronic Exposure Necropsy Necropsy Observation->Necropsy End of Study Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis (Tumor Incidence) Histopathology->Data_Analysis

Caption: Generalized workflow for a chronic toxicity and carcinogenicity bioassay.

References

A Comparative Guide to Analytical Methods for Chlorinated Ethane Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chlorinated ethane (B1197151) isomers, such as 1,1-dichloroethane (B41102) and 1,2-dichloroethane, is critical in environmental monitoring, toxicological studies, and pharmaceutical manufacturing. These compounds are often present as impurities or degradation products, and their distinct toxicological profiles necessitate precise and reliable analytical methods for their individual determination. This guide provides a comprehensive comparison of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.

Data Presentation: A Comparative Overview of Analytical Methods

Gas chromatography (GC) is the predominant technique for the analysis of volatile organic compounds (VOCs) like chlorinated ethanes. The choice of detector and sample introduction method significantly impacts the method's performance. The following tables summarize the quantitative performance of various GC-based methods for the quantification of 1,1-dichloroethane and 1,2-dichloroethane.

Table 1: Comparison of Method Detection Limits (MDLs) for Dichloroethane Isomers

Analytical MethodIsomerMethod Detection Limit (MDL) (µg/L)Sample MatrixReference
Purge and Trap GC-MS (EPA 8260B)1,1-Dichloroethane0.23[1]Water[1]
Purge and Trap GC-MS (EPA 8260B)1,2-Dichloroethane0.15[2]Water[2]
Purge and Trap GC-MS1,1-Dichloroethane0.097Water[3]
Purge and Trap GC-MS1,2-DichloroethaneNot explicitly stated in the same studyWater
Headspace GC-MS (Dynamic)General VOCs0.5Water[4]
Headspace GC-MS (Static)General VOCs10Water[4]
Headspace GC-FID1,2-Dichloroethane0.6 (as LOQ)Pharmaceutical Drug Substances[5]
GC-ECD1,1-Dichloroethane26.03 (ng/mL)Drugs[6]
GC-ECD1,2-Dichloroethane5.510 (ng/mL)Drugs[6]

Table 2: Comparison of Linearity, Precision, and Accuracy for Dichloroethane Isomers

Analytical MethodIsomerLinearity (R² or %RSD)Precision (%RSD)Accuracy (% Recovery)Reference
Purge and Trap GC-MS (EPA 8260)1,1-Dichloroethane%RSD < 20%4.698.0[2]
Purge and Trap GC-MS (EPA 8260)1,2-Dichloroethane%RSD < 20%Not explicitly stated in the same studyNot explicitly stated in the same study
Purge and Trap GC-MS1,1-Dichloroethane0.99996.994[3]
Headspace GC-FID1,2-Dichloroethane>0.99Not explicitly stated91-105[5]
GC-ECD1,1-Dichloroethane>0.9991.5-4.494.0-102.0[6]
GC-ECD1,2-Dichloroethane>0.9991.5-4.494.0-102.0[6]

Experimental Protocols: Detailed Methodologies

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) - Based on EPA Method 8260B

This is a highly sensitive method suitable for the analysis of volatile organic compounds in water and solid matrices.

a. Sample Preparation (Purge and Trap):

  • An inert gas (e.g., helium or nitrogen) is bubbled through a water sample (typically 5-25 mL) at a specific flow rate and for a set duration (e.g., 11 minutes).

  • The volatilized chlorinated ethane isomers are carried by the gas stream onto a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and carbon molecular sieve).

  • After purging is complete, the trap is heated rapidly, and the analytes are desorbed into the gas chromatograph.

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC Column: A capillary column suitable for volatile compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness), is used for separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate the isomers. A typical program might start at 35°C, hold for a few minutes, then ramp up to around 200°C.

  • Mass Spectrometer (MS): Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Based on the integrated area of a characteristic ion for each isomer, compared against a calibration curve generated from standards. An internal standard (e.g., a deuterated analog) is typically used to correct for variations in extraction and injection.

Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

This method is well-suited for the analysis of volatile compounds in solid or liquid samples, particularly in pharmaceutical quality control where the sample matrix may be complex.

a. Sample Preparation (Static Headspace):

  • A known amount of the sample (e.g., 100 mg of a drug substance) is placed in a headspace vial.

  • A suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the sample.

  • The vial is sealed and heated in a headspace autosampler at a specific temperature (e.g., 80°C) for a set time to allow the volatile chlorinated ethane isomers to partition into the headspace.

  • A portion of the headspace gas is automatically injected into the gas chromatograph.

b. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:

  • GC Column: A capillary column with a polar stationary phase, such as a DB-WAX or equivalent, is often used to achieve good separation of the isomers.

  • Carrier Gas: Helium or nitrogen.

  • Oven Temperature Program: An isothermal or gradient temperature program is used to separate the analytes.

  • Flame Ionization Detector (FID): The separated compounds are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte. The FID is a robust and widely applicable detector for organic compounds.[7]

  • Quantification: Based on the peak area of each isomer, compared against a calibration curve prepared from standards.

Liquid-Liquid Extraction Gas Chromatography-Electron Capture Detection (LLE-GC-ECD)

This method is highly sensitive for halogenated compounds and can be used for various sample matrices.

a. Sample Preparation (Liquid-Liquid Extraction):

  • A measured volume or weight of the sample is mixed with an immiscible organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether).

  • The mixture is shaken vigorously to partition the chlorinated ethane isomers from the sample matrix into the organic solvent.

  • The organic layer is separated, dried (e.g., with anhydrous sodium sulfate), and concentrated if necessary.

b. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis:

  • GC Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.

  • Carrier Gas: Nitrogen or an argon/methane mixture.

  • Oven Temperature Program: A suitable temperature program is used to separate the isomers.

  • Electron Capture Detector (ECD): This detector is highly sensitive to compounds containing electronegative atoms like halogens. It operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analytes.

  • Quantification: Based on the peak area of each isomer, compared against a calibration curve. Due to the high sensitivity of the ECD, care must be taken to avoid detector saturation.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of chlorinated ethane isomers using gas chromatography.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (Water, Soil, Pharmaceutical) P_T Purge and Trap Sample->P_T HS Headspace Sample->HS LLE Liquid-Liquid Extraction Sample->LLE GC Gas Chromatography (Separation of Isomers) P_T->GC HS->GC LLE->GC MS Mass Spectrometry (MS) (Identification & Quantification) GC->MS FID Flame Ionization Detector (FID) (Quantification) GC->FID ECD Electron Capture Detector (ECD) (Sensitive Quantification) GC->ECD Quantification Quantification (Peak Area vs. Calibration Curve) MS->Quantification FID->Quantification ECD->Quantification Report Final Report (Isomer Concentrations) Quantification->Report

Caption: General workflow for chlorinated ethane isomer analysis.

This guide provides a foundational understanding of the primary analytical methods for chlorinated ethane isomer quantification. The selection of the optimal method depends on various factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and regulatory requirements. For instance, GC-MS offers the highest confidence in identification, while GC-ECD provides exceptional sensitivity for chlorinated compounds.[7] Headspace analysis is often preferred for its simplicity and automation, especially in quality control settings.[8] Purge and trap remains a gold standard for environmental water analysis due to its excellent concentration capabilities.

References

Comparative Efficacy of 1,1,1,2-Tetrachloroethane and Trichloroethylene in Soil Remediation: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1,1,1,2-Tetrachloroethane (B165186) and Trichloroethylene (TCE) in soil remediation, with a focus on anaerobic biodegradation. The information presented is based on available scientific literature and aims to provide an objective overview for research and development purposes.

Executive Summary

Both this compound and Trichloroethylene (TCE) are significant environmental contaminants that pose challenges for soil remediation. This guide synthesizes available data on their degradation pathways and remediation efficiencies under anaerobic conditions. A key finding is that while both compounds are biodegradable, their pathways and degradation products differ significantly. Direct comparative studies on the soil remediation efficacy of this compound versus TCE are limited. However, existing research on analogous compounds and individual degradation studies provide valuable insights.

Comparative Data on Anaerobic Biodegradation

The following tables summarize quantitative data from separate studies on the anaerobic biodegradation of a related isomer, 1,1,2,2-Tetrachloroethane, and TCE. It is important to note that these studies were not conducted under identical conditions, and direct comparison should be made with caution.

Table 1: Anaerobic Biodegradation of 1,1,2,2-Tetrachloroethane in Wetland Sediment Microcosms

ParameterMarch-AprilJuly-AugustOctober-November
Initial Concentration ~200 µg/L~200 µg/L~200 µg/L
Time to Complete Degradation 16 days>35 days~16 days
Primary Degradation Products 1,1,2-Trichloroethane (1,1,2-TCA), cis-1,2-Dichloroethene (cis-DCE), trans-1,2-Dichloroethene (trans-DCE), Vinyl Chloride (VC)1,1,2-TCA, cis-DCE, trans-DCE, VC1,1,2-TCA, cis-DCE, trans-DCE, VC

Data sourced from microcosm studies on wetland sediments under methanogenic conditions.

Table 2: Anaerobic Biodegradation of Trichloroethylene (TCE) in Freshwater Wetland Sediments

ConditionDegradation RatePrimary Degradation Products
Methanogenic Fastercis-1,2-Dichloroethene (cis-DCE), Vinyl Chloride (VC)
Sulfate-Reducing Slowercis-1,2-Dichloroethene (cis-DCE), Vinyl Chloride (VC) (slower production)

This data indicates that the rate of TCE degradation is highly dependent on the specific anaerobic conditions.

Experimental Protocols

A detailed methodology for a typical anaerobic soil microcosm study to evaluate the biodegradation of chlorinated hydrocarbons is outlined below.

Objective: To determine the rate and pathway of anaerobic biodegradation of a target chlorinated hydrocarbon (e.g., this compound or TCE) in contaminated soil.

Materials:

  • Site soil and groundwater

  • Serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals

  • Anaerobic chamber or glove box

  • Gas chromatograph (GC) with appropriate detectors (e.g., FID, ECD, MS)

  • Sterile syringes and needles

  • Autoclave

  • Reagents: Resazurin (redox indicator), sodium sulfide (B99878) (reducing agent), and the target chlorinated hydrocarbon.

Procedure:

  • Microcosm Preparation:

    • All materials are placed inside an anaerobic chamber.

    • A defined amount of site soil (e.g., 50 g) and groundwater (e.g., 100 mL) are added to each serum bottle.

    • The bottles are sealed with butyl rubber stoppers and aluminum crimp seals.

    • The bottles are purged with an anaerobic gas mixture (e.g., N₂/CO₂ 80:20 v/v) to remove any residual oxygen.

  • Amendment and Incubation:

    • The target chlorinated hydrocarbon is added to the microcosms to achieve a desired initial concentration.

    • A set of control microcosms are prepared:

      • Killed Control: Soil and groundwater are autoclaved to kill indigenous microorganisms.

      • No-Substrate Control: No chlorinated hydrocarbon is added to assess background soil activity.

    • The microcosms are incubated in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling and Analysis:

    • At regular time intervals, headspace or aqueous samples are collected from the microcosms using a sterile syringe.

    • The concentrations of the parent compound and its degradation products are quantified using gas chromatography.

    • Geochemical parameters such as pH, redox potential, and concentrations of sulfate (B86663) and methane (B114726) can also be monitored.

Signaling and Degradation Pathways

The anaerobic degradation of this compound and TCE proceeds through distinct pathways, as illustrated in the diagrams below.

G cluster_0 This compound Degradation cluster_1 Trichloroethylene (TCE) Degradation This compound This compound 1,1-Dichloroethene (1,1-DCE) 1,1-Dichloroethene (1,1-DCE) This compound->1,1-Dichloroethene (1,1-DCE) Reductive Dichloroelimination Vinyl Chloride (VC) Vinyl Chloride (VC) 1,1-Dichloroethene (1,1-DCE)->Vinyl Chloride (VC) Reductive Dechlorination Ethene Ethene Vinyl Chloride (VC)->Ethene Reductive Dechlorination Vinyl Chloride (VC)->Ethene Reductive Dechlorination Trichloroethylene (TCE) Trichloroethylene (TCE) cis-1,2-Dichloroethene (cis-DCE) cis-1,2-Dichloroethene (cis-DCE) Trichloroethylene (TCE)->cis-1,2-Dichloroethene (cis-DCE) Reductive Dechlorination cis-1,2-Dichloroethene (cis-DCE)->Vinyl Chloride (VC) Reductive Dechlorination

Caption: Anaerobic degradation pathways of this compound and TCE.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative soil remediation study.

G cluster_treatments Experimental Treatments start Site Soil & Groundwater Collection microcosm Microcosm Setup (Anaerobic Conditions) start->microcosm tca This compound Amendment microcosm->tca tce TCE Amendment microcosm->tce control Killed Control microcosm->control incubation Incubation (Dark, Constant Temp.) tca->incubation tce->incubation control->incubation sampling Time-Series Sampling (Headspace/Aqueous) incubation->sampling analysis GC-MS Analysis (Quantification of Parent & Daughter Products) sampling->analysis data Data Analysis (Degradation Rates & Pathway Identification) analysis->data report Comparative Efficacy Report data->report

Caption: Experimental workflow for a comparative soil remediation study.

Discussion and Conclusion

The available evidence suggests that this compound is readily biodegradable under methanogenic anaerobic conditions, primarily through reductive dichloroelimination to 1,1-DCE.[1][2] In contrast, TCE undergoes anaerobic reductive dechlorination to cis-DCE and then to the more toxic vinyl chloride before eventual degradation to ethene.

The choice of remediation strategy for a contaminated site will depend on a variety of factors, including the specific contaminants present, their concentrations, the soil geochemistry, and the indigenous microbial community. For sites contaminated with this compound, enhanced anaerobic bioremediation under methanogenic conditions appears to be a promising approach. For TCE-contaminated sites, stimulating anaerobic reductive dechlorination is a viable strategy, although the potential for the accumulation of vinyl chloride must be carefully managed.

Further research involving direct comparative studies of this compound and TCE in various soil types is needed to provide a more definitive assessment of their relative remediation efficiencies.

References

Validation of 1,1,1,2-Tetrachloroethane as a Chemical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,1,1,2-tetrachloroethane (B165186) as a chemical intermediate for the synthesis of trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE), alongside modern, alternative synthesis routes. The content is designed to inform researchers and professionals in drug development and other chemical industries about the performance, safety, and environmental considerations of these processes. Experimental data has been summarized for ease of comparison, and detailed methodologies for key experiments are provided.

Executive Summary

Historically, this compound, and its isomer 1,1,2,2-tetrachloroethane, were significant intermediates in the production of TCE and PCE, primarily through the dehydrochlorination of tetrachloroethanes derived from acetylene (B1199291). However, due to the high cost and inherent risks associated with acetylene, and the significant toxicity of tetrachloroethane intermediates, the industry has largely shifted towards ethylene-based synthesis routes.[1][2] These modern methods, including direct chlorination and oxychlorination of ethylene (B1197577) and 1,2-dichloroethane (B1671644), offer improved safety profiles and economic advantages. This guide presents a data-driven comparison of these traditional and contemporary manufacturing processes.

Performance Comparison: this compound vs. Ethylene-Based Routes

The following table summarizes the key performance indicators for the synthesis of trichloroethylene and tetrachloroethylene via the dehydrochlorination of this compound versus modern ethylene-based processes.

ParameterThis compound DehydrochlorinationEthylene Direct ChlorinationEthylene Oxychlorination
Primary Feedstock This compound (from Acetylene)Ethylene, ChlorineEthylene, Chlorine, Oxygen
Key Intermediate(s) -1,2-Dichloroethane1,2-Dichloroethane
Typical Reaction Temperature 300-500°C (gas phase) or lower with catalyst400-500°C (for cracking of chlorinated ethanes)[2]425°C[2]
Catalyst Barium chloride or calcium chloride (gas phase)[1]Ferric chloride (for initial chlorination)[1]Copper chloride or potassium chloride[2]
Reported Yield High conversion to TCE is possible.TCE yield can be around 94 mole % with respect to 1,2-dichloroethane input.[3]Ethylene conversion of 85-90% to chlorinated hydrocarbons.[2]
Product Purity Typically requires purification to remove byproducts.High purity TCE (99.9%) can be obtained after rectification.[4]High purity products achievable after separation.
Key Byproducts Hydrogen chloride, other chlorinated hydrocarbons.Hydrogen chloride, tetrachloroethylene, pentachloroethane.[2]Water, carbon monoxide, carbon dioxide, other chlorinated hydrocarbons.[2]
Safety & Environmental Concerns High toxicity of tetrachloroethane intermediates, hazardous acetylene feedstock.Formation of significant amounts of corrosive HCl byproduct.Less HCl byproduct compared to direct chlorination.

Experimental Protocols

Protocol 1: Synthesis of Trichloroethylene from 1,1,2,2-Tetrachloroethane (Traditional Method)

This protocol describes the dehydrochlorination of 1,1,2,2-tetrachloroethane, a process similar to that for the 1,1,1,2-isomer.

Materials:

  • 1,1,2,2-tetrachloroethane

  • Aqueous solution of calcium hydroxide (B78521)

  • Distillation apparatus

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Charge the reaction vessel with 1,1,2,2-tetrachloroethane.

  • Slowly add an aqueous solution of calcium hydroxide to the vessel while stirring. The reaction is exothermic and should be controlled.

  • Heat the mixture to facilitate the dehydrochlorination reaction. The reaction is typically carried out by heating to 300–500 °C on a barium chloride or calcium chloride catalyst in the vapor phase.[1]

  • The resulting trichloroethylene, along with water, will distill from the reaction mixture.

  • Collect the distillate, which will separate into an organic layer (trichloroethylene) and an aqueous layer.

  • Separate the organic layer and purify by fractional distillation to obtain high-purity trichloroethylene.

Protocol 2: Synthesis of Trichloroethylene and Tetrachloroethylene from 1,2-Dichloroethane (Modern Method)

This protocol outlines the direct chlorination of 1,2-dichloroethane.

Materials:

  • 1,2-dichloroethane (EDC)

  • Chlorine gas

  • High-temperature tube furnace

  • Gas flow controllers

  • Condensation and separation apparatus

Procedure:

  • Vaporize 1,2-dichloroethane and mix with chlorine gas in a predetermined molar ratio.

  • Pass the gas mixture through a tube furnace heated to approximately 400°C.[1]

  • The reaction produces a mixture of trichloroethylene, tetrachloroethylene, and hydrogen chloride gas.

  • Cool the product stream to condense the chlorinated hydrocarbons.

  • Separate the hydrogen chloride gas, which can be recovered or neutralized.

  • Fractionally distill the liquid mixture to separate trichloroethylene and tetrachloroethylene from unreacted 1,2-dichloroethane and other byproducts. High purity TCE (99.9%) can be obtained through rectification.[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the traditional and modern synthesis routes for trichloroethylene.

G cluster_0 Traditional Synthesis of Trichloroethylene Acetylene Acetylene Tetrachloroethane This compound Acetylene->Tetrachloroethane Chlorination (FeCl3 catalyst, 90°C) Chlorine1 Chlorine Chlorine1->Tetrachloroethane Dehydrochlorination Dehydrochlorination Tetrachloroethane->Dehydrochlorination TCE1 Trichloroethylene Dehydrochlorination->TCE1

Caption: Traditional synthesis of Trichloroethylene from Acetylene.

G cluster_1 Modern Synthesis of Trichloroethylene Ethylene Ethylene EDC 1,2-Dichloroethane Ethylene->EDC Direct Chlorination (FeCl3 catalyst) Chlorine2 Chlorine Chlorine2->EDC Chlorination Further Chlorination (400°C) Chlorine2->Chlorination EDC->Chlorination TCE2 Trichloroethylene Chlorination->TCE2 PCE Tetrachloroethylene Chlorination->PCE HCl HCl Chlorination->HCl

References

A Comparative Analysis of 1,1,1,2-Tetrachloroethane and Alternative Solvents for Resin Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the effective dissolution of resins is a critical step in various processes, from material synthesis to purification and analysis. The choice of solvent can significantly impact the efficiency, safety, and environmental footprint of these operations. This guide provides an objective comparison of 1,1,1,2-tetrachloroethane (B165186) against other common laboratory solvents for the dissolution of prevalent resins. The information presented is supported by available data and standardized experimental protocols to aid in informed solvent selection.

Executive Summary

This compound is a powerful solvent capable of dissolving a range of resins. However, due to significant health and environmental concerns, its use is often restricted.[1] This guide explores the performance of this compound in comparison to safer and more common alternatives, including ethyl acetate, isopropyl alcohol, and dimethyl adipate. The selection of an appropriate solvent requires a comprehensive evaluation of its dissolving power, safety profile, physical properties, and the nature of the resin.

Physical and Chemical Properties of Solvents

A solvent's physical and chemical characteristics are fundamental to its performance and handling requirements. Key properties for this compound and its alternatives are summarized in the table below.

PropertyThis compoundEthyl AcetateIsopropyl AlcoholDimethyl Adipate
CAS Number 630-20-6[2]141-78-6[3]67-63-0[4]627-93-0[5]
Molecular Formula C2H2Cl4[2]C4H8O2[3]C3H8O[6]C8H14O4[5]
Boiling Point (°C) 130.5[2]77[3]82.5227[7]
Density (g/cm³) 1.5532[2]0.900[3]0.7851.06[7]
Flash Point (°C) Non-flammable[2]-4[3]12[6]113
Solubility in Water Mostly insoluble[2]85.3 g/L at 20°C[3]Miscible< 1 g/L[7]

Resin Solubility Comparison

The effectiveness of a solvent is primarily determined by its ability to dissolve a specific resin. While direct quantitative solubility data for this compound is scarce in publicly available literature, its isomer, 1,1,2,2-tetrachloroethane (B165197), is known to be a potent solvent for a wide array of organic materials, including resins, waxes, and polymers like ethyl cellulose, nitrocellulose, and polyvinyl chloride.[8] Due to their structural similarity, it is reasonable to infer that this compound possesses comparable solvency.

The following table provides a qualitative and semi-quantitative comparison of the dissolving power of the selected solvents for common resin types.

Resin TypeThis compound (inferred)Ethyl AcetateIsopropyl AlcoholDimethyl Adipate
Epoxy Resins GoodExcellent[9][10]Moderate (often used as a diluent)[11]Good[7]
Acrylic Resins GoodGood to Excellent[8]Generally Poor (some specific resins are soluble)[8]Good
Polyurethane Resins GoodGoodModerateGood
Polystyrene GoodGoodInsoluble[12][13]Good
Nitrocellulose GoodExcellent[14]GoodGood

Note: The performance of this compound is largely inferred from the known properties of its isomer, 1,1,2,2-tetrachloroethane.

Hansen Solubility Parameters

A more theoretical approach to predicting solvent-resin compatibility is the use of Hansen Solubility Parameters (HSP). These parameters are based on the principle that "like dissolves like" and quantify the cohesive energy of a substance in terms of dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A smaller "distance" (Ra) between the HSP of a solvent and a polymer indicates a higher likelihood of dissolution.

The HSP for the solvents and some common polymers are provided below. The values for this compound and its isomer 1,1,2,2-tetrachloroethane are included for comparison.[15]

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
Solvents
This compound18.04.44.2
1,1,2,2-Tetrachloroethane18.85.15.3
Ethyl Acetate15.85.37.2
Isopropyl Alcohol15.86.116.4
Dimethyl Adipate16.27.68.2
Polymers
Polystyrene (PS)18.54.52.9
Polymethylmethacrylate (PMMA)18.610.55.1
Polyvinylchloride (PVC)19.27.93.4

Safety and Environmental Profile

The selection of a solvent should not be based solely on performance. The safety and environmental impact are critical considerations, especially in research and pharmaceutical settings.

SolventKey HazardsEnvironmental Impact
This compound Irritant to skin, eyes, and respiratory tract.[1] Central nervous system depressant.[1] Potential carcinogen.[1]Contributes to photochemical smog.[2] Persistent in the atmosphere.[2]
Ethyl Acetate Highly flammable liquid and vapor.[3] Causes serious eye irritation.[3] May cause drowsiness or dizziness.[3]Readily biodegradable.
Isopropyl Alcohol Highly flammable liquid and vapor.[4][6] Causes serious eye irritation.[4][6] May cause drowsiness or dizziness.[4][6]Readily biodegradable.
Dimethyl Adipate Low acute toxicity.[7] Not classified as hazardous under GHS.[5]Readily biodegradable.[16] Low VOC.[16]

Experimental Protocol for Resin Solubility Determination

To obtain quantitative and comparative data for specific resins, a standardized experimental protocol is essential. The following method is based on the principles of the withdrawn ASTM D3132 standard test method for the solubility of resins and polymers.[4][17]

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis cluster_calculation Calculation resin Weigh Resin mix Combine Resin and Solvent in a Sealed Vial resin->mix solvent Measure Solvent Volume solvent->mix agitate Agitate at a Constant Temperature (e.g., 25°C) for a Defined Period (e.g., 24h) mix->agitate observe Visually Inspect for Undissolved Resin agitate->observe filter If Undissolved Resin is Present, Filter the Solution observe->filter Incomplete Dissolution calculate Calculate Solubility (g/100mL) observe->calculate Complete Dissolution weigh Dry and Weigh the Undissolved Resin filter->weigh weigh->calculate solvent_selection start Define Resin and Application Requirements hsp Consult Hansen Solubility Parameters for Initial Screening start->hsp lit_review Review Literature for Known Solvents start->lit_review safety Evaluate Safety and Environmental Profiles of Candidate Solvents hsp->safety lit_review->safety performance Conduct Experimental Solubility and Performance Tests safety->performance If Acceptable selection Select Optimal Solvent performance->selection

References

A Researcher's Guide to the Isomeric Purity Analysis of Tetrachloroethanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate determination of isomeric purity is critical. Tetrachloroethane exists as two distinct isomers, 1,1,1,2-tetrachloroethane (B165186) and 1,1,2,2-tetrachloroethane (B165197), each with unique physical properties and toxicological profiles.[1] The choice of analytical methodology is paramount for ensuring accurate quantification and quality control. This guide provides a comprehensive comparison of the primary analytical techniques for determining the isomeric purity of tetrachloroethanes, supported by experimental data and detailed protocols.

The principal methods for the analysis of tetrachloroethane isomers are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] GC offers high separation efficiency for volatile compounds, while NMR provides detailed structural information.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment.[3]
Best Suited For Quantitative analysis of volatile and thermally stable isomers, ideal for routine quality control and trace analysis.Structural elucidation and unambiguous identification of isomers. Provides a primary ratio measurement without the need for isomer-specific standards.
Resolution High; capable of separating isomers with very similar boiling points, especially with high-resolution capillary columns.[4]Does not chromatographically resolve isomers but distinguishes them based on different chemical shifts and coupling constants.
Sensitivity Very high, especially with sensitive detectors like Electron Capture Detector (ECD) or Mass Spectrometry (MS). Detection limits can be in the ppb range or lower.[5][6]Lower sensitivity compared to GC, typically requiring sample concentrations in the mg/mL range.
Sample Throughput High; automated systems can analyze a large number of samples efficiently.Lower; sample preparation and data acquisition can be more time-consuming.
Data Interpretation Requires comparison of retention times with known standards for peak identification.Provides direct structural information, allowing for the identification of isomers without reference standards.

Experimental Protocols

The following are detailed protocols for the analysis of tetrachloroethane isomers using Gas Chromatography and Nuclear Magnetic Resonance Spectroscopy.

Gas Chromatography (GC) Method for Isomeric Purity

This method is optimized for the separation and quantification of this compound and 1,1,2,2-tetrachloroethane.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column.[7]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/minute.

    • Hold at 150°C for 2 minutes.[7]

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of the tetrachloroethane sample in carbon disulfide (CS2) at a concentration of approximately 1 mg/mL.[8]

  • Perform serial dilutions to create calibration standards in the desired concentration range.

  • For environmental or biological samples, a pre-concentration step such as purge-and-trap or solid-phase microextraction (SPME) may be necessary to achieve the required sensitivity.[5][6]

Data Analysis:

  • Identify the peaks corresponding to this compound and 1,1,2,2-tetrachloroethane by comparing their retention times with those of certified reference standards.

  • Calculate the percentage of each isomer based on the peak area from the chromatogram.

¹H NMR Spectroscopy Method for Isomeric Purity

This method allows for the direct determination of the isomeric ratio of this compound and 1,1,2,2-tetrachloroethane.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃) or Carbon Tetrachloride (CCl₄).[9]

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 5 seconds (to ensure full relaxation of protons for accurate integration).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Dissolve approximately 20-30 mg of the tetrachloroethane sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

Data Analysis:

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic signals for each isomer:

    • 1,1,2,2-Tetrachloroethane: A singlet at approximately 5.9-6.0 ppm.[10]

    • This compound: A triplet and a quartet due to the coupling between the two non-equivalent protons.

  • Integrate the area of the distinct signals for each isomer.

  • Calculate the molar ratio of the isomers directly from the integration values.

Workflow for Analytical Method Selection

The choice between GC and NMR for isomeric purity analysis can be guided by a logical workflow that considers the analytical objectives and sample characteristics.

G Workflow for Tetrachloroethane Isomer Analysis start Define Analytical Goal quant Quantitative Analysis (Purity & Impurities) start->quant struct Structural Confirmation & Isomer Ratio start->struct sample Sample Type & Concentration quant->sample nmr NMR Spectroscopy struct->nmr volatile Volatile / Thermally Stable High Concentration sample->volatile trace Trace Analysis (e.g., Environmental, Biological) sample->trace gc Gas Chromatography (GC) volatile->gc trace->gc gc_ms GC-MS for Identification gc->gc_ms If structural confirmation needed

Caption: Decision workflow for selecting an analytical technique for tetrachloroethane isomer analysis.

References

Navigating Cross-Reactivity in Immunoassays for 1,1,1,2-Tetrachloroethane Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive overview of the principles and practices for evaluating cross-reactivity in immunoassays designed for the detection of 1,1,1,2-Tetrachloroethane. As a small molecule of significant interest in environmental and toxicological studies, the development of specific and sensitive immunoassays is a critical need. However, a survey of currently available scientific literature and commercial products indicates a notable absence of specifically developed immunoassays for this compound.

Therefore, this guide will focus on the foundational concepts of immunoassay cross-reactivity, presenting a hypothetical comparison to illustrate how such data would be evaluated. The experimental protocols and data presentation formats are based on established best practices in immunoassay development and validation, providing a valuable resource for researchers and drug development professionals who may be involved in the creation or assessment of such an assay in the future.

The Competitive Immunoassay: A Likely Format for Small Molecule Detection

For the detection of small molecules like this compound, the most common immunoassay format is the competitive immunoassay. In this setup, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Competitive Immunoassay Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte 1,1,1,2-TCA (Sample) Antibody_High Antibody Analyte->Antibody_High Binds Labeled Analyte Labeled 1,1,1,2-TCA Labeled Analyte->Antibody_High Blocked Result_High Low Signal Antibody_High->Result_High Analyte_Low 1,1,1,2-TCA (Sample) Antibody_Low Antibody Analyte_Low->Antibody_Low Limited Binding Labeled Analyte_Low Labeled 1,1,1,2-TCA Labeled Analyte_Low->Antibody_Low Binds Result_Low High Signal Antibody_Low->Result_Low

Principle of a competitive immunoassay for small molecule detection.

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity is a critical parameter in immunoassay validation, defining the extent to which compounds other than the target analyte can bind to the assay's antibody.[1] This is particularly important when analyzing samples that may contain structurally similar molecules, such as metabolites or other environmental contaminants.[1] High cross-reactivity can lead to inaccurate, often overestimated, measurements of the target analyte.[1]

Cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the cross-reacting compound that causes a 50% inhibition of the maximum signal (IC50) to the IC50 of the target analyte.[1]

The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Hypothetical Cross-Reactivity Data for a this compound Immunoassay

The following table presents hypothetical cross-reactivity data for a fictional immunoassay developed for this compound. The compounds listed are structurally related chemicals and known metabolites that would be important to assess for potential interference.[2][3][4]

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
This compound Cl3CCH2Cl 10 100
1,1,2,2-TetrachloroethaneCl2CHCHCl21506.7
1,1,1-TrichloroethaneCl3CCH35002.0
1,1,2-TrichloroethaneCl2CHCH2Cl8001.25
PentachloroethaneC2HCl5> 10,000< 0.1
TrichloroethyleneC2HCl3> 10,000< 0.1
TetrachloroethyleneC2Cl4> 10,000< 0.1
TrichloroethanolCCl3CH2OH2,5000.4
Trichloroacetic acidCCl3COOH8,0000.125

Note: The data presented in this table is for illustrative purposes only and does not represent the performance of any existing immunoassay.

Experimental Protocol for Cross-Reactivity Assessment

This section details a generalized protocol for determining the cross-reactivity of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound.

Objective: To determine the specificity of the immunoassay by assessing its cross-reactivity with structurally related compounds.

Materials:

  • Microtiter plates (96-well) pre-coated with a this compound-protein conjugate.

  • Monoclonal or polyclonal antibody specific to this compound.

  • This compound standard.

  • Potential cross-reacting compounds.

  • Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase-labeled anti-mouse IgG).

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop solution (e.g., 2M Sulfuric Acid).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Workflow for Cross-Reactivity Assessment:

Cross-Reactivity Assessment Workflow Start Start: Prepare Reagents Prepare_Standards Prepare serial dilutions of 1,1,1,2-TCA and test compounds Start->Prepare_Standards Add_Antibody Add primary antibody to wells Prepare_Standards->Add_Antibody Add_Samples Add standards and test compound dilutions to wells Add_Antibody->Add_Samples Incubate_1 Incubate (e.g., 1 hour at 37°C) Add_Samples->Incubate_1 Wash_1 Wash wells (3x) Incubate_1->Wash_1 Add_Secondary Add enzyme-conjugated secondary antibody Wash_1->Add_Secondary Incubate_2 Incubate (e.g., 1 hour at 37°C) Add_Secondary->Incubate_2 Wash_2 Wash wells (5x) Incubate_2->Wash_2 Add_Substrate Add substrate and incubate in the dark (e.g., 15 min) Wash_2->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Analyze Data: - Plot dose-response curves - Calculate IC50 values - Calculate % Cross-Reactivity Read_Plate->Analyze_Data

Workflow for a typical cross-reactivity study using competitive ELISA.

Procedure:

  • Preparation of Reagents: Prepare all buffers, standards, and solutions for the potential cross-reactants. A serial dilution of each compound should be prepared in the assay buffer.

  • Assay Procedure: a. To the wells of the pre-coated microtiter plate, add a fixed amount of the primary antibody. b. Immediately add the this compound standards or the dilutions of the test compounds to the respective wells. c. Incubate the plate for a specified time (e.g., 60 minutes at 37°C) to allow for the competitive binding reaction to occur. d. Wash the plate multiple times with the wash buffer to remove unbound reagents. e. Add the enzyme-conjugated secondary antibody to each well and incubate (e.g., 60 minutes at 37°C). f. Wash the plate again to remove any unbound secondary antibody. g. Add the substrate solution and incubate in the dark for a set period (e.g., 15 minutes) to allow for color development. h. Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: a. For this compound and each test compound, plot the absorbance against the logarithm of the concentration. b. Perform a sigmoidal dose-response curve fit for each compound. c. From the curve for each compound, determine the IC50 value. d. Calculate the percent cross-reactivity for each test compound using the formula provided above.

References

A Comparative Analysis of the Environmental Fate of Tetrachloroethane Isomers: 1,1,1,2-Tetrachloroethane vs. 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the environmental persistence, degradation pathways, and transport of 1,1,1,2-tetrachloroethane (B165186) and 1,1,2,2-tetrachloroethane (B165197) reveals significant differences in their environmental behavior and ultimate fate. This guide provides a comparative analysis based on available experimental data to inform researchers, scientists, and drug development professionals on the distinct environmental profiles of these two isomers.

The isomers of tetrachloroethane, while structurally similar, exhibit notable variations in their susceptibility to degradation and their mobility in the environment. These differences are critical for predicting their environmental impact and developing effective remediation strategies. This comparison guide summarizes key physicochemical properties, biodegradation and abiotic degradation rates, transformation products, and experimental methodologies used to assess their environmental fate.

Physicochemical Properties

The fundamental physicochemical properties of this compound and 1,1,2,2-tetrachloroethane dictate their distribution and transport in the environment. Key parameters are summarized in the table below.

PropertyThis compound1,1,2,2-Tetrachloroethane
Molecular Formula C₂H₂Cl₄C₂H₂Cl₄
Molar Mass ( g/mol ) 167.85167.85
Water Solubility (mg/L at 25°C) 2,830[1]2,900[2]
Vapor Pressure (mm Hg at 25°C) 12.0[1]4.62 - 5.95
Henry's Law Constant (atm·m³/mol at 25°C) 2.50 x 10⁻³[1]3.67 x 10⁻⁴ - 4.55 x 10⁻⁴
Log Octanol-Water Partition Coefficient (Log Kow) 2.7[1]2.39
Organic Carbon-Water Partition Coefficient (Koc) 399[1]46 - 240

Environmental Degradation

The persistence of tetrachloroethane isomers in the environment is largely determined by their susceptibility to biotic and abiotic degradation processes.

Biodegradation

This compound is readily biodegradable under anaerobic, methanogenic conditions.[2][3][4] The primary degradation pathway is reductive dichloroelimination, leading to the formation of 1,1-dichloroethene (1,1-DCE).[2][3] The complete biodegradation of 1,1-DCE to non-toxic end products often requires the presence of a suitable co-substrate, such as lactic acid.[2][3] Information on the aerobic biodegradation of this compound is limited.

1,1,2,2-Tetrachloroethane undergoes anaerobic biodegradation through several competing pathways, including hydrogenolysis, dichloroelimination, and dehydrochlorination.[5] This results in a more complex mixture of daughter products, including 1,1,2-trichloroethane (B165190) (1,1,2-TCA), cis- and trans-1,2-dichloroethene (1,2-DCE), and the highly toxic vinyl chloride (VC).[5][6][7] The relative importance of these pathways can be influenced by the specific microbial communities present and the redox conditions of the environment.[7] First-order anaerobic biodegradation rate constants for 1,1,2,2-tetrachloroethane in wetland sediment microcosms have been reported to range from 0.10 to 0.16 per day, corresponding to half-lives of 4.3 to 6.9 days.[2] Aerobic cometabolic biodegradation of 1,1,2,2-tetrachloroethane has also been observed.[8]

dot

Anaerobic degradation pathway of this compound.

dot

Anaerobic degradation pathways of 1,1,2,2-Tetrachloroethane.
Abiotic Degradation

This compound is relatively resistant to abiotic degradation, with a reported hydrolysis half-life of 46.8 years at 25°C and pH 7.[1]

1,1,2,2-Tetrachloroethane is more susceptible to abiotic degradation. Its hydrolysis half-life at neutral pH ranges from 29 to 102 days.[5] The primary hydrolysis product is trichloroethene. In the atmosphere, 1,1,2,2-tetrachloroethane is degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 54 days.[5]

Environmental Transport and Partitioning

The mobility and partitioning of the tetrachloroethane isomers in the environment are governed by their Henry's Law constants and Koc values.

This compound , with a higher Henry's Law constant, is expected to volatilize more rapidly from water surfaces compared to its isomer.[1] Its higher Koc value suggests a greater tendency to adsorb to soil and sediment organic matter, which may retard its leaching to groundwater.[1]

1,1,2,2-Tetrachloroethane has a lower Henry's Law constant, indicating a lower volatility from water. Its lower Koc values suggest it is more mobile in soil and has a higher potential to leach into groundwater.

Experimental Protocols

The data presented in this guide are derived from various experimental studies. A general overview of the methodologies employed is provided below.

Microcosm Studies for Biodegradation Assessment

Microcosm studies are frequently used to evaluate the biodegradation potential of tetrachloroethane isomers under controlled laboratory conditions that simulate specific environmental settings (e.g., anaerobic, methanogenic).

dot

A Sample Collection (Soil, Sediment, Water) B Microcosm Setup (Serum bottles, anaerobic conditions) A->B C Spiking with Tetrachloroethane Isomer B->C D Incubation (Controlled Temperature) C->D E Periodic Sampling (Headspace or Aqueous Phase) D->E F Analysis (GC-MS or GC-ECD) E->F G Data Interpretation (Degradation Kinetics, Product Identification) F->G

General workflow for a microcosm biodegradation study.

A typical protocol involves:

  • Sample Collection: Collection of soil, sediment, or groundwater from the site of interest to provide the microbial inoculum and representative environmental matrix.

  • Microcosm Setup: Serum bottles or other suitable glass vessels are filled with the collected environmental samples. The microcosms are often purged with an inert gas (e.g., nitrogen or an argon-carbon dioxide mixture) to establish anaerobic conditions.

  • Amendment: The microcosms are spiked with a known concentration of the tetrachloroethane isomer being studied. Co-substrates or nutrients may also be added to stimulate microbial activity.

  • Incubation: The microcosms are incubated at a constant temperature in the dark.

  • Sampling and Analysis: At regular time intervals, headspace or aqueous samples are withdrawn from the microcosms and analyzed for the parent compound and its degradation products.

  • Controls: Sterile or autoclaved controls are included to differentiate between biotic and abiotic degradation.

Analytical Methodology

The analysis of tetrachloroethane isomers and their degradation products is typically performed using gas chromatography (GC) coupled with a suitable detector.

  • Sample Preparation: For water samples, purge-and-trap or headspace analysis is commonly used to extract and concentrate the volatile organic compounds. Soil and sediment samples may require solvent extraction.

  • Gas Chromatography (GC): A capillary column with a non-polar or semi-polar stationary phase is used to separate the target compounds.

  • Detection:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for trace-level analysis.

    • Mass Spectrometry (MS): Provides definitive identification of the compounds based on their mass spectra and is used for confirmation.

Typical GC-MS Conditions:

  • Injector: Split/splitless or purge-and-trap.

  • Column: DB-5ms, HP-5ms, or equivalent (30-60 m length, 0.25-0.32 mm internal diameter, 0.25-1.0 µm film thickness).

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 35-45°C, holding for a few minutes, and then ramping up to 200-250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Conclusion

The environmental fate of this compound and 1,1,2,2-tetrachloroethane is markedly different. This compound is more volatile and shows a simpler anaerobic degradation pathway to 1,1-DCE. In contrast, 1,1,2,2-tetrachloroethane is less volatile, more mobile in soil, and degrades anaerobically to a wider array of daughter products, including the more toxic vinyl chloride. It is also more susceptible to abiotic hydrolysis. These distinctions are crucial for accurate environmental risk assessment and the design of effective remediation strategies for sites contaminated with these isomers. Further research is needed to fully elucidate the aerobic degradation pathways for both compounds and to obtain more comprehensive data on the biodegradation rates of this compound under various environmental conditions.

References

A Comparative Guide to the Genotoxicity of 1,1,1,2- and 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the genotoxic potential of two isomeric compounds, 1,1,1,2-tetrachloroethane (B165186) and 1,1,2,2-tetrachloroethane (B165197). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.

The genotoxicity of a compound refers to its ability to damage the genetic information within a cell, causing mutations, which may lead to cancer. Both 1,1,1,2- and 1,1,2,2-tetrachloroethane are chlorinated hydrocarbons with industrial applications, making their toxicological profiles, particularly their genotoxicity, a subject of significant interest for safety and risk assessment.

Data Presentation: Summary of Genotoxicity Assays

The following tables summarize the results from key genotoxicity studies for both compounds, allowing for a direct comparison of their effects across different assays and biological systems.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundTest SystemMetabolic Activation (S9)ResultReference(s)
This compound S. typhimurium TA100, TA98With & WithoutPositive[1]
S. typhimurium TA104Not specifiedWeakly Positive[1]
S. typhimurium TA97WithPositive[1]
S. typhimurium TA100, TA1535, TA1537, TA98With & WithoutNegative[2]
1,1,2,2-Tetrachloroethane S. typhimurium TA100, TA104, TA98, TA97WithPositive[3]
E. coliNot specifiedDNA Damage (Positive)[3]
S. typhimurium (multiple strains)With & WithoutConflicting/Negative[3][4]

Table 2: In Vitro Mammalian Cell Genotoxicity Data

CompoundAssay TypeTest SystemMetabolic Activation (S9)ResultReference(s)
This compound Chromosomal AberrationsCHO cells, CHL cellsNot specifiedNegative[1]
Sister Chromatid Exchange (SCE)CHO cellsWithoutPositive[1]
AneuploidyCHL fibroblastsWithoutPositive[1]
Gene MutationsRodent cell culturesNot specifiedPositive[1]
Cell TransformationBALB/c-3T3 cellsNot specifiedNegative[1]
1,1,2,2-Tetrachloroethane Chromosomal AberrationsCHO cellsNot specifiedNegative[3][4]
Sister Chromatid Exchange (SCE)CHO cells, BALB/c 3T3 cellsNot specifiedPositive[3][4]
Unscheduled DNA Synthesis (UDS)Rodent hepatocytesNot specifiedNegative[3]
Cell TransformationBALB/c 3T3 cellsNot specifiedPositive[3][5]

Table 3: In Vivo Genotoxicity Data

CompoundAssay TypeTest SystemRoute of AdministrationResultReference(s)
This compound DNA Covalent BindingRats, Mice (liver, lung, kidney, stomach)IntraperitonealPositive[1][2]
Sex-Linked Recessive LethalDrosophila melanogasterNot applicableNegative[1]
1,1,2,2-Tetrachloroethane DNA Covalent BindingRats, Mice (liver, lung, kidney, stomach)IntraperitonealPositive[3][6][7]
Unscheduled DNA Synthesis (UDS)Mouse hepatocytesGavageNegative[3][6]
Dominant Lethal MutationsRatsInhalationNegative[6]
Chromosomal AberrationsRat bone marrowInhalationEquivocal[6]
Comparative Analysis of Genotoxicity

Overall, both 1,1,1,2- and 1,1,2,2-tetrachloroethane exhibit evidence of weak genotoxic activity.[2][8] Their profiles show several similarities but also key differences.

  • Mutagenicity in Bacteria: Both isomers show conflicting results in the Ames test.[1][2][3] Positive results are often observed in specific strains and sometimes require metabolic activation, suggesting that their metabolites may be the ultimate mutagens.[1][3]

  • In Vitro Chromosomal Damage: A significant similarity is that both compounds induce sister chromatid exchanges (SCE) but do not appear to cause structural chromosomal aberrations in cultured mammalian cells.[1][3][4] The induction of SCEs indicates that the compounds can cause DNA damage that leads to exchanges between sister chromatids during replication.

  • Other In Vitro Effects: Key differences emerge in other in vitro assays. This compound was found to induce aneuploidy (abnormal chromosome numbers) and gene mutations in rodent cells, while 1,1,2,2-tetrachloroethane tested negative for unscheduled DNA synthesis but positive for cell transformation.[1][3][5] The positive cell transformation result for the 1,1,2,2-isomer may be relevant to its carcinogenic potential.[5]

  • In Vivo Activity: Both isomers have been shown to bind covalently to DNA in various organs of rats and mice, which is a strong indicator of genotoxic potential.[2][6] However, for 1,1,2,2-tetrachloroethane, in vivo tests for unscheduled DNA synthesis and dominant lethal mutations were negative, and chromosomal aberration results were equivocal.[3][6] This suggests that while the compounds or their metabolites can form DNA adducts, they may not always lead to the types of large-scale genetic damage detected by these specific assays.

Experimental Protocols and Visualizations

Detailed methodologies for the key experiments are provided below, accompanied by diagrams to illustrate the workflows.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to identify substances that can produce gene mutations.[9][10]

Methodology:

  • Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot grow without it) are used.[9] These strains have different pre-existing mutations (e.g., point or frameshift) that make them sensitive to different types of mutagens.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, both with and without an exogenous metabolic activation system (S9 mix).[11] The S9 mix is typically derived from rat liver and contains enzymes that can metabolize a test compound into a more active form.[12]

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (can synthesize their own histidine) will grow and form colonies.[11] A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

Ames_Test_Workflow Ames Test Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_analysis Analysis Bacteria S. typhimurium (His- auxotrophs) Mix Mix Bacteria, Compound, and S9 Bacteria->Mix TestCompound Test Compound (various conc.) TestCompound->Mix S9 S9 Mix (+/- Metabolic Activation) S9->Mix Plate Plate on Histidine-free Medium Mix->Plate Incubate Incubate (48-72h) Plate->Incubate Count Count Revertant Colonies (His+) Incubate->Count Result Positive if dose- dependent increase in colonies Count->Result

Caption: General workflow for the bacterial reverse mutation (Ames) test.

In Vitro Chromosomal Aberration Test

This test identifies agents that cause structural damage to chromosomes in cultured mammalian cells.[13][14]

Methodology:

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.[13]

  • Treatment: The cell cultures are treated with at least three concentrations of the test substance for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., ~24 hours) without S9.[13]

  • Harvesting: After treatment, a mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division. The cells are then harvested.

  • Slide Preparation: Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: The chromosomes are stained, and at least 200 well-spread metaphases per concentration are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[15] A positive result is a statistically significant, dose-dependent increase in the percentage of cells with aberrations.[14]

Chromosomal_Aberration_Workflow In Vitro Chromosomal Aberration Test A Culture Mammalian Cells (e.g., CHO, Lymphocytes) B Treat with Test Compound (+/- S9 Mix) A->B C Add Mitotic Inhibitor (Arrest in Metaphase) B->C D Harvest, Fix, and Prepare Slides C->D E Stain Chromosomes D->E F Microscopic Analysis (Score Aberrations) E->F G Statistical Analysis (Compare to Control) F->G

Caption: Workflow for the in vitro mammalian chromosomal aberration assay.

In Vivo Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in whole animals, typically rodents.[16][17]

Methodology:

  • Animal Dosing: Rodents (usually mice or rats) are treated with the test compound, typically at three dose levels, via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).[17] Dosing can be acute (1-2 administrations) or sub-chronic.

  • Tissue Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia. Peripheral blood can also be used.[18]

  • Slide Preparation: Smears of the bone marrow cells are made on microscope slides.

  • Staining and Analysis: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. Immature erythrocytes are scored for the presence of micronuclei—small, separate nuclei formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[16][18]

  • Evaluation: At least 2000 immature erythrocytes per animal are scored.[19] Cytotoxicity is assessed by determining the ratio of immature to mature erythrocytes. A positive result is a statistically significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls.[17]

Micronucleus_Test_Workflow In Vivo Micronucleus Test cluster_in_vivo Animal Phase cluster_in_vitro Laboratory Phase Dose Administer Test Compound to Rodents (3 dose levels) Collect Collect Bone Marrow or Peripheral Blood Dose->Collect Prepare Prepare and Stain Slides Collect->Prepare Analyze Microscopic Scoring of Micronucleated Erythrocytes Prepare->Analyze Result Evaluate for dose-dependent increase in micronuclei Analyze->Result

Caption: General workflow for the in vivo rodent micronucleus test.

References

A Comparative Analysis of the Carcinogenic Potential of Tetrachloroethane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the carcinogenicity of 1,1,2,2-tetrachloroethane (B165197) and 1,1,1,2-tetrachloroethane (B165186), supported by experimental data and mechanistic insights.

The tetrachloroethane isomers, 1,1,2,2-tetrachloroethane and this compound, have been subject to extensive toxicological evaluation due to their historical industrial use and potential for human exposure. This guide provides a comparative overview of their carcinogenicity, drawing upon key studies to highlight differences in their tumorigenic profiles, underlying mechanisms, and the experimental protocols used in their assessment.

Executive Summary

Both 1,1,2,2-tetrachloroethane and this compound have demonstrated carcinogenic activity in animal bioassays, primarily targeting the liver in mice. However, the strength of evidence and the specific tumor types observed differ between the two isomers. 1,1,2,2-Tetrachloroethane is a potent inducer of hepatocellular carcinomas in mice of both sexes.[1] In contrast, this compound has been shown to increase the incidence of hepatocellular adenomas in both sexes and carcinomas in female mice.[2] Mechanistically, the carcinogenicity of both isomers is linked to their metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can induce cellular damage. For 1,1,2,2-tetrachloroethane, this damage is thought to involve direct DNA binding and oxidative stress, while for this compound, a non-genotoxic mechanism involving cytotoxicity and regenerative cell proliferation is suggested.

Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from long-term carcinogenicity studies conducted by the National Toxicology Program (NTP).

Table 1: Carcinogenicity of 1,1,2,2-Tetrachloroethane in B6C3F1 Mice (Oral Gavage)
SexDose (mg/kg)Vehicle Control IncidenceLow Dose IncidenceHigh Dose Incidence
Male 0, 142, 2841/18 (6%)13/50 (26%)44/49 (90%)
Female 0, 142, 2840/20 (0%)30/48 (63%)43/47 (91%)

Data from a 78-week study. Incidence represents the number of animals with hepatocellular carcinomas.

Table 2: Carcinogenicity of this compound in B6C3F1 Mice (Oral Gavage)
SexTumor TypeDose (mg/kg)Vehicle Control IncidenceLow Dose IncidenceHigh Dose Incidence
Male Hepatocellular Adenoma0, 250, 5006/48 (13%)14/46 (30%)21/50 (42%)
Hepatocellular Carcinoma12/48 (25%)13/46 (28%)6/50 (12%)
Female Hepatocellular Adenoma0, 250, 5004/49 (8%)8/46 (17%)24/48 (50%)
Hepatocellular Carcinoma1/49 (2%)5/46 (11%)6/48 (13%)

Data from a 103-week study. The high-dose group administration was terminated at 65 weeks due to toxicity.[3]

Experimental Protocols

The carcinogenicity of tetrachloroethane isomers has been primarily evaluated through long-term animal bioassays. The following provides a detailed overview of the methodologies employed in the key NTP studies.

Test Article and Administration
  • Chemicals: 1,1,2,2-Tetrachloroethane (CAS No. 79-34-5) and this compound (CAS No. 630-20-6), with purity typically exceeding 99%.

  • Vehicle: Corn oil.

  • Route of Administration: Oral gavage.

  • Frequency: 5 days per week.

  • Volume: The volume of the corn oil solution administered was adjusted based on the animal's body weight to deliver the target dose.

Animal Models
  • Species and Strain:

    • Mice: B6C3F1

    • Rats: F344/N

  • Age at Start of Study: 6 weeks.

  • Group Size: Typically 50 animals per sex per dose group.

  • Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle.

  • Diet and Water: Standard laboratory chow and water were provided ad libitum.

Study Duration and Observations
  • Duration:

    • 1,1,2,2-Tetrachloroethane: 78 weeks.

    • This compound: 103 weeks (with early termination for the high-dose mouse group at 65 weeks).[3]

  • Clinical Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Necropsy and Histopathology: At the end of the study, all animals underwent a complete necropsy. A comprehensive set of tissues from each animal was collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

Mechanistic Insights and Signaling Pathways

The carcinogenic effects of tetrachloroethane isomers are intrinsically linked to their metabolic activation in the liver.

Metabolism and Bioactivation

Both 1,1,2,2- and this compound are metabolized by the cytochrome P450 (CYP) enzyme system. This process generates reactive intermediates that are central to their toxicity.

TCE Tetrachloroethane Isomers CYP450 Cytochrome P450 (CYP2E1) TCE->CYP450 Metabolism Reactive_Intermediates Reactive Metabolites (e.g., Dichloroacetyl chloride) CYP450->Reactive_Intermediates Detox Detoxification (e.g., Glutathione Conjugation) Reactive_Intermediates->Detox Phase II Metabolism Excretion Excretion Detox->Excretion Metabolites Reactive Metabolites of 1,1,2,2-Tetrachloroethane DNA_Adducts DNA Adducts Metabolites->DNA_Adducts ROS Reactive Oxygen Species (ROS) Metabolites->ROS Mutation Mutations DNA_Adducts->Mutation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Mutation Cancer Hepatocellular Carcinoma Mutation->Cancer Metabolites Metabolites of This compound Cytotoxicity Hepatocyte Cytotoxicity Metabolites->Cytotoxicity Cell_Death Cell Death & Necrosis Cytotoxicity->Cell_Death Proliferation Regenerative Cell Proliferation Cell_Death->Proliferation Fixation Fixation of Spontaneous Mutations Proliferation->Fixation Tumor Hepatocellular Adenoma & Carcinoma Fixation->Tumor Start Study Start (6-week-old animals) Dosing Chronic Dosing (5 days/week) Start->Dosing Observation In-life Observations (Clinical signs, Body weight) Dosing->Observation Termination Study Termination (78-104 weeks) Observation->Termination Necropsy Gross Necropsy Termination->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Analysis Data Analysis & Tumor Incidence Reporting Histopathology->Analysis

References

Safety Operating Guide

Proper Disposal of 1,1,1,2-Tetrachloroethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,1,1,2-tetrachloroethane (B165186) is critical for ensuring laboratory safety and environmental protection. Due to its hazardous nature, this halogenated organic compound is subject to stringent disposal regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably under a laboratory extractor hood.[1][2] Personal protective equipment (PPE) is mandatory and includes:

  • Gloves: Chemical-resistant gloves that have been inspected for integrity before use.[3]

  • Eye Protection: Safety glasses with side shields or a face shield.[3]

  • Protective Clothing: A lab coat or a complete chemical-protective suit.[3]

Avoid all contact with skin, eyes, and clothing, and prevent the inhalation of vapors.[3][4] In case of exposure, consult the safety data sheet (SDS) and seek immediate medical attention.[3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

Step 1: Waste Identification and Classification this compound is classified as a hazardous waste.[7][8] Specifically, it is listed by the Environmental Protection Agency (EPA) with the waste code U208.[9][10] It also falls under the category of halogenated organic compound wastes.[6]

Step 2: Waste Collection and Segregation

  • Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.

  • Do not mix this waste with other non-halogenated solvents or non-hazardous waste streams.

  • The container must be kept closed at all times, except when adding or removing waste.

Step 3: On-site Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • The storage area should be secure and clearly marked as a hazardous waste accumulation point.

  • Ensure that the container is stored in a location where it cannot leak into drains.[3]

Step 4: Arranging for Disposal

  • Hazardous waste must be disposed of through a licensed hazardous waste disposal company or an approved waste disposal plant.[3][4]

  • Contact your institution's Environmental Health and Safety (EHS) or a similar department to arrange for pickup and disposal.

  • Do not attempt to dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[3]

Step 5: Spill Management In the event of a spill:

  • Evacuate all non-essential personnel from the area.[11]

  • Eliminate any potential ignition sources.[11]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][3][11][12]

  • Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[3][11]

  • Ventilate the affected area.[1][11]

  • Do not wash the spill into any sewer or drain.[11]

Step 6: Empty Container Disposal

  • An empty container that held this compound is also considered hazardous waste.

  • To dispose of the container as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface or remove the chemical label before disposal.

Data Presentation: Waste Profile of this compound

ParameterValue/ClassificationSource
EPA Hazardous Waste Code U208[9][10]
UN Number 1702 (for 1,1,2,2-Tetrachloroethane)[3]
Hazard Class (DOT) 6.1 (Toxic substances)[11]
Waste Category Halogenated Organic Compound[6]
Disposal Method Licensed Hazardous Waste Disposal Company[3][4]
Prohibited Disposal Sewer/Drain, Evaporation, Household Garbage[3][12]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established safety and regulatory guidelines for handling hazardous chemical waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Emergency start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in Well-Ventilated Area ppe->ventilation collect Collect Waste in a Designated, Labeled Container ventilation->collect segregate Segregate from Other Waste Streams collect->segregate seal Keep Container Tightly Sealed segregate->seal store Store in a Cool, Dry, Well-Ventilated, Secure Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Compliant Disposal pickup->end spill Spill Occurs spill_response Evacuate & Secure Area Absorb with Inert Material Collect Contaminated Material spill->spill_response spill_response->collect Dispose of as Hazardous Waste

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1,1,1,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1,1,2-Tetrachloroethane

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety.

Chemical Identity and Hazards

  • Synonyms: Acetylene tetrachloride

  • CAS Number: 630-20-6

  • Molecular Formula: C₂H₂Cl₄[1]

  • Description: A clear, colorless to pale yellow liquid with a sweet odor.[2]

This compound is a hazardous chemical that poses significant health risks. It is classified as toxic if inhaled and may cause damage to organs.[3] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3][4] The substance can be absorbed into the body through inhalation and ingestion.[5] It is irritating to the eyes and skin and may have effects on the central nervous system.[5]

Hazard Classification Description
Acute Toxicity, InhalationToxic if inhaled.[3]
Acute Toxicity, DermalFatal in contact with skin.[1][6]
CarcinogenicityPossibly carcinogenic to humans (IARC Group 2B).[3]
Specific Target Organ ToxicityCauses damage to organs.[3]
Environmental HazardToxic to aquatic life with long-lasting effects.[1][7]
Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

Protection Type Specific Recommendations
Eye and Face Protection Use chemical safety goggles and/or a face shield. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] Eyewash stations should be readily accessible.[6][8]
Skin Protection Wear a complete suit protecting against chemicals.[1] Handle with gloves, which must be inspected before use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Immediately remove any clothing soiled by the product.[3]
Respiratory Protection A respirator is required when vapors or aerosols are generated. Use a filter respirator for organic gases and vapors adapted to the airborne concentration of the substance.[5] For firefighting, a self-contained breathing apparatus is necessary.[1]

Operational and Disposal Plans

Handling and Storage:

  • Work under a chemical fume hood.

  • Ensure good ventilation or exhaustion at the workplace.[3]

  • Avoid inhalation of vapor or mist.[1]

  • Keep containers tightly sealed and store in a cool, well-ventilated place.[3][7]

  • Store locked up.[7]

  • Ground/bond container and receiving equipment to protect against electrostatic charges.[3]

  • Keep away from ignition sources and do not smoke in the handling area.[3]

  • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

Accidental Release Protocol:

  • Evacuate: Evacuate personnel from the danger area.[6]

  • Ventilate: Ensure adequate ventilation.[3]

  • Containment: Stop the leak if it is safe to do so.[7] Prevent the substance from entering drains, sewers, or surface water.[1][3]

  • Absorption: Absorb the spill with inert material such as sand, diatomite, acid binders, or universal binders.[3]

  • Collection: Collect the absorbed material into suitable, closed containers for disposal.[1]

  • Decontamination: Clean the affected area thoroughly.

  • PPE: Wear appropriate personal protective equipment during the entire cleanup process.[3]

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Seek immediate medical attention.[1][3]
Eye Contact Rinse opened eyes for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][7]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water. Give one or two glasses of water to drink and seek immediate medical attention.[1][5]

Disposal Plan: Waste material must be disposed of in accordance with national and local regulations.

  • Chemical Waste: Do not dispose of with household garbage. Do not allow the product to reach the sewage system.[3] Dispose of contents/container to an approved waste disposal plant or hazardous waste collection point.[7]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Disposal must be made according to official regulations.[3]

Workflow for Handling this compound

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe 1. Assess Risks handling Chemical Handling (Under Fume Hood) ppe->handling 2. Proceed to work spill Accidental Spill handling->spill If spill occurs waste Waste Collection (Hazardous Waste Container) handling->waste 3. During/After Use spill_proc Spill Cleanup Protocol spill->spill_proc Execute spill_proc->waste Collect Waste decon Decontamination (Work Area & Equipment) waste->decon 4. Secure Waste ppe_remove Remove PPE decon->ppe_remove 5. After Work Completion disposal Final Disposal (Follow Regulations) ppe_remove->disposal 6. Final Step

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.